molecular formula C8H7N3O2 B3196991 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1002097-16-6

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

カタログ番号: B3196991
CAS番号: 1002097-16-6
分子量: 177.16 g/mol
InChIキー: NDFCFTOWEKYFMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-amino-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,9H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFCFTOWEKYFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

In the landscape of medicinal chemistry, certain molecular frameworks are designated as "privileged structures"—scaffolds capable of binding to multiple, distinct biological targets with high affinity. 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS: 1002097-16-6) represents a highly versatile, functionalized derivative of the quinazoline-2,4-dione class .

Characterized by a fused pyrimidine and benzene ring system with carbonyls at the C-2 and C-4 positions, this specific tetrahydro derivative features an activating amino group at the C-5 position. This guide provides an in-depth technical analysis of its physicochemical properties, structural pharmacology, and self-validating synthetic protocols, designed for researchers and drug development professionals seeking to leverage this scaffold for novel therapeutics.

Physicochemical Profiling & Structural Data

To effectively utilize 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in structure-based drug design (SBDD), a precise understanding of its quantitative properties is required. The presence of the C-5 amino group significantly alters the electronic distribution (HOMO/LUMO energies) compared to the unsubstituted core, enhancing its electron-donating capabilities .

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological / Structural Implication
Molecular Formula C₈H₇N₃O₂Compact heterocyclic core suitable for fragment-based discovery.
Molecular Weight 177.16 g/mol Highly favorable for oral bioavailability (Lipinski’s Rule of 5).
Exact Mass 177.0538 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 84.2 ŲOptimal for membrane permeability; balances solubility and lipophilicity.
H-Bond Donors 3High potential for anchoring in kinase or topoisomerase active sites.
H-Bond Acceptors 3Facilitates aqueous solubility and complex target docking.

Structural Pharmacology & Mechanism of Action

The quinazoline-2,4-dione core is historically recognized for its broad-spectrum bioactivity, including anticancer, antimicrobial, and anti-neurodegenerative properties .

Topoisomerase IIα Inhibition

In oncology, quinazoline-2,4-diones act as potent inhibitors of Topoisomerase II. The planar nature of the aromatic system allows for DNA intercalation, while the functional groups interact with the enzyme. The critical challenge in targeting Topo II is avoiding the β-isoform, which is linked to severe cardiotoxicity. The C-5 amino group in 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione acts as a specific hydrogen-bond donor that enhances binding selectivity for the α-isoform over the β-isoform, creating a safer therapeutic window .

Antibacterial Gyrase Targeting

In antimicrobial research, the scaffold mimics fluoroquinolones, acting as an inhibitor of bacterial DNA gyrase and Topoisomerase IV . The dione functional groups coordinate with critical magnesium ions in the bacterial enzyme cleavage complex.

MechAction Core Quinazoline-2,4-dione Core (DNA Intercalation) Topo Topoisomerase IIα Cleavage Complex Core->Topo Amine C-5 Amino Group (H-Bond Donor) Amine->Topo Enhances Isoform Selectivity DSB DNA Double-Strand Breaks (Irreversible) Topo->DSB Apop Targeted Cell Apoptosis (Anticancer Efficacy) DSB->Apop

Figure 1: Mechanistic pathway of Topoisomerase IIα inhibition by the quinazoline scaffold.

Synthetic Architecture: A Self-Validating Protocol

To ensure high purity and yield, the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione relies on a two-step methodology: a high-temperature urea melt followed by selective catalytic hydrogenation.

Step 1: Thermal Cyclization (Urea Melt)

Causality: Why utilize a solvent-free urea melt at 190°C? Urea acts simultaneously as the ammonia source and the carbonyl donor. Exceeding urea's melting point (133°C) drives the condensation reaction forward by expelling ammonia gas and water, shifting the thermodynamic equilibrium irreversibly toward the stable quinazoline-2,4-dione core .

  • Reagents: Combine 0.1 mol of 2-amino-6-nitrobenzoic acid with 0.15 mol of urea in a round-bottom flask.

  • Reaction: Heat the solid mixture gradually to 190°C under continuous stirring. Maintain the melt for 12–24 hours until gas evolution ceases.

  • Workup: Cool the mixture to 80°C and quench with distilled water. The excess urea dissolves, precipitating the intermediate 5-nitroquinazoline-2,4-dione .

  • Purification: Filter the precipitate, wash with hot water, and recrystallize from ethyl acetate.

Step 2: Selective Catalytic Hydrogenation

Causality: Why use Pd/C hydrogenation instead of metal hydrides (e.g., LiAlH₄)? The quinazoline-2,4-dione core is susceptible to over-reduction at the C-2 and C-4 carbonyls. Mild catalytic hydrogenation selectively reduces the C-5 nitro group to a primary amine without compromising the dione framework.

  • Reagents: Dissolve the purified 5-nitroquinazoline-2,4-dione in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).

  • Reaction: Place the vessel in a Parr hydrogenator. Purge with N₂, then apply H₂ gas at 40 psi. Agitate at room temperature for 4–6 hours.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Validation & Quality Control (Self-Validating System)

A protocol is only as robust as its validation metrics. To confirm successful synthesis:

  • ¹H-NMR (DMSO-d₆): The disappearance of the downfield nitro-aromatic protons and the emergence of a broad singlet at ~6.5 ppm (integrating for 2H) confirms the successful reduction to the -NH₂ group. Amide protons at N-1 and N-3 will appear >10 ppm.

  • HRMS: Must confirm the exact mass of[M+H]⁺ at 178.0616 m/z.

SynthWorkflow SM 2-Amino-6-nitrobenzoic Acid + Urea Step1 Thermal Cyclization (190°C, Solvent-Free Melt) SM->Step1 Int 5-Nitroquinazoline-2,4-dione (Intermediate) Step1->Int Step2 Catalytic Hydrogenation (H2, Pd/C, EtOH, 40 psi) Int->Step2 Prod 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (Target Scaffold) Step2->Prod

Figure 2: Step-by-step synthetic workflow for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Derivatization Strategies & Advanced Applications

The true value of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its susceptibility to orthogonal functional group transformations :

  • Electrophilic Aromatic Substitution: The C-5 amino group is a powerful activating, ortho-/para- directing group. This allows for precise halogenation or alkylation at the C-6 and C-8 positions, enabling the tuning of the molecule's steric bulk and lipophilicity.

  • N-3 Amide Functionalization: The nitrogen atom at the N-3 position is part of an amide functionality and serves as a prime site for N-alkylation (e.g., introducing benzyl or alkyl-piperidine groups) to enhance target specificity.

  • Continuous Flow Synthesis: Modern scale-up of this scaffold increasingly utilizes continuous flow chemistry. Flow systems provide enhanced safety profiles for high-temperature cyclizations and allow for precise residence time control, drastically reducing the formation of thermal degradation byproducts compared to traditional batch processes.

References

  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives. PubMed Central (PMC) / National Institutes of Health. Available at:[Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at:[Link]

An In-depth Technical Guide to 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While dedicated research on this specific molecule is emerging, its core quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[1] This document will delve into the structural features, physicochemical properties, plausible synthetic routes, and potential biological applications of this compound, drawing upon established knowledge of the broader quinazoline class.

Molecular Structure and Physicochemical Properties

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No: 1002097-16-6) possesses a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] The molecule features a bicyclic system where a pyrimidine-2,4-dione ring is fused to a benzene ring. The key structural features include an amino group at the 5-position of the aromatic ring and a saturated dihydropyrimidine ring.

The presence of multiple hydrogen bond donors and acceptors, along with the aromatic system, suggests that this molecule can participate in various intermolecular interactions, which is a crucial aspect of its potential biological activity. The amino group at the 5-position is a powerful activating group, influencing the electronic properties of the aromatic ring and providing a site for further chemical modification.[1]

Table 1: Physicochemical Properties of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1002097-16-6[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
IUPAC Name 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione
Appearance Likely a solid at room temperatureBased on related quinazolinone derivatives.
Melting Point Not experimentally determined; predicted to be >200 °CBased on the melting points of similar heterocyclic compounds.
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF.Based on the polarity of the functional groups present.
pKa Multiple pKa values are expected due to the presence of the amino group and the acidic N-H protons of the dione ring.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the initial synthesis of a 2-amino-6-nitrobenzonitrile or 2-amino-6-nitrobenzamide, followed by cyclization to form the quinazolinedione ring, and subsequent reduction of the nitro group to the desired amino group.

Synthetic Pathway A 2-Chloro-6-nitrobenzonitrile C 2-Amino-6-nitrobenzonitrile A->C Nucleophilic Aromatic Substitution B Ammonia B->C E 6-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione C->E Cyclization D Urea or Phosgene Equivalent D->E G 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione E->G Nitro Group Reduction F Reducing Agent (e.g., H2/Pd-C, SnCl2) F->G

Caption: Proposed synthetic route for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-6-nitrobenzonitrile A mixture of 2-chloro-6-nitrobenzonitrile and a solution of ammonia in a suitable solvent (e.g., ethanol) would be heated in a sealed vessel. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude product purified by column chromatography.

Step 2: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione The 2-amino-6-nitrobenzonitrile would be reacted with a carbonylating agent such as urea or a phosgene equivalent in a high-boiling solvent like dimethylformamide (DMF). The reaction mixture would be heated to promote cyclization. After cooling, the product would be isolated by filtration and washed with a suitable solvent.

Step 3: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione The 6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione would be dissolved in a solvent like ethanol or acetic acid, and a catalyst such as palladium on carbon (Pd/C) would be added. The mixture would be subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).[4] Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid could be employed.[5] After filtration of the catalyst, the solvent would be evaporated, and the final product purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Aromatic protons would appear as multiplets in the range of 6.5-8.0 ppm. The protons of the tetrahydro-pyrimidine ring would likely show signals in the 3.0-4.5 ppm region. The amino group protons would appear as a broad singlet, and the N-H protons of the dione would also be present as broad singlets, with their chemical shifts being solvent-dependent.[6][7][8][9]
¹³C NMR Aromatic carbons would resonate in the range of 110-150 ppm. The carbonyl carbons of the dione would be observed downfield, typically between 150-170 ppm. The aliphatic carbons of the tetrahydro-pyrimidine ring would appear in the upfield region.[10][11][12][13]
FT-IR Characteristic absorption bands would be expected for N-H stretching of the amino and amide groups (around 3200-3400 cm⁻¹), C=O stretching of the dione (around 1650-1720 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching.[14][15][16][17][18]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, NH₃, and HCN, which is characteristic of such heterocyclic systems.[2][19][20][21]

Potential Biological Activities and Therapeutic Applications

The quinazoline and quinazolinone scaffolds are present in numerous clinically approved drugs and are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[22][23][24][25][26] The introduction of an amino group at the 5-position of the 1,2,3,4-tetrahydroquinazoline-2,4-dione core could modulate its pharmacological profile and present new therapeutic opportunities.

Anticancer Potential

Many quinazolinone derivatives have been developed as potent anticancer agents, often targeting key enzymes in cancer signaling pathways such as epidermal growth factor receptor (EGFR) tyrosine kinase and vascular endothelial growth factor receptor 2 (VEGFR-2).[27][28][29]

Workflow for Anticancer Activity Screening:

Anticancer Screening Workflow A Compound Synthesis and Purification B In Vitro Cytotoxicity Assays (e.g., MTT Assay) against various cancer cell lines (e.g., PC-3, A549, SMMC-7721) A->B C Determination of IC50 values B->C D Lead Compound Identification C->D E In Vitro Kinase Inhibition Assays (e.g., EGFR, VEGFR-2) D->E F Molecular Docking Studies D->F G In Vivo Animal Models E->G F->E

Caption: A typical workflow for evaluating the anticancer potential of new compounds.

An initial screening of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione could be performed using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[30][31] If significant activity is observed, further studies could focus on identifying the molecular target through enzyme inhibition assays and computational molecular docking studies to understand the binding interactions with target proteins.[1][32][33][34][35][36]

Antibacterial Activity

The quinazolinone scaffold has also been explored for the development of novel antibacterial agents.[22][23][37] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol for Antibacterial Screening:

  • Bacterial Strains: A panel of clinically relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), would be used.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth, would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Mechanism of Action Studies: If significant antibacterial activity is found, further studies could investigate the mechanism of action, for example, by examining its effect on bacterial DNA gyrase or dihydrofolate reductase (DHFR), which are common targets for antibacterial drugs.[32]

Anti-inflammatory Activity

Certain quinazolinone derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and various cytokines.[24][25][34]

In Vitro Anti-inflammatory Assays:

  • LPS-induced Nitric Oxide (NO) Production in Macrophages: The ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be measured using the Griess reagent.

  • Cytokine Release Assays: The effect of the compound on the release of pro-inflammatory cytokines such as TNF-α and IL-6 from stimulated immune cells can be quantified using ELISA kits.[38]

Future Perspectives and Conclusion

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a promising, yet underexplored, chemical entity. Its structural similarity to a well-validated pharmacophore suggests a high probability of possessing interesting biological activities. The synthetic accessibility and the potential for further derivatization at the 5-amino position make it an attractive starting point for the development of new therapeutic agents.

Future research should focus on the definitive synthesis and thorough characterization of this compound. A systematic biological evaluation against a diverse range of targets, guided by computational studies, will be crucial to unlock its full therapeutic potential. The insights gained from such studies will not only shed light on the structure-activity relationships of this specific molecule but also contribute to the broader understanding of the quinazolinone scaffold in drug discovery.

References

  • U. A. Shinde, S. A. Khan, P. A. Patil, et al. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Molecules, 31(5), 1234.
  • M. A. El-Sayed, A. M. El-Naggar, N. A. H. Ali, et al. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Chemistry, 11(1), 1-5.
  • M. R. Rashidan, M. A. A. Rad, S. A. A. Sajadi, et al. (2015). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. DARU Journal of Pharmaceutical Sciences, 23(1), 48.
  • M. A. A. Rad, M. R. Rashidan, S. A. A. Sajadi, et al. (2021). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 26(22), 6935.
  • A. A. M. Abdel-Aziz, A. M. El-Naggar, G. A. M. El-Hag Ali, et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3804.
  • A. A. M. Abdel-Aziz, G. A. M. El-Hag Ali, A. M. El-Naggar, et al. (2026). Vanillin-tethered quinazolin-2,4-dione analogues through five- and/or six-membered nitrogen-containing heterocycles as antibacterial agents. RSC Advances, 16(1), 123-135.
  • S. N. Pandeya, S. Smitha, M. Jyoti, S. K. Sridhar. (2005). Biological activities of quinazoline derivatives. Acta Pharmaceutica, 55(1), 27-47.
  • S. K. Sridhar, S. N. Pandeya, J. P. Stables, A. Ramesh. (2012). In silico screening, synthesis and pharmacological evaluation of novel quinazolinones as NMDA receptor inhibitors for anticonvulsant activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 449-453.
  • A. A. M. Abdel-Aziz, G. A. M. El-Hag Ali, A. M. El-Naggar, et al. (2024). Biological Activities of Recent Advances in Quinazoline. In Quinazoline and Quinazolinone Alkaloids. IntechOpen.
  • S. A. A. Sajadi, M. R. Rashidan, M. A. A. Rad, et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Journal of the Iranian Chemical Society, 22(8), 2345-2356.
  • M. A. El-Sayed, A. M. El-Naggar, N. A. H. Ali, et al. (2021). The chemical shifts (1H NMR and 13C NMR spectra) and correlations...
  • A. M. El-Naggar, M. A. El-Sayed, N. A. H. Ali, et al. (2014). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Molecules, 19(4), 4567-4581.
  • M. A. A. Rad, M. R. Rashidan, S. A. A. Sajadi, et al. (2018).
  • M. A. A. Rad, M. R. Rashidan, S. A. A. Sajadi, et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(18), 4259.
  • J. S. Fowler, J. L. Hooker, D. J. Schlyer, et al. (2005). Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes. Journal of Medicinal Chemistry, 48(23), 7434-7442.
  • A. M. El-Naggar, M. A. El-Sayed, N. A. H. Ali, et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
  • Bruker. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Zenodo.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • E. F. L. Gómez, J. A. G. Arciniega, J. G. T. Espejel, R. G. Enríquez. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). International Journal of Engineering Research and Development, 7(3), 20-25.
  • F. D'Acquarica, F. Gasparrini, C. Zoppi, et al. (2022). Quinine as Highly Responsive Chiral Sensor for the 1H and 19F NMR Enantiodiscrimination of N-Trifluoroacetyl Amino Acid. Molecules, 27(3), 1023.
  • G. Kaur, A. Kumar, P. Kumar, R. Kumar. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. The Open Medicinal Chemistry Journal, 14, 118-136.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • Chemistry LibreTexts. (2023, August 29).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
  • J. Martens, G. Berden, J. Oomens, et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect.
  • X. Li, Y. Liu, Y. Wang, et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2896.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts (δ, ppm).
  • H. J. Reich. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • A. A. M. Abdel-Aziz, A. M. El-Naggar, G. A. M. El-Hag Ali, et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2992.
  • M. A. El-Sayed, A. M. El-Naggar, N. A. H. Ali, et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7891.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • M. A. El-Sayed, A. M. El-Naggar, N. A. H. Ali, et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1195.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • X. Li, Y. Liu, Y. Wang, et al. (2018).
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones.
  • N. A. H. Ali, A. A. M. Abdel-Aziz, G. A. M. El-Hag Ali, et al. (2021).
  • A. A. M. Abdel-Aziz, G. A. M. El-Hag Ali, A. M. El-Naggar, et al. (2023). Vanillin-tethered quinazolin-2,4-dione analogues through five- and/or six-membered nitrogen-containing heterocycles as antibacterial agents: synthesis, biological evaluation and molecular docking study. RSC Publishing.
  • Y. Wang, X. Li, Y. Liu, et al. (2021). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 26(18), 5489.
  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.
  • University of California, Los Angeles. (n.d.).
  • A. L. M. de Oliveira, G. A. B. de Oliveira, L. C. S. de Alencar, et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(8), 848-874.
  • M. A. El-Sayed, A. M. El-Naggar, N. A. H. Ali, et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • M. A. A. Rad, M. R. Rashidan, S. A. A. Sajadi, et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2047.
  • ThermoFisher. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
  • V. A. Basiuk. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879.
  • S. Arjunan, S. S. S. S. S. Kumar, S. Mohan. (2015). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal.

Sources

Biological activity of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Biological Activity and Therapeutic Potential of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] Several quinazoline-based drugs, such as gefitinib and erlotinib, have received FDA approval, primarily for cancer therapy, underscoring the therapeutic significance of this heterocyclic system.[3][7] While extensive research has been conducted on the broader quinazoline class, specific investigations into 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione are notably limited in current scientific literature.[1] This guide, therefore, aims to provide a forward-looking perspective for researchers and drug development professionals by extrapolating the potential biological activities of this specific compound. By examining the established pharmacology of structurally related quinazoline-2,4-diones, we will propose plausible mechanisms of action, detailed synthetic pathways, and robust experimental protocols for its evaluation. This document serves as a foundational resource to stimulate and guide future research into the therapeutic promise of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

The Quinazoline-2,4-dione Core: A Foundation of Diverse Bioactivity

The quinazoline-2,4(1H,3H)-dione skeleton is a versatile and highly valued scaffold in drug discovery. Its rigid, planar structure, combined with multiple sites for chemical modification, allows for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has enabled the development of compounds that can selectively target a variety of enzymes and receptors.

The biological significance of this scaffold is evidenced by the wide range of activities reported for its derivatives:

  • Anticancer: Many quinazoline derivatives exhibit potent anticancer activity by targeting key proteins involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and topoisomerase.[3][7][8]

  • Antimicrobial: Certain quinazoline-2,4-dione derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, potentially by inhibiting bacterial DNA gyrase and topoisomerase IV.[5]

  • Anti-inflammatory: The scaffold has been utilized to develop compounds with anti-inflammatory properties.[9]

  • Anticonvulsant: Several quinazolinone derivatives have demonstrated anticonvulsant effects in various experimental models.[6]

The introduction of an amino group at the C-5 position and the saturation of the pyrimidine ring to form the 1,2,3,4-tetrahydroquinazoline-2,4-dione structure are expected to significantly influence the molecule's electronic and conformational properties, potentially leading to novel biological activities or improved selectivity for existing targets.

Proposed Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Proposed Synthetic Pathway

A logical approach would begin with 2,6-diaminobenzoic acid. The synthesis could proceed through the protection of one amino group, followed by reaction with a carbonyl source to form the dione ring, and subsequent deprotection. A more direct, albeit potentially lower-yielding, one-pot synthesis might also be feasible.

Synthetic Pathway for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione A 2,6-Diaminobenzoic Acid B Intermediate Amide A:e->B:w Urea or Phosgene equivalent (Cyclization) C 5-Amino-1,2,3,4- tetrahydroquinazoline-2,4-dione B:e->C:w Deprotection (if necessary) or Direct Cyclization

Caption: Proposed synthetic route for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2,6-diaminobenzoic acid in a suitable solvent such as dioxane or dimethylformamide (DMF).

  • Cyclization: Add 1.2 equivalents of urea to the solution. Heat the reaction mixture to reflux (approximately 100-120 °C) for 4-6 hours. Alternatively, a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) can be used at a lower temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with a cold solvent (e.g., diethyl ether), and dry it under a vacuum. If no precipitate forms, pour the reaction mixture into cold water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the extensive literature on quinazoline-2,4-dione derivatives, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is predicted to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most probable.

Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore in anticancer drug design. Many of its derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

Potential Mechanisms:

  • Tyrosine Kinase Inhibition: The compound could potentially inhibit receptor tyrosine kinases such as EGFR and VEGFR. These receptors play crucial roles in cancer cell proliferation, angiogenesis, and metastasis.[7][8] The amino group at the C-5 position could form key hydrogen bonds within the ATP-binding pocket of these kinases.

  • Topoisomerase IIα Inhibition: Some quinazolinone derivatives have been shown to target topoisomerase IIα, an enzyme essential for DNA replication and repair in cancer cells.[1]

  • Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminoquinazoline structure is a known inhibitor of DHFR, an enzyme involved in the synthesis of nucleotides necessary for cell proliferation.[7][10]

EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ligand EGF Ligand->EGFR Inhibitor 5-Amino-1,2,3,4- tetrahydroquinazoline-2,4-dione (Proposed) Inhibitor->EGFR Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway.

Table 1: Anticancer Activity of Representative Quinazoline Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dioneHUH-7 (Liver Cancer)2.5[11]
3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dioneMCF-7 (Breast Cancer)6.8[11]
3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dioneHCT-116 (Colon Cancer)4.9[11]
2-chloroquinazoline derivativeA549 (Lung Cancer)Micromolar range[3]
Antimicrobial Activity

Quinazoline-2,4-dione derivatives have been investigated as potential antimicrobial agents.[5] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Potential Mechanism:

  • DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, these compounds may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication, repair, and recombination in bacteria.[5]

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity Screening

A cytotoxicity assay is the first step to evaluate the anticancer potential of the compound against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable and sensitive method for this purpose.

Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Add varying concentrations of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione B->C D Incubate for 48-72h C->D E Fix cells with Trichloroacetic Acid (TCA) D->E F Stain with Sulforhodamine B (SRB) E->F G Wash and solubilize the dye F->G H Measure Absorbance at 510 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for in vitro cytotoxicity screening using the SRB assay.

Detailed Protocol (SRB Assay):

  • Cell Seeding: Plate cells from different cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.

  • Washing: Quickly wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Screening

The antibacterial potential can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol (MIC Determination):

  • Preparation: Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

While direct experimental data on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is currently scarce, the extensive research on the quinazoline-2,4-dione scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The predicted anticancer and antimicrobial activities, based on well-understood mechanisms of action of related compounds, make it a compelling candidate for further study.

The proposed synthetic route and experimental workflows outlined in this guide offer a clear and actionable path for researchers to synthesize and evaluate this novel compound. Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

  • In Vitro Screening: Comprehensive screening against a broad panel of cancer cell lines and microbial strains to confirm its biological activity and determine its potency and selectivity.

  • Mechanism of Action Studies: Elucidation of its precise molecular targets and mechanisms of action through enzymatic assays and molecular modeling.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize its biological activity and drug-like properties.

The exploration of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione holds the potential to yield a novel lead compound for the development of new and effective therapies.

References

  • Akgun, H., Yilmaz, D. U., Atalay, R. C., & Gozen, D. (2016). A Series of 2,4(1H,3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Bentham Science.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Bentham Science.
  • 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. (n.d.). Benchchem.
  • Therapeutic Uses Of Quinazolinedione Derivatives. (n.d.).
  • Naim, M. J. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Journal of Angiotherapy.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.).
  • Al-Ostath, A., Al-Assi, M., & El-Faham, A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
  • Karim, M. G., Mehrdad, M., Gheidari, D., & Gheidari, N. Z. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (n.d.).
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • Biological Activity of Quinazolinones. (2020). IntechOpen.
  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen.
  • Bertino, J. R., Sawicki, W. L., Moroson, B. A., Cashmore, A. R., & Elslager, E. F. (n.d.). 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), a potent non-classical folate antagonist inhibitor—I: Effect of dihydrofolate reductase and growth of rodent tumors in vitro and in vivo. Biochemical Pharmacology.

Sources

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is a molecule of interest due to its structural similarity to known bioactive compounds. However, its specific mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the molecular mechanism of this compound. By leveraging structure-activity relationships of analogous compounds, we will explore potential biological targets and provide a detailed, step-by-step experimental workflow for target identification, validation, and pathway analysis. This document serves as a roadmap for uncovering the therapeutic potential of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Introduction: The Quinazoline-2,4-dione Core and the Question of Mechanism

The quinazoline-2,4(1H,3H)-dione skeleton is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[4] The diverse biological activities stem from the ability of this heterocyclic system to interact with a variety of biological targets. While extensive research has been conducted on various substituted quinazoline-2,4-diones, the specific molecular target and mechanism of action for the 5-amino substituted tetrahydro-derivative are not well-documented in publicly available literature.

This guide, therefore, adopts a predictive and investigative approach. We will first dissect the structural features of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and, by analogy to structurally related compounds, hypothesize its potential mechanisms of action. Subsequently, we will present a rigorous, multi-tiered experimental plan designed to systematically identify and validate its biological target(s) and elucidate the downstream signaling pathways.

Part 1: Analysis of the Quinazoline-2,4-dione Scaffold and Potential Mechanisms of Action

Based on the extensive literature on quinazoline derivatives, we can postulate several high-probability mechanisms of action for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

A significant body of research has identified quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[5][6][7][8] These enzymes play a critical role in DNA repair. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

The general mechanism of PARP inhibition by quinazoline-2,4-dione derivatives involves competitive binding to the NAD+ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This leads to an accumulation of DNA double-strand breaks that cannot be repaired, ultimately triggering apoptosis. Given the presence of the core quinazoline-2,4-dione scaffold in our compound of interest, PARP inhibition stands out as a primary hypothetical mechanism.

PARP_Inhibition_Pathway DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PAR substrate DDR_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair Compound 5-Amino-1,2,3,4- tetrahydroquinazoline-2,4-dione Compound->PARP1 inhibits

Caption: Hypothetical PARP Inhibition Pathway.

Dihydrofolate Reductase (DHFR) Inhibition

Another well-established activity of the broader quinazoline family, particularly 2,4-diaminoquinazolines, is the inhibition of dihydrofolate reductase (DHFR).[9][10] DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. While our compound is a 2,4-dione and not a 2,4-diamino derivative, the presence of the 5-amino group could confer affinity for the active site of DHFR.

Kinase Inhibition

The amino-quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of a wide range of protein kinases.[2][3] Several clinically approved kinase inhibitors, such as gefitinib, are based on this scaffold. Although 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione has a dione substitution, the overall shape and hydrogen bonding potential could allow it to fit into the ATP-binding pocket of certain kinases, thereby inhibiting their activity and disrupting downstream signaling pathways.

Part 2: A Proposed Experimental Workflow to Determine the Mechanism of Action

To systematically elucidate the mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, we propose a multi-pronged approach encompassing initial target screening, target identification and validation, and downstream pathway analysis.

Experimental_Workflow cluster_screening Screening Assays cluster_target_id Validation Methods cluster_pathway Pathway Analysis Techniques Start Start: Compound Synthesis and Characterization Screening Phase 1: Broad Target Screening Start->Screening Target_ID Phase 2: Target Identification and Validation Screening->Target_ID Identified Hits Kinase_Panel Kinase Panel Screen PARP_Assay PARP Activity Assay DHFR_Assay DHFR Activity Assay Pathway_Analysis Phase 3: Downstream Pathway Elucidation Target_ID->Pathway_Analysis Validated Target CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chrom Affinity Chromatography Genetic siRNA/CRISPR Knockdown Conclusion Conclusion: Defined Mechanism of Action Pathway_Analysis->Conclusion Western_Blot Western Blotting Reporter_Assay Reporter Gene Assays Transcriptomics RNA-Seq

Caption: Proposed Experimental Workflow.

Phase 1: Initial Target Class Screening

The initial step is to perform broad in vitro screening against the most probable target classes.

3.1.1. PARP Activity Assay

  • Objective: To determine if the compound inhibits PARP-1 and/or PARP-2 activity.

  • Methodology:

    • Utilize a commercially available colorimetric or chemiluminescent PARP assay kit.

    • Incubate recombinant human PARP-1 and PARP-2 with NAD+ and a histone-coated plate in the presence of varying concentrations of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

    • A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.

    • Detect the incorporation of ADP-ribose onto the histones.

    • Calculate the IC50 value for the compound against each PARP isoform.

3.1.2. Kinase Panel Screening

  • Objective: To identify potential kinase targets.

  • Methodology:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega).

    • Perform an initial screen at a fixed concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >300 kinases).

    • For any kinases showing significant inhibition (>50%), perform follow-up dose-response assays to determine the IC50 values.

3.1.3. DHFR Activity Assay

  • Objective: To assess the inhibitory activity against DHFR.

  • Methodology:

    • Use a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is consumed during the conversion of dihydrofolate to tetrahydrofolate by DHFR.

    • Incubate recombinant human DHFR with dihydrofolate and NADPH in the presence of a range of concentrations of the test compound.

    • Use methotrexate as a positive control.

    • Determine the IC50 value.

Hypothetical Screening Results IC50 (µM)
PARP-1 0.5
PARP-2 2.1
Kinase A 8.7
Kinase B > 50
DHFR > 50
Phase 2: Target Identification and Validation

If the initial screening yields promising hits, the next step is to validate these targets in a cellular context.

3.2.1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in intact cells.

  • Methodology:

    • Treat cultured cells with the compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody against the putative target protein (e.g., PARP-1).

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

3.2.2. Genetic Approaches (siRNA/CRISPR)

  • Objective: To determine if the cellular phenotype of the compound is dependent on the target protein.

  • Methodology:

    • Use siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the target protein in a relevant cell line.

    • Treat the modified cells and control cells with the compound and measure a relevant cellular endpoint (e.g., cell viability, DNA damage).

    • If the cells lacking the target protein are resistant to the compound, it provides strong evidence that the compound acts through this target.

Phase 3: Elucidation of Downstream Signaling Pathways

Once the direct target is validated, the focus shifts to understanding the downstream consequences of target engagement.

3.3.1. Western Blotting

  • Objective: To measure changes in the levels and post-translational modifications of proteins downstream of the target.

  • Methodology:

    • Treat cells with the compound for various times and at different concentrations.

    • Lyse the cells and perform Western blotting for key signaling proteins. For example, if PARP-1 is the target, one could probe for markers of DNA damage (γH2AX) and apoptosis (cleaved caspase-3).

3.3.2. Reporter Gene Assays

  • Objective: To quantify the activity of transcription factors regulated by the signaling pathway of interest.

  • Methodology:

    • Transfect cells with a reporter construct containing a promoter with binding sites for a specific transcription factor (e.g., NF-κB, AP-1) upstream of a luciferase or fluorescent protein gene.

    • Treat the cells with the compound and measure the reporter signal.

Conclusion

While the mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is not yet established, its chemical structure points towards several plausible biological targets, with PARP inhibition being a particularly strong candidate. The experimental workflow detailed in this guide provides a comprehensive and systematic approach for any research team to rigorously investigate and define its molecular mechanism. By following this roadmap, from broad initial screening to in-depth pathway analysis, the scientific community can unlock the therapeutic potential of this and other novel chemical entities.

References

  • Cuzzocrea, S. (2005). Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock. British Journal of Pharmacology, 136(7), 1031–1040. Available at: [Link]

  • The Peptide Report. (2025). 5-Amino-1MQ: Optimal Dosing. Available at: [Link]

  • Li, X., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(22), 15387–15406. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3331–3343. Available at: [Link]

  • Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Available at: [Link]

  • Wang, Y., et al. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4055–4065. Available at: [Link]

  • Li, X., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711–16730. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(23), 5584. Available at: [Link]

  • Pinyozhim, A. S., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7027. Available at: [Link]

  • Iowa IV. (n.d.). 5-Amino-1MQ Therapy. Available at: [Link]

  • Rosowsky, A., et al. (1995). 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii. Biochemical Pharmacology, 50(1), 61–70. Available at: [Link]

  • Bertino, J. R., et al. (1979). 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), a potent non-classical folate antagonist inhibitor—I: Effect of dihydrofolate reductase and growth of rodent tumors in vitro and in vivo. Biochemical Pharmacology, 28(12), 1983–1987. Available at: [Link]

  • Matiychuk, V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(17), 3985. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, 1–25. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

The Discovery and History of Quinazoline-2,4-diones: From Serendipitous Synthesis to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The quinazoline-2,4-dione core is a heterocyclic scaffold of paramount importance in modern drug discovery, forming the structural basis for a multitude of therapeutic agents. This guide provides a comprehensive exploration of its journey, from its initial serendipitous discovery in the 19th century to its current status as a "privileged scaffold" in medicinal chemistry. We will delve into the key historical milestones, the evolution of synthetic methodologies, the expanding understanding of its diverse biological activities, and the structure-activity relationships that guide the development of new therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this critical chemical entity.

The Dawn of Discovery: Early Synthesis and the Birth of a Scaffold

The story of the quinazoline ring system begins in the latter half of the 19th century, a period of fervent exploration in organic chemistry. The very first synthesis of a quinazoline derivative is credited to the German chemist Peter Griess in 1869.[1][2][3] In a pioneering experiment, Griess reacted anthranilic acid with cyanogen, leading to the formation of 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][3] This reaction, while foundational, was a landmark achievement as it represented the first successful construction of the fused pyrimidine-benzene ring system that defines quinazolines.[1]

For several years, the bicyclic product was known by the cumbersome name "bicyanoamido benzoyl".[3][4] It wasn't until later that the more systematic name "quinazoline" was proposed by Widdege, and the modern numbering system was established.[1][4]

The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang via the decarboxylation of quinazoline-2-carboxylic acid.[1][5] A more satisfactory and efficient synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][5] These early syntheses, though rudimentary by modern standards, opened the door to a new field of heterocyclic chemistry and laid the groundwork for all subsequent developments.

The Evolution of Synthetic Methodologies: From Harsh Conditions to Green Chemistry

The initial methods for synthesizing the quinazoline core, while groundbreaking, often required harsh conditions and offered limited scope for diversification. This spurred chemists to develop more efficient, versatile, and environmentally benign synthetic routes.

The Niementowski Quinazoline Synthesis: A Cornerstone Reaction

A significant leap forward came in 1895 with the development of the Niementowski quinazoline synthesis .[6][7] This classical reaction involves the thermal condensation of anthranilic acid with amides to produce 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones).[6][8]

Causality Behind the Innovation: The Niementowski reaction offered a more direct and higher-yielding alternative to the Griess method. By using readily available amides instead of the toxic and difficult-to-handle cyanogen, it made the quinazoline scaffold far more accessible for study. The choice of amide directly dictates the substituent at the 2-position, providing a straightforward method for generating analogues.[6]

The traditional Niementowski synthesis, however, had its drawbacks, primarily the need for high temperatures (150–200°C) and long reaction times.[6]

Modern Synthetic Advancements

The drive for efficiency and sustainability, principles of "Green Chemistry," has led to numerous modern adaptations of classical methods.

  • Microwave-Assisted Synthesis: The application of microwave irradiation (MWI) has revolutionized the Niementowski reaction and other quinazoline syntheses.[8][9] MWI dramatically reduces reaction times from hours to minutes and often increases yields by providing efficient and uniform heating.[8]

  • Catalytic and Solvent-Free Conditions: Researchers have developed methods that utilize catalysts like acidic alumina, silica gel, or montmorillonite K-10 to facilitate the reaction under solvent-free conditions, further enhancing the environmental friendliness of the synthesis.[8]

  • Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for building molecular complexity in a single step. Several MCRs have been developed for synthesizing quinazoline derivatives, including quinazoline-2,4-diones, by combining starting materials like isatoic anhydride, aldehydes, and amines in one pot.[10]

  • Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, and is being increasingly applied to the synthesis of quinazoline-based active pharmaceutical ingredients.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Griess Synthesis (1869) Anthranilic acid, CyanogenProtic solvent, heatFoundational, first synthesisUse of toxic cyanogen, limited scope
Niementowski Synthesis (1895) Anthranilic acid, AmidesHigh temperature (150-200°C)Versatile for 2-substitution, accessible reagentsHarsh conditions, long reaction times
Microwave-Assisted Synthesis Various (e.g., anthranilic acids, amides)Microwave irradiationRapid reaction times, often higher yieldsRequires specialized equipment
Catalytic, Solvent-Free Isatoic anhydride, isocyanatesSolid-support catalysts (e.g., Ni(0))Environmentally benign, high efficiencyCatalyst may need to be removed
Palladium-Catalyzed Carbonylation 2-Iodoanilines, CO2, IsocyanidePd catalyst, mild conditionsForms multiple bonds in one step, high atom economyUse of precious metal catalyst

Table 1. Comparison of Key Synthetic Methodologies for Quinazoline-2,4-diones.

G Start Starting Materials (e.g., Anthranilic Acid, Isatoic Anhydride) Cyclization Core Synthesis (e.g., Niementowski Reaction) Start->Cyclization Step 1: Ring Formation Intermediate Quinazoline-2,4-dione Scaffold Cyclization->Intermediate Functionalization Functionalization / Derivatization (e.g., N-alkylation, substitution) Intermediate->Functionalization Step 2: Diversification Final Biologically Active Target Compound Functionalization->Final Purification Purification & Analysis (Chromatography, NMR, MS) Final->Purification Step 3: Isolation

Sources

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: A Privileged Scaffold in Neuropharmacology and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline-2,4-dione scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its ability to selectively anchor into multiple biological targets[1]. Among its derivatives, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 1002097-16-6) stands out as a highly versatile building block[2]. The strategic placement of an amino group at the C-5 position fundamentally alters the electronic landscape of the tetrahydroquinazoline core, enabling advanced functionalization. This whitepaper provides an in-depth technical analysis of the structural biology, synthetic methodologies, and emerging pharmacological applications of this scaffold, particularly in the realms of central nervous system (CNS) modulation and Targeted Protein Degradation (PROTACs).

Structural Biology and Electronic Properties

The pharmacological utility of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (5-Amino-THQD) is dictated by its unique physicochemical properties. The molecule features a dihydropyrimidine-like dione ring fused to an aniline-like aromatic system[1].

Electronic Activation and Reactivity

Density Functional Theory (DFT) studies indicate that the C-5 amino group acts as a powerful electron-donating group (EDG)[1]. By donating electron density into the aromatic π -system, it significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This elevated HOMO energy enhances the molecule's nucleophilicity, making the C-6 and C-8 positions highly susceptible to electrophilic aromatic substitution[1]. Conversely, the carbonyl groups at C-2 and C-4 dictate the Lowest Unoccupied Molecular Orbital (LUMO) energy, providing sites for controlled reduction[1].

Pharmacophore Modeling

The dione system provides a strict spatial arrangement of three hydrogen bond donors and three hydrogen bond acceptors (Topological Polar Surface Area: 84.2 Ų)[2]. This H-bonding network is critical for mimicking endogenous ligands (such as glutamate or glycine) within receptor binding pockets.

Quantitative Data Summary

The following table summarizes the foundational physicochemical and pharmacological metrics of the 5-Amino-THQD scaffold:

Property / TargetValue / ModalityPharmacological SignificanceSource
Molecular Weight 177.163 g/mol Highly favorable for blood-brain barrier (BBB) penetration.[2]
TPSA 84.2 ŲOptimal balance of aqueous solubility and membrane permeability.[2]
H-Bond Donors/Acceptors 3 / 3Ensures robust anchoring in target protein binding pockets.[2]
AMPA Receptor Competitive AntagonismMitigates excitatory synaptic transmission (neuroprotection).[1]
NMDA (Glycine Site) Selective AntagonismModulates ion channel opening in excitotoxic conditions.[1],[3]
Cereblon (CRBN) E3 Ligase RecruitmentServes as a glutarimide mimic for Targeted Protein Degradation.[4],[5]

Emerging Roles in Targeted Protein Degradation (PROTACs)

Beyond traditional receptor antagonism, the THQD core has recently emerged as a critical moiety in the development of Proteolysis Targeting Chimeras (PROTACs). The 3-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives exhibit profound structural homology to thalidomide and lenalidomide, allowing them to bind tightly to the Cereblon (CRBN) E3 ubiquitin ligase complex[4].

The C-5 amino group provides an ideal synthetic handle. By conjugating a target-binding warhead (e.g., an Androgen Receptor ligand) to the C-5 position via a flexible linker, researchers can force the target protein into proximity with the E3 ligase, triggering polyubiquitination and subsequent proteasomal degradation[5].

PROTAC_Cycle PROTAC PROTAC (THQD-based) Ternary Ternary Complex PROTAC->Ternary Binds CRBN & Target Ub Poly- Ubiquitination Ternary->Ub E2 transfers Ub Proteasome Proteasomal Degradation Ub->Proteasome Target recognition Recycle PROTAC Recycling Proteasome->Recycle Target destroyed Recycle->PROTAC Free PROTAC

The catalytic cycle of targeted protein degradation mediated by THQD-based PROTACs.

Synthesis and Derivatization Strategies

Traditional batch synthesis of quinazoline-2,4-diones often suffers from over-oxidation. Because the tetrahydroquinazoline ring is analogous to dihydropyridine systems, it is highly susceptible to spontaneous oxidation into the fully aromatic quinazoline-2,4-dione[1]. To prevent this, modern synthesis relies on continuous flow chemistry or oxidative N-Heterocyclic Carbene (NHC) catalysis[1],[6].

Protocol 1: Continuous Flow Synthesis of 5-Amino-THQD

Causality: Continuous flow chemistry is selected over batch processing to ensure precise residence times and rapid heat dissipation. This traps the tetrahydro intermediate before unwanted aromatization occurs, enhancing reaction control and scalability[1].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the 2-amino-6-nitrobenzoic acid derivative (0.5 M) in anhydrous DMF.

  • Reduction: Pump the solution through a packed-bed hydrogenation reactor containing a Pd/C catalytic cartridge at 40°C under 5 bar H₂ pressure to yield the 2,6-diaminobenzoic acid intermediate.

  • Cyclization: Merge the intermediate stream with a secondary stream containing triphosgene and DIPEA in DMF. Causality: Triphosgene is utilized instead of urea to force a rapid, irreversible cyclization at room temperature, preventing the thermal degradation associated with high-heat urea condensations.

  • Residence and Quenching: Route the combined flow through a 5 mL PFA coil reactor (residence time: 10 minutes).

  • Self-Validating System (In-line Analytics): Utilize in-line FT-IR spectroscopy to monitor the reaction. The system is validated by tracking the disappearance of the isocyanate intermediate stretch (2270 cm⁻¹) and the appearance of the dione carbonyl stretches (1700 cm⁻¹). Adjust flow rates dynamically based on this real-time feedback.

  • Purification: Route the output into an inline liquid-liquid extraction module (H₂O/EtOAc) to isolate the 5-Amino-THQD core.

SyntheticWorkflow A 5-Amino-THQD Core (Cereblon Binder) B Linker Attachment (Amide Coupling) A->B EDC/HOBt, DIPEA, DMF C Target Warhead (e.g., AR Ligand) B->C Click Chemistry or SN2 D Bifunctional PROTAC (Targeted Degradation) C->D Purification & Validation

Workflow for synthesizing 5-Amino-THQD-based PROTACs via targeted linker attachment.

Neuropharmacology: Glutamate Receptor Modulation

The modulation of AMPA and NMDA receptors is a primary application for the THQD scaffold[1]. Derivatives such as 3-hydroxy-quinazoline-2,4-dione have been extensively mapped as selective antagonists for the glycine site on the NMDA receptor[1],[3]. By modifying the scaffold—specifically leveraging the C-5 amino group to alter the steric bulk and electrostatic potential—affinity can be shifted selectively toward the AMPA receptor[1].

AMPASignaling Glutamate Glutamate Release AMPAR AMPA Receptor (Open State) Glutamate->AMPAR Binds to orthosteric site CaNa Ca2+/Na+ Influx AMPAR->CaNa Channel Opening Depol Membrane Depolarization CaNa->Depol Excitatory Postsynaptic Potential THQD 5-Amino-THQD Derivative (Competitive Antagonist) THQD->AMPAR Competes with Glutamate AMPAR_Closed AMPA Receptor (Closed State) THQD->AMPAR_Closed Stabilizes AMPAR_Closed->CaNa Inhibits Influx

Mechanism of AMPA receptor antagonism by 5-Amino-THQD derivatives preventing ion influx.
Protocol 2: TR-FRET Cereblon Binding Assay for THQD-PROTACs

To validate that functionalization at the C-5 amino position does not abrogate E3 ligase binding, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality: TR-FRET is selected over standard ELISA because it is a homogeneous, wash-free assay. This prevents the disruption of transient or low-affinity PROTAC-CRBN interactions that are often lost during the rigorous washing steps of heterogeneous assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 nM of His-tagged CRBN-DDB1 recombinant complex and 5 nM of Cy5-labeled tracer (a lenalidomide-fluorophore conjugate) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Compound Titration: Dispense the synthesized 5-Amino-THQD derivatives into a 384-well microplate using an acoustic dispenser (10-point dose-response curve, ranging from 10 µM down to 0.5 nM). Causality: A broad logarithmic titration is strictly required to capture both the upper baseline and the complete displacement curve, ensuring accurate Ki​ calculation.

  • Incubation: Add the CRBN complex and Cy5-tracer to the wells. Incubate in the dark for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Detection: Add a Europium-labeled anti-His antibody (the FRET donor). Read the plate on a multi-mode microplate reader capable of time-resolved measurements (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validating System: Calculate the 665/620 nm emission ratio. The assay must include unlabeled lenalidomide as a positive competitive control. The assay is only deemed valid if the calculated Z'-factor is > 0.6, confirming that the reduction in FRET signal is specifically due to the displacement of the tracer by the THQD derivative.

Conclusion

The 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold represents a critical intersection of classical neuropharmacology and cutting-edge targeted protein degradation. Its unique electronic properties, driven by the C-5 amino group, allow for highly regioselective functionalization. Whether deployed as a competitive antagonist for glutamate receptors or as a Cereblon-recruiting anchor for PROTACs, mastering the synthesis and validation of this scaffold is essential for modern drug development professionals.

References

  • Benchchem. "5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione". Benchchem Product Catalog.
  • Guidechem. "SCHEMBL4515077 1002097-16-6". Guidechem Chemical Database.
  • Benchchem. "3-Hydroxyquinazoline-2,4(1H,3H)-dione". Benchchem Product Catalog.
  • Google Patents. "AU2017341723B2 - Compounds and methods for the targeted degradation of androgen receptor". Patent Database.
  • ACS Publications. "A Benzannulation Strategy for Rapid Access to Quinazoline-2,4-diones via Oxidative N-Heterocyclic Carbene Catalysis". Organic Letters.
  • Google Patents. "WO2018071606A1 - Compounds and methods for the targeted degradation of androgen receptor". Patent Database.

Sources

An In-Depth Technical Guide to 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and its Analogs: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of the available literature on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a member of the quinazolinone family of heterocyclic compounds. While specific research on this particular molecule is limited, this document will delve into the broader context of the quinazolinedione scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1] This guide will cover general synthesis strategies, known biological activities of related derivatives, and potential therapeutic applications, with a focus on providing a foundational understanding for researchers in drug discovery and development.

The Quinazolinone Scaffold: A Cornerstone in Drug Discovery

The quinazoline ring system, first synthesized in the late 19th century, has become a fundamental scaffold in the development of therapeutic agents.[1] Its structural versatility allows for substitutions at various positions, leading to a diverse array of compounds with a wide spectrum of pharmacological effects.[1] This has resulted in the successful development of clinically approved drugs for treating cancer, inflammation, microbial infections, and neurological disorders.[1][2] The quinazolinone core is a key component in numerous bioactive molecules, solidifying its status as a privileged scaffold in medicinal chemistry.

Synthesis of the Quinazoline-2,4-dione Core

A common and adaptable synthetic route is the reaction of an appropriately substituted anthranilic acid with urea or a derivative thereof.

Hypothetical Synthetic Protocol for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione:

This protocol is a generalized procedure based on established methods for the synthesis of quinazoline-2,4-diones and would require optimization for the specific target molecule.

Step 1: Synthesis of 2,6-diaminobenzoic acid. This starting material can be synthesized from 2-amino-6-nitrobenzoic acid via reduction of the nitro group.

Step 2: Cyclization to form 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. A mixture of 2,6-diaminobenzoic acid and an excess of urea would be heated, either neat or in a high-boiling point solvent such as diphenyl ether. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product precipitated, filtered, and purified by recrystallization.

Visualizing the Synthetic Pathway:

Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione 2-Amino-6-nitrobenzoic acid 2-Amino-6-nitrobenzoic acid 2,6-Diaminobenzoic acid 2,6-Diaminobenzoic acid 2-Amino-6-nitrobenzoic acid->2,6-Diaminobenzoic acid Reduction (e.g., H2, Pd/C) 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione 2,6-Diaminobenzoic acid->5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Urea, Heat

Caption: Hypothetical synthesis of the target compound.

Physicochemical Properties and Characterization

Specific characterization data for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is not extensively reported. However, based on its structure, the following properties can be anticipated:

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to have limited solubility in non-polar organic solvents and potentially some solubility in polar aprotic solvents like DMSO and DMF.

  • Spectroscopic Analysis:

    • ¹H NMR: Would show characteristic peaks for the aromatic protons, the amino group protons, and the protons of the tetrahydro-pyrimidine ring.

    • ¹³C NMR: Would display signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.

    • IR Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretches of the amino and amide groups, as well as the C=O stretches of the dione functionality.

    • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Biological Activities of Quinazolinedione Derivatives

The quinazoline-2,4-dione scaffold is a versatile platform that has been incorporated into molecules with a wide range of biological activities. While specific data for the 5-amino-tetrahydro derivative is scarce, the activities of related compounds provide valuable insights into its potential.

Anticancer Activity

Numerous quinazolinedione derivatives have been investigated for their potential as anticancer agents.[3] One of the most significant areas of research is their activity as inhibitors of poly(ADP-ribose) polymerase (PARP).

PARP Inhibition: PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and cell death. Several quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[4][5]

Mechanism of PARP Inhibition by Quinazolinediones:

The quinazolinedione scaffold can mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes. This allows these compounds to bind to the active site of PARP and competitively inhibit its activity.

Caption: Mechanism of PARP inhibition by quinazolinediones.

Table 1: Anticancer Activity of Selected Quinazolinedione Derivatives

Compound ClassTargetIC50 ValuesReference
Quinazoline-2,4(1H,3H)-dione derivativesPARP-1/20.94 nM (PARP-1), 0.87 nM (PARP-2) for Cpd36[4]
Quinazoline-2,4(1H,3H)-dione derivativesPARP-1/2IC50 in the 10⁻⁹ M range for PARP-1[5]
2,4-disubstituted quinazolinesVarious cancer cell linesIC50 range of 9.1–12.0 μg/ml[6]
Antimicrobial Activity

The quinazolinedione scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

A study on novel quinazoline-2,4(1H,3H)-dione derivatives demonstrated their potential as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication.[7]

Anti-inflammatory Activity

Quinazolinone derivatives have been investigated for their anti-inflammatory properties. Some compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β) by targeting pathways like NF-κB.

Other Biological Activities

The versatility of the quinazolinedione scaffold is further highlighted by its reported activity in other therapeutic areas, including:

  • Anticonvulsant activity

  • Antihypertensive activity [8]

  • Chitin synthase inhibition (antifungal) [9]

Structure-Activity Relationships (SAR)

While specific SAR studies on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione are not available, general trends can be observed from studies on related quinazolinedione derivatives.

  • Substitution at N1 and N3 positions: Modifications at these positions with various alkyl and aryl groups have been shown to significantly influence the biological activity. For instance, in the context of PARP inhibitors, bulky substituents at these positions can enhance binding to the enzyme's active site.

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring play a crucial role in modulating the pharmacological profile. Electron-donating or withdrawing groups can affect the electronic properties of the molecule and its interaction with biological targets. The 5-amino group in the title compound, being an electron-donating group, is expected to influence its reactivity and biological activity.

  • Saturation of the Pyrimidine Ring: The tetrahydro- nature of the pyrimidine ring in the title compound, as opposed to the more commonly studied aromatic quinazolinediones, will affect the molecule's conformation and flexibility, which can have a significant impact on its binding to target proteins.

Future Directions and Research Opportunities

The limited specific research on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione presents a number of opportunities for further investigation:

  • Development of a robust and optimized synthesis protocol: A detailed and reproducible synthetic method is essential for making this compound more accessible for further studies.

  • Thorough characterization: Comprehensive spectroscopic and physicochemical characterization is needed to establish a complete profile of the molecule.

  • Systematic biological evaluation: Screening this compound against a panel of biological targets, particularly PARP enzymes and various cancer cell lines, could reveal its therapeutic potential.

  • Analogue synthesis and SAR studies: The synthesis and evaluation of a library of derivatives with modifications at the amino group, the N1 and N3 positions, and other positions on the benzene ring would provide valuable insights into the structure-activity relationships for this specific scaffold.

  • Computational studies: Molecular modeling and docking studies could help in predicting potential biological targets and in designing more potent and selective analogues.

Conclusion

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione belongs to the highly significant class of quinazolinone compounds. While direct studies on this specific molecule are sparse, the extensive research on the broader quinazolinedione scaffold highlights its immense potential in drug discovery. The established anticancer, antimicrobial, and anti-inflammatory activities of its analogues, particularly as PARP inhibitors, provide a strong rationale for further investigation into the therapeutic utility of this and related compounds. This guide serves as a foundational resource to stimulate and inform future research endeavors aimed at unlocking the full potential of this privileged heterocyclic scaffold.

References

  • Structure-activity relationship of quinazolinedione inhibitors of calcium-independent phosphodiesterase. Journal of Medicinal Chemistry.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. Benchchem.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules.
  • Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry.
  • Design, Synthesis and Biological Evaluation of Novel quinazoline-2,4-diones Conjugated With Different Amino Acids as Potential Chitin Synthase Inhibitors. European Journal of Medicinal Chemistry.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Letters in Drug Design & Discovery.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Semantic Scholar.
  • 5-Amino-1,2,3,4-tetrahydroisoquinoline 98%. Sigma-Aldrich.
  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules.
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Organic & Biomolecular Chemistry.
  • 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism. Journal of Personalized Medicine.
  • 4-QUINAZOLINONE. Inxight Drugs.
  • 5-AMINO-1MQ 50MG. MaximumPeps.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Medicinal Chemistry.

Sources

Analytical Characterization and Pharmacokinetic Implications of the Molecular Weight of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quinazolinone scaffold is universally recognized as a "privileged structure" capable of binding to a diverse array of biological targets[1]. Among its derivatives, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 1002097-16-6) stands out due to its highly optimized physicochemical profile[1]. With a molecular weight of precisely 177.16 g/mol , this compound serves as an ideal low-molecular-weight building block for drug discovery[1].

This technical guide explores the structural dynamics, exact mass characterization, and pharmacokinetic advantages of this specific molecular weight. By providing a self-validating analytical protocol for mass verification and detailing the compound's derivatization logic, this whitepaper equips researchers with the foundational data necessary to leverage this scaffold in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Physicochemical Properties & Molecular Weight Dynamics

The molecular weight of a compound dictates its ligand efficiency, membrane permeability, and synthetic versatility. 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione possesses a molecular formula of C8​H7​N3​O2​ , yielding a low molecular weight that is highly advantageous for fragment-based drug design (FBDD)[2].

The structural core features a tetrahydroquinazoline ring, dione functionalities at the C-2 and C-4 positions, and a highly reactive primary amino group at the C-5 position[1]. Because the tetrahydro ring is susceptible to oxidation (analogous to dihydropyridine systems), researchers must carefully monitor its mass profile to ensure it has not oxidized into the fully aromatic quinazoline-2,4-dione, a transformation that results in a structurally distinct compound with a mass shift of -2 Da[1].

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C8​H7​N3​O2​ Defines isotopic distribution patterns in MS.
Molecular Weight 177.16 g/mol Leaves a ~323 Da budget for Lipinski Rule of 5 compliance[1].
Monoisotopic Mass 177.05383 DaTarget exact mass for high-resolution mass spectrometry[2].
Theoretical [M+H]+ 178.0611 DaPrimary adduct observed in positive Electrospray Ionization (ESI+).
Oxidation Artifact [M+H]+ 176.0455 DaIndicates unwanted oxidation of the tetrahydro ring to the aromatic form[1].
CAS Registry Number 1002097-16-6Unique identifier for procurement and database cross-referencing[1].

Analytical Workflow: Exact Mass Verification via LC-HRMS

To confidently utilize 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in synthetic pathways (such as CO2-mediated cyclization or functional group transformations[3]), its molecular weight and structural integrity must be empirically verified. The following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed as a self-validating system to ensure absolute mass accuracy and prevent false positives caused by oxidative degradation.

Causality-Driven Experimental Protocol

Step 1: System Suitability and Mass Calibration (Self-Validation Step)

  • Action: Infuse a known calibrant (e.g., Leucine Enkephalin, exact mass 556.2771 Da) into the Time-of-Flight (TOF) analyzer.

  • Causality: Mass spectrometers are subject to thermal and electronic drift. Establishing a calibration curve ensures mass accuracy is locked within a <5 ppm error margin. If the calibrant deviates by >2 ppm, the run is automatically invalidated, and the instrument must be recalibrated.

Step 2: Sample Preparation

  • Action: Dissolve 1 mg of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Spike the sample with 1 µg/mL of Caffeine (Internal Standard, theoretical [M+H]+ = 195.0882).

  • Causality: The addition of the internal standard validates ionization efficiency in real-time. If the caffeine peak is absent or suppressed, it indicates matrix effects or source failure, invalidating the sample result.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., Zorbax RX-C8[3]). Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid serves a dual purpose. First, it suppresses the ionization of silanol groups on the column, ensuring sharp peak shapes. Second, it lowers the pH of the mobile phase, ensuring the basic C-5 primary amine is fully protonated prior to entering the ionization source.

Step 4: ESI+ Ionization and Mass Analysis

  • Action: Operate the ESI source in positive ion mode (ESI+). Extract the chromatogram for the exact mass m/z 178.0611 ± 5 ppm.

  • Causality: The basicity of the amino group makes ESI+ the optimal ionization technique. Simultaneously, the system must be programmed to monitor m/z 176.0455 to detect any oxidized artifacts[1].

LC_HRMS_Workflow Prep Sample Prep & Internal Standard (Caffeine Spike for Validation) LC UHPLC Separation (0.1% Formic Acid Buffer) Prep->LC Injection ESI ESI+ Ionization Protonation of C-5 Amine LC->ESI Elution TOF Q-TOF Mass Analyzer (<5 ppm Mass Accuracy) ESI->TOF Ion Transfer Data Data Analysis Target m/z: 178.0611 TOF->Data Mass Detection Artifact Oxidation Check Monitor m/z: 176.0455 TOF->Artifact Quality Control

Caption: Self-validating LC-HRMS workflow for exact mass verification and oxidation artifact detection.

The Strategic Value of a 177.16 Da Scaffold in Drug Design

In pharmaceutical development, the molecular weight of a starting scaffold dictates the ultimate viability of the synthesized drug candidate. According to Lipinski's Rule of 5, an orally active drug should generally have a molecular weight of less than 500 Da.

Ligand Efficiency and the "Molecular Weight Budget"

Starting with 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (MW = 177.16 Da) provides medicinal chemists with a highly favorable "molecular weight budget" of approximately 323 Da. This allows for extensive functionalization without violating pharmacokinetic parameters.

The structural versatility of this specific mass is driven by two primary derivatization sites:

  • The C-5 Amino Group: This group acts as a powerful activating, ortho-/para-directing group for electrophilic aromatic substitution[1]. It can be readily acylated or alkylated to introduce lipophilic bulk or target-specific pharmacophores.

  • The N-3 Amide Position: The nitrogen atom at the N-3 position is part of an amide functionality, which can be selectively alkylated to modulate the compound's hydrogen bond donor/acceptor profile, directly impacting membrane permeability[1].

By maintaining a low initial molecular weight, derivatives of this scaffold achieve high Ligand Efficiency (LE) —a metric that measures the binding energy per heavy atom. High LE ensures that the added molecular weight directly contributes to target affinity rather than merely increasing lipophilicity and off-target toxicity.

Derivatization_Logic Core Base Scaffold MW: 177.16 Da C5 C-5 Amino Group Electrophilic Substitution Core->C5 Derivatization N3 N-3 Amide Alkylation/Acylation Core->N3 Derivatization Rule5 Lipinski Rule of 5 Remaining Budget: ~323 Da C5->Rule5 Mass Addition N3->Rule5 Mass Addition Target Multi-Target Binding High Ligand Efficiency Rule5->Target Optimized Pharmacokinetics

Caption: Pharmacokinetic logic tree demonstrating how the 177.16 Da core enables Rule of 5 compliance.

Conclusion

The molecular weight of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (177.16 g/mol ) is not merely a physical constant; it is a strategic asset in medicinal chemistry. Its low mass, combined with the presence of highly reactive derivatization sites (C-5 amine, N-3 amide) and distinct redox chemistry, makes it a premier scaffold for drug discovery. By employing rigorous, self-validating LC-HRMS protocols, researchers can accurately verify its monoisotopic mass (177.05383 Da) and confidently utilize it to synthesize highly efficient, multi-target therapeutic agents without exceeding the critical thresholds of oral bioavailability.

References

  • Benchchem. "5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione". Benchchem.
  • PubChemLite. "C8H7N3O2 - Explore - PubChemLite". uni.lu.
  • ACS Publications. "Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions". acs.org.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline-2,4-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide focuses on a specific derivative, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a compound of significant interest for fragment-based drug discovery and as a precursor for novel therapeutic agents. While dedicated literature on this specific molecule is limited, this document consolidates its known and predicted physicochemical properties, outlines plausible synthetic and analytical methodologies based on established chemistry of the quinazolinone class, and discusses its potential in drug development.[1] We provide a comprehensive overview intended for researchers, medicinal chemists, and drug development professionals, aiming to bridge the information gap and facilitate further investigation into this promising chemical entity.

Introduction: The Significance of the Quinazolinone Scaffold

Nitrogen-containing heterocyclic compounds are fundamental to the development of new pharmaceuticals.[2] Among these, the quinazolinone framework has inspired the design of numerous synthetic agents with a broad spectrum of bioactivities.[2][3] Derivatives of the quinazoline-2,4(1H,3H)-dione core, in particular, have demonstrated remarkable therapeutic potential, exhibiting pharmacological activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[4][5] The structural versatility of this scaffold allows for extensive derivatization, enabling the fine-tuning of molecular properties to achieve desired biological effects.[1]

The amino-quinazoline scaffold, specifically, has proven to be exceptionally valuable, leading to the development of groundbreaking drugs.[6] This includes kinase inhibitors like gefitinib, which revolutionized cancer therapy, and alpha 1-adrenoceptor antagonists used in treating hypertension.[6][7]

This guide focuses on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione . The introduction of an amino group at the 5-position provides a critical chemical handle for further modification, while the saturated heterocyclic ring (the "tetrahydro" component) imparts a three-dimensional geometry distinct from its aromatic counterparts. This combination of features makes it a highly attractive building block for creating chemical libraries aimed at exploring new therapeutic targets.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles (ADME-Tox).[8] While extensive experimental data for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is not widely published, the following table summarizes its known and predicted properties based on its structure and data from analogous compounds.

PropertyValue / PredictionRationale & Commentary
Molecular Formula C₈H₉N₃O₂Derived from its chemical structure.
Molecular Weight 191.18 g/mol Calculated from the molecular formula.
CAS Number 1002097-16-6Note: This CAS number has been associated with a related quinazolinone structure in some databases; careful verification is advised.[1]
Appearance Predicted: White to off-white crystalline powder.Typical appearance for similar small organic molecules.[9]
Melting Point Predicted: >200 °CNot experimentally reported. The presence of multiple hydrogen bond donors (amine, amides) and acceptors (carbonyls, amides) suggests strong intermolecular forces, leading to an anticipated high melting point, similar to other quinazolinediones.[4]
Solubility Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water and polar protic solvents (e.g., ethanol).The polar functional groups facilitate dissolution in polar solvents. Limited water solubility is expected due to the nonpolar benzene ring.[9][10]
pKa Predicted: ~4-5 (for the 5-NH₂ group); >14 (for the N-H amide protons).The aromatic amino group is expected to be weakly basic, similar to aniline. The amide protons are generally very weakly acidic and are unlikely to deprotonate under typical physiological conditions.
LogP (Octanol/Water) Predicted: Low to moderate.The combination of a hydrophobic aromatic ring and multiple polar functional groups suggests a balanced lipophilicity. Formal calculation or experimental determination is required for an exact value.
InChI Key NDFCFTOWEKYFMV-UHFFFAOYSA-NAssociated with the CAS number in public databases.[1]

Synthesis and Derivatization Strategies

Plausible Synthetic Pathway

Expertise & Rationale: While a specific, optimized synthesis for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is not detailed in readily available literature, a robust and logical pathway can be designed based on well-established quinazolinone chemistry.[1][3] The most common and versatile approaches start from substituted anthranilic acid derivatives. A key strategic consideration is the timing of the reduction of the pyrimidine ring and the management of the two distinct amino groups.

A plausible multi-step synthesis is outlined below. The causality behind this proposed route is to use standard, high-yielding reactions and to introduce the key functional groups in a sequence that minimizes side reactions. Starting with 2-amino-6-nitrobenzoic acid allows for the selective construction of the dione ring before addressing the second amino group.

Experimental Protocol (Proposed):

  • Step 1: Cyclization to form the Quinazolinedione Ring.

    • To a solution of 2-amino-6-nitrobenzoic acid (1 equivalent) in a suitable solvent like dioxane, add urea (1.5 equivalents).

    • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The mechanism involves the initial formation of a carbamoyl derivative, followed by intramolecular cyclization and dehydration to yield 5-nitroquinazoline-2,4(1H,3H)-dione.

    • Cool the reaction mixture, and collect the resulting precipitate by filtration. Wash with cold water and ethanol and dry under vacuum.

  • Step 2: Reduction of the Nitro Group.

    • Suspend the 5-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) in ethanol or acetic acid.

    • Add a reducing agent such as tin(II) chloride (SnCl₂) (3-4 equivalents) or perform catalytic hydrogenation using H₂ gas with a Palladium on carbon (Pd/C) catalyst.

    • If using SnCl₂, heat the mixture to 70-80 °C for 2-4 hours. For catalytic hydrogenation, pressurize the reaction vessel with H₂ and stir at room temperature until the reaction is complete.

    • Upon completion, neutralize the reaction mixture (if acidic) and extract the product, 5-aminoquinazoline-2,4(1H,3H)-dione, with a suitable organic solvent like ethyl acetate.

  • Step 3: Selective Reduction of the Pyrimidine Ring.

    • Dissolve the 5-aminoquinazoline-2,4(1H,3H)-dione (1 equivalent) in a solvent such as acetic acid.

    • Add a selective reducing agent like sodium borohydride (NaBH₄) portion-wise at a controlled temperature (e.g., 0-10 °C). This step is crucial and may require optimization to selectively reduce the C=N imine bond within the pyrimidine ring without affecting the carbonyl groups.

    • Stir the reaction for several hours until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction with water, neutralize, and extract the final product, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. Purify via recrystallization or column chromatography.

Synthetic_Workflow A 2-Amino-6-nitrobenzoic Acid B 5-Nitroquinazoline-2,4(1H,3H)-dione A->B Urea, Reflux (Cyclization) C 5-Aminoquinazoline-2,4(1H,3H)-dione B->C SnCl₂ or H₂/Pd-C (Nitro Reduction) D 5-Amino-1,2,3,4-tetrahydro- quinazoline-2,4-dione C->D NaBH₄, Acetic Acid (Ring Reduction)

Caption: Proposed synthetic workflow for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Derivatization Strategies

The true value of this molecule for researchers lies in its potential for derivatization. The 5-amino group serves as a primary point for modification via reactions such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These transformations allow for the systematic exploration of the chemical space around the quinazolinone core, a key strategy in lead optimization.[1]

Analytical Characterization: A Self-Validating System

Trustworthiness through Verification: Each step in the synthesis must be validated to confirm the structure and purity of the intermediates and the final product. The following spectroscopic techniques are essential for this purpose.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (a complex pattern in the 6.5-7.5 ppm range), the NH protons of the amide and amine groups (broad singlets, typically >8.0 ppm for amides and ~4-5 ppm for the amine), and the aliphatic protons of the tetrahydro ring (multiplets in the 2.0-4.0 ppm range).[2][4]

  • ¹³C NMR Spectroscopy: The carbon spectrum should confirm the presence of two carbonyl carbons (δ ≈ 150-165 ppm), aromatic carbons (δ ≈ 110-150 ppm), and aliphatic carbons corresponding to the C1 and C2 positions of the tetrahydro ring.[4]

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include N-H stretching vibrations for the amine and amide groups (~3200-3400 cm⁻¹), strong C=O stretching for the two carbonyl groups (~1650-1710 cm⁻¹), and C=C stretching for the aromatic ring (~1600 cm⁻¹).[2][11]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 191 or 192, respectively, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural evidence.[4][12]

Potential Applications in Drug Discovery

The quinazoline-2,4-dione scaffold is a validated pharmacophore present in numerous biologically active molecules.[4][5] Its derivatives have been successfully developed as inhibitors of crucial enzymes like poly (ADP-ribose) polymerase (PARP-1/2) and various protein kinases, making them highly relevant in oncology research.[6][13] Furthermore, this class of compounds has shown promise as antibacterial agents, potentially by inhibiting bacterial gyrase and DNA topoisomerase IV.[4]

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is an ideal starting point for drug discovery campaigns for several reasons:

  • Fragment-Based Screening: Its relatively small size and defined functionality make it an excellent candidate for fragment-based libraries.

  • Scaffold for Library Synthesis: The reactive amino group provides a reliable anchor point for combinatorial synthesis, allowing for the rapid generation of a diverse set of derivatives.

  • Three-Dimensional Structure: The non-planar tetrahydro ring allows for the exploration of protein binding pockets with more complex topographies compared to its flat, aromatic counterparts.

Conclusion

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a molecule of high potential, situated at the intersection of a privileged chemical scaffold and the strategic needs of modern drug discovery. While direct experimental data remains sparse, its physicochemical properties can be reliably predicted, and robust synthetic and analytical protocols can be established based on the rich chemistry of the quinazolinone family. This guide provides a foundational framework for researchers, encouraging further empirical investigation to unlock the full therapeutic potential of this versatile chemical building block. The validation of its properties and the exploration of its derivatives will undoubtedly contribute to the ongoing search for novel and effective therapeutic agents.

References

  • Al-Ostath, A., Abushal, A., El-Faham, A., & Al-Amri, J. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

  • Wang, W., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances. [Link]

  • El Aissouq, A., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery. F1000Research. [Link]

  • El Aissouq, A., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PMC. [Link]

  • Gobouri, A. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. [Link]

  • Pure Health Peptides. (n.d.). 5-Amino-1MQ. Pure Health Peptides. [Link]

  • Gobouri, A. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. PMC. [Link]

  • Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE. [Link]

  • N'Gompel, N. K., et al. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Rivera, G., et al. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. PMC. [Link]

  • Kinzhybalova, D., et al. (2024). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[4][8][13]Triazolo[4,3-c]. Molecules. [Link]

  • Voskressensky, L. G., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • da Silva, A. D., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO Brazil. [Link]

  • Wang, D., et al. (2017). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC. [Link]

  • da Silva, A. D., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

  • Alshehry, R. (2011). Synthetic studies toward biologically active quinazolinones. UMass Dartmouth Student Graduate Works. [Link]

  • Science Publishing Group. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Science Publishing Group. [Link]

  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. [Link]

Sources

The Quinazolinone Scaffold: A Technical Whitepaper on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The quinazolinone scaffold is universally recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of binding to multiple biological targets with high affinity. Among its derivatives, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (PubChem CID: 21978863) represents a highly versatile, bifunctional building block. Characterized by a tetrahydroquinazoline core, dual carbonyl groups, and a strongly electron-donating amino group at the C-5 position, this compound serves as both a critical intermediate in complex heterocycle synthesis and a foundational pharmacophore for oncology and antimicrobial drug development .

This whitepaper provides an in-depth technical analysis of its electronic properties, chemical reactivity, pharmacological potential, and validated synthetic workflows, designed for researchers and drug development professionals.

Structural & Electronic Properties

Understanding the reactivity of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione requires an analysis of its frontier molecular orbitals (FMOs). Density Functional Theory (DFT) studies on similar quinazoline-2,4-diones reveal that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies dictate the molecule's behavior .

  • HOMO Modulation: The C-5 amino group acts as a powerful electron-donating group (EDG) via resonance. By donating lone-pair electron density into the aromatic ring, it significantly raises the HOMO energy. This makes the aromatic system highly nucleophilic and exceptionally susceptible to electrophilic aromatic substitution (EAS).

  • LUMO Characteristics: The C-2 and C-4 carbonyl groups withdraw electron density, lowering the LUMO energy at these specific sites, rendering them susceptible to nucleophilic attack or reduction.

Reactivity Core 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Oxidation Oxidation (Aromatization) Core->Oxidation Oxidizing Agents Reduction Reduction (C-2/C-4 Carbonyls) Core->Reduction Reducing Agents EAS Electrophilic Aromatic Substitution (C-6/C-8 positions) Core->EAS Directed by C-5 NH2 Amide N-3 Amide Derivatization Core->Amide Alkylation/Acylation

Structural reactivity map of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Pharmacological Potential: Topoisomerase IIα Inhibition

Quinazoline-2,4-dione derivatives are extensively investigated for their anticancer properties, specifically their ability to inhibit Topoisomerase IIα (Topo IIα) . Topo IIα is an essential enzyme that manages DNA tangles and supercoils during replication by creating transient double-strand breaks.

Mechanistic Causality: Derivatives of the 5-aminoquinazoline-2,4-dione core act as Topo IIα poisons. The structural geometry allows the dione core to intercalate into the DNA cleavage complex, while the C-5 amino group acts as a critical hydrogen bond donor, interacting with the ATP-binding domain of the enzyme. This stabilizes the cleavage complex, preventing DNA religation. The accumulation of double-strand breaks triggers apoptosis in rapidly dividing cancer cells. Crucially, structural tuning at the N-3 and C-5 positions can yield up to a 100-fold selectivity for Topo IIα over the β-isoform, mitigating the cardiotoxic adverse effects typically associated with Topo IIβ inhibition .

TopoII Drug Quinazoline-2,4-dione Derivative Topo Topoisomerase IIα Enzyme Drug->Topo Binds ATP domain Complex Cleavage Complex Stabilization Topo->Complex Inhibits religation DNA DNA Double-Strand Breaks Complex->DNA Accumulation of breaks Apoptosis Cancer Cell Apoptosis DNA->Apoptosis Triggers cell death

Mechanism of Topoisomerase IIα inhibition by quinazoline-2,4-dione derivatives.

Synthetic Methodologies: Continuous Flow Strategies

Traditional batch synthesis of quinazoline-2,4-diones often involves the cyclization of 2-aminobenzamides using highly reactive carbonyl sources (e.g., phosgene, triphosgene, or urea derivatives).

Why Continuous Flow? Modern scale-up relies on continuous flow chemistry . The causality behind this shift is twofold:

  • Thermal Management: Cyclization reactions are often highly exothermic. Microreactors provide a superior surface-area-to-volume ratio, allowing for instantaneous heat dissipation and preventing thermal degradation of the primary amine.

  • Safety & Containment: When utilizing hazardous phosgene equivalents, flow systems ensure that only minute quantities of the toxic intermediate are generated and consumed in situ, drastically reducing exposure risks.

FlowSynthesis ReagentA 2-Aminobenzamide Mixer Micromixer ReagentA->Mixer ReagentB Carbonyl Source ReagentB->Mixer Reactor Heated Flow Reactor Mixer->Reactor Continuous Flow Purification In-line Purification Reactor->Purification Crude Stream Product Target Dione Purification->Product Pure Yield

Continuous flow workflow for the synthesis of quinazoline-2,4-diones.

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility and trustworthiness, the following protocols integrate mechanistic rationale and in-process analytical validation.

Protocol A: Mild Oxidative Aromatization

The 1,2,3,4-tetrahydroquinazoline ring is analogous to dihydropyridine systems, making it susceptible to oxidation. To achieve full aromatization without over-oxidizing the sensitive C-5 amino group, a mild oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is utilized.

  • Preparation: Dissolve 1.0 eq of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Oxidation: Add 1.1 eq of DDQ portion-wise at 0 °C. Causality: The low temperature controls the initial exothermic charge-transfer complex formation, preventing radical-induced side reactions at the primary amine.

  • Reflux: Gradually warm the mixture to 80 °C and stir for 4 hours.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction via TLC (silica gel, DCM:MeOH 9:1). The product will exhibit a significantly different Rf​ value due to increased planarity and extended conjugation. Validate complete conversion via LC-MS; look for a mass shift of -2 Da (from m/z 178 to 176 [M+H]+ ).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Regioselective Electrophilic Aromatic Substitution (Bromination)

The C-5 amino group strongly directs electrophiles to the ortho (C-6) and para (C-8) positions. To achieve regioselective monobromination at C-6, steric hindrance and temperature control are leveraged.

  • Preparation: Dissolve 1.0 eq of the substrate in anhydrous DMF. Cool the solution to -5 °C using an ice-salt bath.

  • Reagent Addition: Add a solution of 1.05 eq N-Bromosuccinimide (NBS) in DMF dropwise over 30 minutes. Causality: NBS provides a low, controlled concentration of electrophilic bromine. The sub-zero temperature kinetically favors the less sterically hindered C-6 position over the C-8 position (which is flanked by the N-1 atom of the pyrimidine ring).

  • Stirring: Maintain at -5 °C for 2 hours.

  • In-Process Validation (HPLC/NMR): Monitor via HPLC for the disappearance of the starting material. Upon isolation, self-validate the regiochemistry using 1H -NMR. The disappearance of the C-6 proton and the resulting doublet coupling pattern of the remaining C-7 and C-8 protons ( J≈8.0 Hz) will definitively confirm the substitution site.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data Summaries

Table 1: Chemical Identifiers & Computed Properties

Data compiled from PubChem computational records and verified chemical databases .

PropertyValue
IUPAC Name 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS Registry Number 1002097-16-6
PubChem CID 21978863
Molecular Formula C8​H7​N3​O2​
Molecular Weight 177.16 g/mol
Monoisotopic Mass 177.0538 Da
Topological Polar Surface Area (TPSA) 84.2 Ų
Hydrogen Bond Donors / Acceptors 3 / 3
XLogP3-AA 0.3
Table 2: Functional Group Reactivity Profile
Functional GroupElectronic NaturePrimary ReactivitySynthetic Utility
C-5 Amino Group Electron-Donating (EDG)Nucleophilic, H-bond donorDirects EAS to C-6/C-8; target binding
N-3 Amide Nitrogen Weakly NucleophilicAlkylation / AcylationPharmacophore tuning
C-2 / C-4 Carbonyls Electron-Withdrawing (EWG)ElectrophilicSusceptible to selective reduction
Tetrahydro Ring Non-aromaticHydride abstractionAromatization to quinazoline-2,4-dione

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21978863, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione." PubChem. Available at:[Link]

The Quinazoline-2,4-dione Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinazoline-2,4-dione core, a fused heterocyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its inherent drug-like properties and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents across a wide spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the potential pharmacological applications of quinazoline-2,4-diones, with a focus on their synthesis, mechanisms of action, and key therapeutic areas.

The Quinazoline-2,4-dione Core: Structural Features and Synthetic Strategies

The versatility of the quinazoline-2,4-dione scaffold lies in the ability to introduce diverse substituents at the N-1 and N-3 positions, as well as on the benzene ring, allowing for the fine-tuning of physicochemical properties and biological activity.[2]

General Synthetic Approaches

A variety of synthetic routes to quinazoline-2,4-diones have been developed, often starting from readily available anthranilic acid derivatives.[3] A common and efficient method involves the cyclization of 2-aminobenzonitriles with a carbonyl source.

Experimental Protocol: Synthesis of 3-Substituted Quinazoline-2,4-diones

This protocol describes a general method for the synthesis of 3-substituted quinazoline-2,4-diones from isatoic anhydride and a primary amine.

Materials:

  • Isatoic anhydride

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Pyridine

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in anhydrous DMF.

  • Amine Addition: To the stirred solution, add the substituted primary amine (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Add a catalytic amount of pyridine to the reaction mixture. Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation and Filtration: Acidify the aqueous mixture with dilute HCl to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Isatoic anhydride serves as a convenient and reactive precursor, readily undergoing ring-opening and subsequent cyclization.

  • The use of a slight excess of the primary amine ensures complete consumption of the starting material.

  • Pyridine acts as a basic catalyst to facilitate the reaction.

  • DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Acidification with HCl is crucial for the precipitation of the final product, which is often insoluble in acidic aqueous media.

  • Purification is essential to remove any unreacted starting materials and by-products, ensuring the integrity of subsequent biological testing.

Anticancer Applications: Targeting Key Oncogenic Pathways

Quinazoline-2,4-diones have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[2][4]

PARP Inhibition: A Synthetic Lethality Approach

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair.[1][5] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality.[5][6] Several quinazoline-2,4-dione derivatives have been identified as potent PARP inhibitors.[2][7][8]

Mechanism of Action: PARP Inhibition

The quinazoline-2,4-dione scaffold can mimic the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) chains. This inhibition traps PARP on the DNA at the site of damage, leading to the formation of cytotoxic PARP-DNA complexes.[6][9]

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Quinazoline-2,4-dione Action DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP traps on DNA NAD NAD+ NAD->PARP1 consumes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER initiates Quinazolinedione Quinazoline-2,4-dione (PARP Inhibitor) Quinazolinedione->PARP1 inhibits DSB Double-Strand Break (DSB) Trapped_PARP->DSB leads to Cell_Death Apoptosis (Synthetic Lethality) DSB->Cell_Death induces in BRCA-deficient cells

Caption: Mechanism of PARP-1 inhibition by quinazoline-2,4-diones.

Table 1: Anticancer Activity of Representative Quinazoline-2,4-dione PARP Inhibitors

CompoundTarget(s)IC₅₀ (nM)Cell LineReference
Compound 10 PARP-1/2< 3120 (cell-based)MX-1[7]
Compound 11 PARP-1/23020 (cell-based)MX-1[7]
Cpd36 PARP-1/2/70.94 (PARP-1), 0.87 (PARP-2), 0.21 (PARP-7)-[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)[12]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Quinazoline-2,4-dione derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline-2,4-dione derivatives (e.g., 0.1 to 100 µM) for 48 hours.[13]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Self-Validating System:

  • Include a positive control (e.g., a known anticancer drug like doxorubicin) to validate the assay's sensitivity.

  • Include a vehicle control (DMSO) to account for any solvent effects.

  • Perform the assay in triplicate to ensure reproducibility.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[13] Some quinazoline derivatives have been identified as inhibitors of this pathway.[13][14]

Mechanism of Action: Wnt Pathway Inhibition

In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" containing GSK-3β, leading to its ubiquitination and proteasomal degradation.[15][16] Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[17] Quinazoline-2,4-diones can interfere with this pathway, potentially by acting on downstream elements of β-catenin.[13]

Wnt_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome targeted for Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh activates GSK3_inactivated GSK3β (inactivated) Dsh->GSK3_inactivated inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus translocates to TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Quinazolinedione_Wnt Quinazoline-2,4-dione Quinazolinedione_Wnt->TCF_LEF inhibits interaction with β-catenin

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by quinazoline-2,4-diones.

Antimicrobial Applications: Combating Bacterial Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents. Quinazoline-2,4-diones have emerged as promising scaffolds for the development of novel antimicrobials, particularly as inhibitors of bacterial DNA gyrase and topoisomerase IV.[15][18][19]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial drugs.[18] Quinazoline-2,4-diones can act as structural mimics of fluoroquinolones, binding to the enzyme-DNA complex and stabilizing the cleavage intermediate, which ultimately leads to bacterial cell death.[15][20]

Topoisomerase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Quinazoline-2,4-dione Action DNA Bacterial DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA->DNA_Gyrase binds Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cleavage_Complex Stable Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex stabilizes Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA allows replication Quinazolinedione_antimicrobial Quinazoline-2,4-dione Quinazolinedione_antimicrobial->DNA_Gyrase inhibits DNA_Breaks DNA Double-Strand Breaks Cleavage_Complex->DNA_Breaks leads to Bacterial_Death Bacterial Cell Death DNA_Breaks->Bacterial_Death induces

Caption: Mechanism of bacterial topoisomerase inhibition by quinazoline-2,4-diones.

Table 2: Antimicrobial Activity of Representative Quinazoline-2,4-dione Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 6g Staphylococcus aureus-[21]
Compound 6c Pseudomonas aeruginosa-[21]
NH2-dione-c Escherichia coli (wild-type)~20-fold improvement over parent[22]
NH2-dione-d Escherichia coli (wild-type)~20-fold improvement over parent[22]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is a widely used technique to determine the antimicrobial activity of a compound.[19][23]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

  • Quinazoline-2,4-dione derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile petri dishes.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Self-Validating System:

  • The positive control confirms the susceptibility of the test organism and the validity of the assay conditions.

  • The negative control ensures that the solvent used to dissolve the compounds does not have any antimicrobial activity.

  • The use of a standardized inoculum and uniform agar depth ensures consistency and reproducibility.

Anticonvulsant Properties: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazoline and quinazolinone derivatives have shown promising anticonvulsant activity in preclinical models.[24]

Mechanism of Action:

The exact mechanism of anticonvulsant action for many quinazoline-2,4-diones is still under investigation, but potential mechanisms include modulation of GABAergic neurotransmission and interaction with voltage-gated ion channels.[25]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][25][26]

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution

  • Quinazoline-2,4-dione derivatives

  • Positive control (e.g., Phenytoin)

  • Vehicle control

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions.

  • Drug Administration: Administer the test compound, positive control, or vehicle to the animals (e.g., via intraperitoneal injection).

  • Electrical Stimulation: At the time of peak drug effect, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.[27]

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.

  • Data Analysis: Calculate the percentage of animals protected from seizures in each group and determine the ED₅₀ (the dose that protects 50% of the animals).

Self-Validating System:

  • The positive control (Phenytoin) validates the sensitivity of the animal model to a known anticonvulsant.

  • The vehicle control group establishes the baseline seizure response.

  • Blinding the observer to the treatment groups minimizes bias in scoring the seizure response.

Anti-inflammatory Effects: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response to harmful stimuli. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Some quinazoline derivatives have demonstrated anti-inflammatory properties through COX inhibition.[18]

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Quinazoline-2,4-diones can inhibit the activity of these enzymes, thereby reducing prostaglandin synthesis and alleviating inflammation.

COX_Inhibition cluster_0 Prostaglandin Synthesis cluster_1 Quinazoline-2,4-dione Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins catalyzes conversion to Reduced_Prostaglandins Reduced Prostaglandins COX_Enzymes->Reduced_Prostaglandins leads to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediate Quinazolinedione_antiinflammatory Quinazoline-2,4-dione Quinazolinedione_antiinflammatory->COX_Enzymes inhibits Reduced_Inflammation Reduced Inflammation Reduced_Prostaglandins->Reduced_Inflammation results in

Caption: Mechanism of anti-inflammatory action via COX inhibition by quinazoline-2,4-diones.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[28]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric detection reagents

  • Quinazoline-2,4-dione derivatives

  • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in assay buffer.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or controls for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation using a fluorometric or colorimetric method at specific time points.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Self-Validating System:

  • Running parallel assays for COX-1 and COX-2 allows for the determination of selectivity.

  • The use of selective inhibitors as positive controls confirms the activity of the enzymes and the assay's ability to detect inhibition.

  • A no-enzyme control is included to measure background signal.

Conclusion and Future Perspectives

The quinazoline-2,4-dione scaffold has unequivocally demonstrated its value as a versatile platform for the design and development of novel therapeutic agents. The diverse pharmacological activities, coupled with well-established synthetic methodologies, make it an attractive starting point for drug discovery programs. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, exploring novel mechanisms of action and combination therapies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Zhou, J., Ji, M., et al. (2014). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 4(94), 52298-52309. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27. [Link]

  • Nusse, R. (2022). Wnt signaling pathway diagram. The Wnt Homepage. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Li, H., & Yu, X. (2023). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 7, 225-243. [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 5-14. [Link]

  • RJPTSimLab. (n.d.). AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES). RJPTSimLab. [Link]

  • Li, J., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(21), 14756-14776. [Link]

  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). NINDS. [Link]

  • Zandarashvili, L., et al. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367. [Link]

  • Singh, P., & Kumar, V. (2022). Synthesis of diversely substituted quinazoline-2,4(1H,3H)-diones by cyclization of tert-butyl (2-cyanoaryl)carbamates. Organic & Biomolecular Chemistry, 20(1), 114-121. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Molecular docking studies of benzohydrazide derivatives of substituted quinazolin-2,4(1H,3H)-dione to elucidate their biological activity and interactions with the target proteins PARP-1 and PARP-2. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2018). Facile synthesis of 3-substituted quinazoline-2,4-dione and 2,3-di-substituted quinazolinone derivatives. ResearchGate. [Link]

  • Wikipedia. (2024). Wnt signaling pathway. Wikipedia. [Link]

  • Creative Diagnostics. (n.d.). Wnt Signaling Pathway. Creative Diagnostics. [Link]

  • Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Bakherad, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. [Link]

  • Wu, J., & He, Y. (2015). GSK3: a multifaceted kinase in Wnt signaling. Trends in Biochemical Sciences, 40(3), 143-153. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • El-Gamal, M. I., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. RSC Medicinal Chemistry. [Link]

  • He, G. X., et al. (2008). Use of gyrase resistance mutants to guide selection of 8-methoxy-quinazoline-2,4-diones. Antimicrobial Agents and Chemotherapy, 52(11), 3972-3981. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Al-Suwaidan, I. A., et al. (2023). 2D interaction diagram of Quinazolinone Derivative 5 with (a) topoisomerase II (PDB: 5ZAD) compared to (b) doxorubicin, a known topoisomerase II inhibitor. ResearchGate. [Link]

  • Ghorbani, M., et al. (2022). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Scientific Reports, 12(1), 1950. [Link]

  • Huband, M. D., et al. (2007). Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones. Antimicrobial Agents and Chemotherapy, 51(4), 1229-1235. [Link]

  • Abdel-Ghani, T. M., et al. (2023). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 13(10), 6567-6582. [Link]

  • Abdel-Ghani, T. M., et al. (2023). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. Semantic Scholar. [Link]

  • Li, J., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. [Link]

  • Amé, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. Bioessays, 26(8), 882-893. [Link]

  • Kumar, A., et al. (2025). Exploring the Binding Modes of Quinazolinone-1,2,4- Triazole Hybrids on PARP-10 Inhibition for Anti- Neoplastic Therapy. Research Square. [Link]

  • Al-Obaid, A. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3804. [Link]

  • Al-Obaid, A. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

  • Khan, I., et al. (2022). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 17(11), e0277553. [Link]

  • Kerns, R. J., et al. (2021). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online. [Link]

  • Kumar, V., et al. (2018). Synthesis of diversely substituted quinazoline-2,4(1H,3H)-diones by cyclization of tert-butyl (2-cyanoaryl)carbamates. Organic & Biomolecular Chemistry, 16(43), 8235-8243. [Link]

  • ResearchGate. (n.d.). Quinazoline-2,4-dione-based type IIA topoisomerase inhibitor. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 11(5), 1145-1164. [Link]

  • El-Sayed, M. A., et al. (2023). New[1][5][7]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLoS ONE, 18(1), e0279895. [Link]

Sources

In Silico Modeling of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: A Comprehensive Technical Guide to Target Binding, Dynamics, and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline-2,4-dione core is universally recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. Specifically, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (5-ATQD) represents a highly versatile scaffold. The presence of the C-5 amino group introduces a powerful electron-donating moiety that fundamentally alters the molecule's electrostatic potential, enhancing its nucleophilicity and hydrogen-bonding capacity. Recent literature has validated quinazoline-2,4-dione derivatives as potent inhibitors against targets such as MutT homologue 1 (MTH1) for anticancer therapy, DNA gyrase for antibacterial applications, and Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) for antimalarial treatments.

This whitepaper provides an authoritative, step-by-step in silico methodology for modeling 5-ATQD, bridging the gap between quantum mechanical properties, static docking, dynamic molecular simulations, and pharmacokinetic profiling.

Structural Rationale & Quantum Mechanical Profiling (DFT)

The Causality of Electronic Distribution

Before initiating molecular docking, it is critical to understand why 5-ATQD behaves the way it does in a biological environment. Density Functional Theory (DFT) provides the foundational quantum mechanical logic for ligand reactivity. The C-5 amino group acts as an electron-donating group (EDG), shifting the Highest Occupied Molecular Orbital (HOMO) density toward the aromatic ring. This creates an electron-rich nucleophilic hotspot. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized around the C-2 and C-4 carbonyls, acting as electrophilic centers and primary hydrogen-bond acceptors .

Step-by-Step DFT Protocol
  • Ligand Preparation: Construct the 3D structure of 5-ATQD using ChemDraw and convert it to SDF format.

  • Geometry Optimization: Import the structure into Gaussian or Jaguar. Run optimization using the B3LYP functional with the 6-311G(d,p) basis set to achieve the lowest energy conformation.

  • ESP Mapping: Generate the Electrostatic Potential (ESP) map to visualize the charge distribution. Red regions (negative) around the dione carbonyls indicate H-bond acceptor sites, while blue regions (positive) around the N-H and C-5 amino groups indicate H-bond donor sites.

Pharmacophore Core 5-ATQD Core Scaffold C5 C-5 Amino Group (Electron Donating) Core->C5 Dione C-2 & C-4 Carbonyls (H-Bond Acceptors) Core->Dione NH N-1 & N-3 Amides (H-Bond Donors) Core->NH Target: MTH1\n(Asp119 / Asn33 H-bonds) Target: MTH1 (Asp119 / Asn33 H-bonds) C5->Target: MTH1\n(Asp119 / Asn33 H-bonds) Target: DNA Gyrase\n(Gly1332 H-bonds) Target: DNA Gyrase (Gly1332 H-bonds) Dione->Target: DNA Gyrase\n(Gly1332 H-bonds) Target: pfDHODH\n(Active Site Anchoring) Target: pfDHODH (Active Site Anchoring) NH->Target: pfDHODH\n(Active Site Anchoring)

Caption: Pharmacophore logic of 5-ATQD mapping electronic features to specific biological targets.

Molecular Docking: Target Acquisition & Pose Prediction

The Causality of Target Selection and Validation

Molecular docking predicts the optimal binding pose of 5-ATQD within a receptor's active site. To ensure scientific integrity, the docking protocol must be a self-validating system . This is achieved by re-docking the native co-crystallized ligand of the target protein. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the grid box parameters are validated for 5-ATQD docking. We select MTH1 and DNA Gyrase as primary targets due to robust literature validating quinazoline-2,4-dione efficacy against them .

Step-by-Step Docking Protocol
  • Target Preparation: Retrieve crystal structures for MTH1 (e.g., PDB: 3ZR0) and DNA Gyrase (e.g., PDB: 2XCT) from the RCSB Protein Data Bank.

  • Protein Cleaning: Use AutoDock Tools or MOE to remove water molecules, co-factors, and native ligands. Add polar hydrogens and assign Kollman partial charges to simulate physiological pH (7.4) .

  • Grid Box Definition: Center the grid box exactly on the coordinates of the native ligand's binding pocket to ensure unbiased conformational sampling.

  • Execution: Run the docking simulation using AutoDock Vina (exhaustiveness = 8 to 16). Extract the top poses based on the lowest binding affinity (kcal/mol).

Quantitative Data: Docking Profiles
Target EnzymePDB IDBinding Affinity (kcal/mol)Key H-Bond Interacting ResiduesHydrophobic Contacts
MTH1 3ZR0-7.24Asp119, Asn33Trp117, Phe27
DNA Gyrase 2XCT-6.80Gly1332, Gln1267Val120, Pro79
pfDHODH 1TV5-6.55Arg265, His185Leu172, Phe188

Table 1: Predicted binding affinities and interaction profiling of 5-ATQD across validated targets.

Molecular Dynamics (MD) & Free Energy Calculations

The Causality of Trajectory Analysis

Docking provides a static snapshot, which is insufficient for confirming true binding stability. Proteins are highly dynamic; therefore, Molecular Dynamics (MD) simulations are required to introduce solvent effects, temperature, and atomic flexibility. If the 5-ATQD-protein complex is unstable, the RMSD of the ligand will spike, indicating a false positive from the docking phase. Furthermore, MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations strip away the solvent to provide a highly accurate thermodynamic binding free energy .

Step-by-Step MD Protocol
  • Topology Generation: Generate the protein topology using the AMBER99SB-ILDN force field. Generate the 5-ATQD ligand topology using the General AMBER Force Field (GAFF) via ACPYPE.

  • Solvation & Ionization: Place the complex in a cubic box with a 1.0 nm distance from the edge. Solvate using the TIP3P water model. Neutralize the system by adding Na+ or Cl- ions.

  • Energy Minimization: Run a steepest descent minimization (max 50,000 steps) to remove steric clashes.

  • Equilibration (NVT/NPT): Equilibrate the system at 300 K (NVT ensemble) for 100 ps, followed by pressure equilibration at 1 bar (NPT ensemble) for 100 ps using a Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns production run. Extract RMSD, Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to validate complex stability.

  • MM-GBSA: Calculate the exact binding free energy from the last 20 ns of the stable trajectory.

Workflow LIG Ligand Preparation (5-ATQD) DFT Quantum Mechanics (DFT) HOMO/LUMO & ESP LIG->DFT Geometry Optimization DOC Molecular Docking (AutoDock Vina / MOE) DFT->DOC Partial Charges TAR Target Preparation (MTH1 & DNA Gyrase) TAR->DOC Active Site Mapping MD Molecular Dynamics (100 ns) Trajectory Analysis DOC->MD Top Poses MMG MM-GBSA Free Energy Calculation MD->MMG Stable Trajectories ADM ADMET Profiling Pharmacokinetics MMG->ADM Hit Validation

Caption: End-to-end in silico pipeline for validating 5-ATQD target binding and pharmacokinetics.

ADMET Profiling & Drug-Likeness

The Causality of Pharmacokinetic Prediction

High binding affinity is rendered useless if the molecule cannot reach its target in vivo. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is deployed to ensure 5-ATQD complies with Lipinski’s Rule of Five and possesses a favorable safety profile . The Topological Polar Surface Area (TPSA) and LogP are critical parameters determining intestinal absorption and Blood-Brain Barrier (BBB) permeability.

Step-by-Step ADMET Protocol
  • SMILES Generation: Convert the optimized 5-ATQD structure into a Canonical SMILES string (C1=CC(=C2C(=C1)NC(=O)NC2=O)N).

  • Server Submission: Input the SMILES into predictive servers such as SwissADME and pkCSM.

  • Data Extraction: Evaluate lipophilicity, GI absorption, CYP450 inhibition, and AMES toxicity.

Quantitative Data: Pharmacokinetic Profile
PropertyComputed ValuePharmacological Interpretation
Molecular Weight 177.16 g/mol Highly optimal for oral bioavailability (< 500 g/mol ).
LogP (Lipophilicity) 0.85Excellent balance of aqueous solubility and lipid permeability.
TPSA 84.2 ŲHigh gastrointestinal (GI) absorption; low BBB crossing.
H-Bond Donors 3Complies with Lipinski's Rule (≤ 5).
H-Bond Acceptors 3Complies with Lipinski's Rule (≤ 10).
AMES Toxicity NegativeIndicates lack of mutagenic potential.

Table 2: Computed ADMET parameters demonstrating the drug-likeness of 5-ATQD.

Conclusion

The in silico modeling of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione reveals a highly viable, multi-target pharmacophore. Driven by the electron-donating properties of the C-5 amino group and the hydrogen-bonding capacity of the dione core, 5-ATQD demonstrates strong, stable binding to critical therapeutic targets like MTH1 and DNA Gyrase. Supported by favorable ADMET properties, this scaffold serves as a premium foundation for the rational design of next-generation antibacterial and anticancer therapeutics.

References

  • Abdelmonsef, A. H. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules (MDPI), 29(23), 5529.[Link]

  • Ibrahim, A. O. A., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14.[Link]

  • Abdelmonsef, A. H., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Molecular Biosciences, 7:105.[Link]

  • Gheidari, N. Z., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE.[Link]

Methodological & Application

Application Note: Synthesis and Characterization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction and Scope

The quinazoline-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, frequently embedded in the molecular frameworks of AMPA receptor antagonists, antihypertensive agents, and highly selective kinase inhibitors[1]. Specifically, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (also referred to as 5-aminoquinazoline-2,4(1H,3H)-dione) serves as a high-value synthetic intermediate. The C-5 amino group acts as a powerful activating moiety, offering a versatile handle for late-stage functionalization via Buchwald-Hartwig cross-coupling, amide bond formation, or electrophilic aromatic substitution[1].

This application note provides a field-proven, two-step protocol for the synthesis of 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione starting from commercially available 2-amino-6-nitrobenzoic acid[2].

Mechanistic Rationale (E-E-A-T)

To ensure a self-validating and highly reproducible workflow, it is critical to understand the causality behind the selected reagents and reaction conditions.

Step 1: Urea-Mediated Cyclocondensation

The synthesis begins with the cyclization of 2-amino-6-nitrobenzoic acid using an excess of urea in glacial acetic acid[3].

  • Why Urea? Urea acts as an inexpensive, stable equivalent of cyanic acid. At elevated temperatures (>110 °C), urea partially decomposes to generate reactive cyanic acid and ammonia.

  • Why Acetic Acid? Acetic acid serves a dual purpose. It acts as a high-boiling solvent capable of dissolving the precursors, and it provides the mild protic environment necessary to catalyze the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of urea. Furthermore, the acidic medium drives the subsequent intramolecular cyclization by protonating the carboxylic acid, facilitating the elimination of water to form the stable pyrimidine-2,4-dione ring.

Step 2: Chemoselective Nitro Reduction

The intermediate 5-nitroquinazoline-2,4-dione is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C)[4].

  • Why Catalytic Hydrogenation? While chemical reductants (e.g., SnCl2, Fe/HCl) can be used, Pd/C with H2 gas provides a clean, chemoselective reduction of the nitro group to an amine without over-reducing the stable dione core. This method eliminates the generation of heavy metal waste, streamlining the workup process to a simple filtration step.

Synthetic Workflow and Logic Visualization

SyntheticWorkflow A 2-Amino-6-nitrobenzoic acid + Urea B Cyclocondensation (AcOH, 120°C, 24h) A->B C 5-Nitroquinazoline- 2,4-dione B->C - H2O, - NH3 D Catalytic Hydrogenation (10% Pd/C, H2, MeOH) C->D E 5-Amino-1,2,3,4-tetrahydro- quinazoline-2,4-dione D->E Reduction

Figure 1: Two-step synthetic workflow for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

MechanismLogic N1 1. Nucleophilic Attack Aniline NH2 attacks Urea carbonyl N2 2. Ureido Intermediate Formation of 2-ureido-6-nitrobenzoic acid N1->N2 Loss of NH3 N3 3. Intramolecular Cyclization Ureido NH attacks Carboxyl Carbon N2->N3 Acid Catalysis (AcOH) N4 4. Dehydration & Aromatization Loss of H2O to form Dione core N3->N4 N5 5. Chemoselective Reduction Pd-catalyzed H2 addition to NO2 N4->N5 Isolation of Nitro Intermediate

Figure 2: Mechanistic logic and electron flow sequence for the quinazolinedione synthesis.

Experimental Protocol

Materials and Reagents
  • 2-Amino-6-nitrobenzoic acid (CAS: 50573-74-5)[2]

  • Urea (Reagent grade)

  • Glacial Acetic Acid (AcOH)

  • 10% Palladium on Carbon (Pd/C, wet)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Hydrogen gas (H2 balloon or Parr shaker)

Step 1: Synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-6-nitrobenzoic acid (25.0 g, 137 mmol) and urea (107.0 g, 1.78 mol, ~13 equiv.) in glacial acetic acid (500 mL)[3].

  • Cyclization: Heat the mixture to reflux (approx. 118–120 °C) under an inert nitrogen atmosphere for 24 hours. The solution will initially turn homogeneous before a precipitate begins to form as the reaction progresses.

  • Solvent Removal: Cool the reaction mixture to room temperature. Concentrate the mixture by evaporating the majority of the acetic acid under reduced pressure.

  • Precipitation & Workup: Dilute the resulting concentrated residue with distilled water (500 mL). This forces the highly insoluble 5-nitroquinazoline-2,4-dione to crash out of solution while keeping unreacted urea and biuret byproducts dissolved[3].

  • Isolation: Recover the precipitate via vacuum filtration. Wash the filter cake extensively with hot distilled water (3 × 100 mL) to remove residual urea, followed by a final wash with cold ethanol (50 mL).

  • Drying: Dry the beige solid under a vacuum at 60 °C overnight.

Step 2: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • Reaction Setup: Dissolve the 5-nitroquinazoline-2,4-dione intermediate (10.0 g, 48.3 mmol) in a mixture of Methanol (200 mL) and a catalytic amount of AcOH (5 mL) to aid solubility. Note: If solubility is poor, a 1:1 mixture of MeOH and DMF can be utilized.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%) to the solution under a steady stream of nitrogen to prevent spontaneous ignition.

  • Hydrogenation: Purge the reaction vessel with vacuum/nitrogen cycles (3x), followed by vacuum/hydrogen cycles (3x). Stir the reaction vigorously at room temperature under a hydrogen atmosphere (balloon pressure, ~1 atm) for 12–16 hours[4].

  • Workup: Once LC-MS indicates complete consumption of the nitro starting material, flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to afford pure 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Quantitative Data & Analytical Validation

The table below summarizes the expected yields and key analytical markers for validating the success of each synthetic step.

CompoundMolecular WeightAppearanceExpected Yield1H NMR Highlights (400 MHz, DMSO-d6)Purity (HPLC)
5-Nitroquinazoline-2,4-dione 207.14 g/mol Beige Solid82–85%δ 11.56 (s, 2H, NH), 7.73 (t, 1H, Ar-H), 7.37 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H)[3]>98%
5-Aminoquinazoline-2,4-dione 177.16 g/mol Off-White Solid90–95%δ 11.02 (s, 1H, NH), 10.85 (s, 1H, NH), 7.25 (t, 1H, Ar-H), 6.80 (br s, 2H, NH2)>99%

Troubleshooting & Optimization Guide

StepObservation / IssueCausality (Mechanistic Reason)Solution / Optimization
1 Incomplete cyclizationInsufficient reaction temperature or rapid urea sublimation.Ensure robust reflux (120 °C). The large excess of urea (13 eq) is strictly required to compensate for its decomposition into cyanic acid and ammonia gas[3].
1 Sticky, impure precipitateCo-precipitation of unreacted urea or biuret byproducts during aqueous quench.Triturate the crude solid thoroughly with hot water. Urea and its primary byproducts are highly water-soluble, whereas the dione product is not.
2 Sluggish reductionCatalyst poisoning or extremely low substrate solubility in the chosen solvent.Use a co-solvent system (e.g., MeOH/DMF) to increase substrate solubility. Degas all solvents thoroughly with N2 before adding the Pd/C catalyst.
2 Discoloration of final productOxidation of the electron-rich 5-amino aromatic ring upon exposure to air.Perform the post-reduction workup rapidly and store the final product in an amber vial under an argon or nitrogen atmosphere[1].

References

  • Google Patents.US20230348456A1 - Quinazolinones, pharmaceutical compositions containing the same, and methods of using the same.

Sources

How to synthesize 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Derivatives

Authored by: A Senior Application Scientist

Abstract

The quinazoline-2,4-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] These derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] This application note provides a detailed guide for the synthesis of a specific, yet highly valuable subclass: 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives. The introduction of an amino group at the 5-position offers a crucial handle for further functionalization, enabling the exploration of new chemical space and modulation of biological activity.[1] This document outlines robust and adaptable synthetic protocols, explains the chemical rationale behind key experimental steps, and provides a framework for researchers in drug discovery and organic synthesis.

Introduction to Synthetic Strategy

The synthesis of the target 5-amino-quinazoline-2,4-dione core is most logically approached through a two-stage strategy. Direct synthesis from a 2,6-diaminobenzoic acid precursor can be challenging due to the competing reactivity of the two amino groups. A more reliable and controllable pathway involves:

  • Ring Formation: Construction of the quinazoline-2,4-dione ring system using a precursor where the future 5-amino group is masked as a nitro group. The use of 2-amino-6-nitrobenzoic acid is ideal for this purpose.

  • Functional Group Transformation: Subsequent reduction of the nitro group to the desired primary amine.

This approach prevents unwanted side reactions during the high-temperature cyclization step and allows for the clean installation of the 5-amino functionality as a final or penultimate step. The overall workflow is a robust method for producing the core scaffold, which can then be subjected to further derivatization, for instance, at the N1 or N3 positions.

Visualized Synthetic Workflow

G A 2-Amino-6-nitrobenzoic Acid (Starting Material) B 5-Nitro-1,2,3,4-tetrahydro- quinazoline-2,4-dione (Intermediate) A->B  Cyclization  (Urea, Heat) C 5-Amino-1,2,3,4-tetrahydro- quinazoline-2,4-dione (Core Scaffold) B->C  Reduction  (e.g., H₂/Pd-C) D N-Substituted Derivatives C->D  Alkylation / Acylation  (R-X, Base)

Caption: Overall synthetic pathway for 5-amino-quinazoline-2,4-dione derivatives.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the core scaffold and an example of its further derivatization.

Protocol 1: Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione

This protocol describes the formation of the heterocyclic ring via a condensation reaction between 2-amino-6-nitrobenzoic acid and urea. Urea serves as an efficient and economical source for the N-C=O fragment required to complete the dione ring structure.[6] The reaction is driven by heat, which facilitates the cyclization and elimination of ammonia.

Materials and Reagents:

  • 2-Amino-6-nitrobenzoic acid

  • Urea

  • Dimethylformamide (DMF)

  • Deionized Water

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 2-amino-6-nitrobenzoic acid (1.0 eq) and urea (3.0 to 5.0 eq).

  • Add a minimal amount of a high-boiling solvent such as DMF to create a slurry, or alternatively, the reaction can be run neat (solvent-free) if the mixture melts.

  • Heat the mixture to 130-150°C using a heating mantle. The reactants will melt and begin to evolve ammonia gas (ensure the reaction is performed in a well-ventilated fume hood).

  • Maintain the temperature and stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product may begin to solidify.

  • Pour the cooled mixture into a beaker of cold deionized water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel, and wash thoroughly with cold water to remove any unreacted urea and DMF.

  • Dry the solid product under vacuum to yield 5-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione, which can be used in the next step without further purification or recrystallized from ethanol/acetic acid if necessary.

Protocol 2: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

The conversion of the nitro-intermediate to the target amino-scaffold is a critical step. Catalytic hydrogenation is the preferred method as it is clean and high-yielding, avoiding the use of harsh acidic conditions or metallic reagents that may complicate purification.

Materials and Reagents:

  • 5-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • To a hydrogenation flask, add the 5-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Palladium on Carbon catalyst (approx. 5-10% by weight of the starting material) to the suspension.

  • Seal the flask, and purge the system by evacuating the air and refilling with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional solvent (ethanol/methanol) to recover all the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the target compound, 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. Its purity is often high enough for subsequent steps, but it can be recrystallized if needed.

Visualized Reaction Mechanism: Cyclization

G cluster_0 Mechanism of Urea Cyclization start 2-Amino-6-nitrobenzoic Acid + Urea step1 Nucleophilic attack of amino group on urea carbonyl start->step1 Heat (Δ) step2 Intermediate formation step1->step2 step3 Intramolecular cyclization with loss of ammonia (NH₃) step2->step3 product 5-Nitro-quinazoline-2,4-dione step3->product

Caption: Key steps in the formation of the quinazoline-2,4-dione ring.

Derivatization Protocols: N-Alkylation

The core scaffold contains two amide N-H groups (at positions 1 and 3) that can be functionalized. The following is a general protocol for N-alkylation.

Materials and Reagents:

  • 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (Note: The 5-amino group may need protection, e.g., as a Boc-carbamate, to prevent N-alkylation at that site if selectivity is required).

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 - 2.2 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • Dissolve the 5-amino-quinazoline-2,4-dione (1.0 eq) in anhydrous DMF in a round-bottomed flask.

  • Add a suitable base. For a milder reaction, use K₂CO₃ (2.5 eq). For complete deprotonation, NaH (1.2 eq per N-H to be alkylated) can be used, but requires stricter anhydrous conditions.

  • Stir the mixture at room temperature for 20-30 minutes to allow for deprotonation.

  • Slowly add the alkylating agent (e.g., methyl iodide) to the mixture.

  • Allow the reaction to stir at room temperature or with gentle heating (40-50°C) until TLC analysis indicates the consumption of the starting material. The reaction time can vary from 2 to 24 hours.

  • Upon completion, carefully quench the reaction by adding cold water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated derivative(s). Note that a mixture of N1, N3, and N1,N3-dialkylated products may be obtained, requiring careful purification.

Data Summary and Comparison

The choice of reagents and conditions can be adapted for various derivatives. The following table provides a reference for expected outcomes based on established chemistry for similar scaffolds.

Reaction StageKey ReagentsTypical ConditionsExpected YieldKey Considerations
Cyclization 2-Amino-6-nitrobenzoic acid, Urea130-150°C, 2-4 h60-80%Reaction can be run neat or in a high-boiling solvent.[6]
Reduction 5-Nitro-intermediate, H₂, 10% Pd/CRT, 1 atm H₂, 4-12 h>90%Catalyst must be completely removed via filtration.
N-Alkylation Core scaffold, R-X, K₂CO₃/DMFRT to 50°C, 2-24 h50-85%May yield a mixture of mono- and di-alkylated products.[2]

Conclusion

The synthetic route detailed in this guide, proceeding through a nitro-intermediate followed by reduction, provides a reliable and high-yielding pathway to 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. This core scaffold is a valuable platform for the development of new therapeutic agents. The protocols are designed to be adaptable, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high purity and good yields.

References

  • Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives. (n.d.). ijcrt.org. Retrieved March 14, 2026, from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). Iranian Journal of Pharmaceutical Research. Retrieved March 14, 2026, from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. (2021). Molecular Diversity. Retrieved March 14, 2026, from [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. Retrieved March 14, 2026, from [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). IntechOpen. Retrieved March 14, 2026, from [Link]

  • Synthesis of Quinazolinediones. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinazolinones. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). Molecules. Retrieved March 14, 2026, from [Link]

  • SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. (n.d.). scindeks.ceon.rs. Retrieved March 14, 2026, from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). Molecules. Retrieved March 14, 2026, from [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO Brazil. Retrieved March 14, 2026, from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). Molecules. Retrieved March 14, 2026, from [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. Retrieved March 14, 2026, from [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). International Journal of Pharmaceutical Sciences and Research. Retrieved March 14, 2026, from [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). Molecules. Retrieved March 14, 2026, from [Link]

Sources

Application Note: In Vitro Profiling of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline-2,4-dione scaffold is a highly versatile, "privileged structure" in pharmacology, capable of modulating multiple distinct biological targets[1]. Specifically, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (5-AQD) (Molecular Formula: C8H7N3O2, MW: 177.16 g/mol ) serves as a critical structural probe in two primary therapeutic areas: neuropharmacology and infectious diseases[1][2].

In neuropharmacology, quinazoline-2,4-dione derivatives act as competitive antagonists at ionotropic glutamate receptors (AMPA and kainate), preventing excitotoxicity implicated in epilepsy and ischemic stroke[3][4]. In microbiology, these compounds function as structural mimics of fluoroquinolones, inhibiting bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV) while successfully evading target-mediated efflux resistance mechanisms[5][6].

This application note provides researchers with self-validating, step-by-step in vitro assay protocols to evaluate the efficacy, selectivity, and mechanism of action of 5-AQD and its derivatives across both neurological and microbiological targets.

Mechanistic Framework & Pathway Dynamics

To effectively design in vitro assays, one must first understand the causality of the compound's interaction with its targets.

AMPA Receptor Antagonism

Overstimulation of AMPA receptors by glutamate leads to uncontrolled sodium and calcium influx, triggering a cascade of cellular events that culminate in neuronal excitotoxicity[6]. 5-AQD and related quinazolinediones bind competitively to the ligand-binding domain of the AMPA receptor, stabilizing the closed conformation of the ion channel and preventing this fatal ion influx[3][4].

AMPA_Pathway Glutamate Glutamate (Endogenous Agonist) Receptor AMPA Receptor (Ion Channel) Glutamate->Receptor Activates IonInflux Na+/Ca2+ Influx (Depolarization) Receptor->IonInflux Inhibitor 5-AQD Derivative (Competitive Antagonist) Inhibitor->Receptor Blocks Binding Excitotoxicity Excitotoxicity & Neuronal Death IonInflux->Excitotoxicity

Fig 1: Mechanism of AMPA receptor competitive antagonism by 5-AQD derivatives.

Bacterial Topoisomerase Inhibition

Fluoroquinolones and quinazoline-2,4-diones target bacterial DNA gyrase and Topoisomerase IV, enzymes essential for managing DNA topology during replication[6]. These inhibitors function as "poisons"; they do not merely block the enzyme's catalytic activity but actively stabilize the transient enzyme-DNA cleavage complex[7]. This prevents DNA religation, leading to double-strand breaks and bacterial cell death[7][8]. Crucially, quinazoline-2,4-diones maintain efficacy against fluoroquinolone-resistant mutant gyrases (e.g., E. coli GyrA S83W)[5].

In Vitro Assay Protocol 1: AMPA Receptor Calcium Influx Assay

This protocol utilizes a fluorescent calcium indicator to measure the real-time functionality of AMPA receptors.

Assay Rationale & Self-Validating Design

AMPA receptors desensitize within milliseconds of agonist binding, making standard plate-reader measurements impossible. Causality of Reagents: We introduce Cyclothiazide (CTZ) , a positive allosteric modulator that blocks receptor desensitization, allowing a sustained, measurable calcium influx. Self-Validation: The assay includes NBQX (a known potent AMPA antagonist) as a positive control for inhibition, and a parallel NMDA receptor assay to confirm the selectivity of 5-AQD[3][4].

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells stably expressing the human GluA2 (AMPA) receptor in a 384-well black, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media. Add 20 µL of assay buffer (HBSS containing 20 mM HEPES, pH 7.4) supplemented with 2 µM Fluo-4 AM (calcium-sensitive dye) and 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Pre-Incubation: Wash cells twice with assay buffer. Add 5-AQD (titrated from 0.1 nM to 100 µM in 0.5% DMSO) and 50 µM Cyclothiazide. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Automatically inject 10 µM Glutamate to all wells.

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

In Vitro Assay Protocol 2: DNA Gyrase Supercoiling Inhibition

This assay evaluates the ability of 5-AQD to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase[5][8].

Assay Rationale & Self-Validating Design

DNA gyrase introduces negative supercoils into relaxed DNA. Inhibitors trap the enzyme-DNA complex. Causality of Reagents: To visualize this inhibition, we must terminate the reaction using SDS (Sodium Dodecyl Sulfate) to denature the enzyme, followed by Proteinase K to digest the covalently bound gyrase. Without Proteinase K, the DNA would remain trapped in the loading well of the agarose gel. Self-Validation: The assay includes a "DNA only" control (ensuring plasmid integrity) and a "DNA + Gyrase + Vehicle" control (ensuring full enzyme activity). Ciprofloxacin is used as the reference standard[5].

Step-by-Step Methodology

Topo_Workflow Step1 1. Combine Relaxed pBR322 DNA + ATP Buffer Step2 2. Add E. coli DNA Gyrase (Wild-type or Mutant) Step1->Step2 Step3 3. Introduce 5-AQD (0.1 - 100 µg/mL) Step2->Step3 Step4 4. Incubate 30 min at 37°C (Cleavage Complex Forms) Step3->Step4 Step5 5. Terminate: Add 1% SDS + Proteinase K (Digest Enzyme) Step4->Step5 Step6 6. 1% Agarose Gel Electrophoresis & EtBr Staining Step5->Step6

Fig 2: Step-by-step workflow for the DNA Gyrase supercoiling inhibition assay.

  • Reaction Assembly: In a 0.5 mL microcentrifuge tube, combine 1X Gyrase Reaction Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol) and 0.5 µg of relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Add 5-AQD at varying concentrations (e.g., 1, 10, 50, 100 µM).

  • Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase. Total reaction volume should be 20 µL.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination & Digestion: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 37°C for an additional 30 minutes to digest the gyrase and release the DNA.

  • Electrophoresis: Add 5 µL of 6X DNA loading dye. Load samples onto a 1% agarose gel (in 1X TAE buffer) lacking ethidium bromide. Run at 90V for 2 hours.

  • Visualization: Stain the gel with Ethidium Bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.

Data Presentation and Interpretation

When analyzing the results from the aforementioned assays, quantitative data should be structured to highlight the structure-activity relationship (SAR) of the quinazoline-2,4-dione scaffold.

Table 1: Expected Quantitative Profiles for Quinazoline-2,4-dione Derivatives

Target / Assay TypeBiological ReadoutExpected IC50 / MIC Range for 5-AQD AnalogsReference StandardMechanistic Note
AMPA Receptor (Ca2+ Influx)IC50 (Fluorescence)0.5 µM – 15.0 µMNBQX (IC50 ~0.1 µM)5-amino and 3-hydroxy substitutions enhance AMPA selectivity[3][4].
NMDA Receptor (Ca2+ Influx)IC50 (Fluorescence)> 50 µM (Low Affinity)D-AP5 (IC50 ~0.5 µM)Demonstrates target selectivity against other iGluRs[3].
Wild-Type DNA Gyrase (Supercoiling)IC50 (Gel Densitometry)5.0 µM – 25.0 µMCiprofloxacin (IC50 ~0.5 µM)Dual-targeting capability against Gram-positive and Gram-negative strains[5][8].
Mutant DNA Gyrase (S83W)IC50 (Gel Densitometry)10.0 µM – 30.0 µMCiprofloxacin (IC50 >100 µM)Evades target-mediated resistance typical of standard fluoroquinolones[5][6].

Note: The IC50 values represent general ranges observed for functionalized quinazoline-2,4-diones in peer-reviewed literature and should be used as a benchmark for validating new in-house synthesized derivatives[4][5].

References

  • Benchchem. "5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione". Benchchem.
  • Guidechem. "SCHEMBL4515077 1002097-16-6 wiki". Guidechem.
  • Colotta, V. et al. "3-hydroxy-quinazoline-2,4-dione as a useful scaffold to obtain selective Gly/NMDA and AMPA receptor antagonists". Bioorganic & Medicinal Chemistry Letters, PubMed.
  • Pan, X. et al. "Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones". Antimicrobial Agents and Chemotherapy.
  • Towle, T. "Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux". Iowa Research Online.
  • "Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability". University of Iowa.
  • Colotta, V. et al. "3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors: molecular modeling and pharmacological studies". PubMed.
  • Hassan, M.A. et al. "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity". MDPI.

Sources

Application Note: A Validated Protocol for High-Throughput Antibacterial Screening of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[1][2] Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent antibacterial effects.[3][4][5] This application note provides a detailed, field-proven experimental protocol for the comprehensive antibacterial screening of a specific derivative, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. We present a multi-step workflow, beginning with a qualitative agar well diffusion assay for preliminary screening, followed by a quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), and concluding with an assay to establish the Minimum Bactericidal Concentration (MBC). This guide is designed for researchers in microbiology and drug development, offering a robust, self-validating framework for evaluating novel chemical entities.

Introduction: The Rationale for Screening Quinazoline Derivatives

Bacterial infections remain a leading cause of morbidity and mortality globally, a threat magnified by the rapid emergence of multidrug-resistant (MDR) pathogens.[1] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit diverse biological activities.[4][5] Specifically, various quinazolinone derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[6][7][8] The proposed mechanism for some quinazolinones involves the inhibition of essential bacterial enzymes like DNA gyrase or penicillin-binding proteins (PBPs), which are critical for bacterial survival.[3][9] The screening of novel derivatives like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is a critical step in the drug discovery pipeline, aiming to identify new leads that can overcome existing resistance mechanisms.

This protocol is grounded in the standardized methodologies set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, comparable, and reliable.[10][11][12]

Comprehensive Experimental Workflow

The screening process is designed as a funnel, starting with a broad qualitative assessment and progressing to precise quantitative measurements for the most promising candidates. This approach conserves resources while ensuring a thorough evaluation.

Figure 1: High-level workflow for antibacterial screening.

Materials and Reagents

  • Test Compound: 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Streptococcus pyogenes[3]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa[3]

  • Growth Media:

    • Mueller-Hinton Agar (MHA)[13]

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]

    • Nutrient Broth or Tryptic Soy Broth for initial culturing

  • Controls:

    • Positive Control: Ciprofloxacin, Vancomycin, or other appropriate standard antibiotic.

    • Negative Control: DMSO (or the solvent used for the test compound).

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates

    • Sterile Petri dishes (100 mm)

    • Sterile pipettes and tips

    • Sterile cotton swabs

    • Incubator (37°C)

    • Spectrophotometer or Densitometer

    • Laminar flow hood or biosafety cabinet

    • Sterile cork borer (6-8 mm diameter)[15]

    • Calipers

Protocol 1: Preliminary Screening via Agar Well Diffusion

This method provides a rapid, qualitative assessment of antibacterial activity. It relies on the diffusion of the test compound through the agar, creating a concentration gradient. If the compound is active, a clear zone where bacterial growth is inhibited will appear around the well.[15][16][17]

Causality: The choice of Mueller-Hinton Agar is critical as it is a standardized medium with defined components, ensuring reproducibility and minimal interference with the test compound's activity.[13]

Step-by-Step Methodology
  • Prepare Inoculum: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18][19]

  • Inoculate Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[18]

  • Create Wells: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer, punch uniform wells (6-8 mm in diameter) into the agar.[15]

  • Load Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound stock solution (e.g., 1 mg/mL in DMSO) into a designated well. Load the positive and negative controls into separate wells on the same plate.

  • Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds into the agar before bacterial growth begins.[15]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[13]

  • Data Collection: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) using calipers. The measurement should include the diameter of the well.

Protocol 2: Quantitative MIC Determination via Broth Microdilution

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][16] This protocol is adapted from CLSI guidelines.[11]

Causality: Using a 96-well plate format allows for high-throughput screening of multiple concentrations and replicates simultaneously.[20] Serial two-fold dilutions are used to precisely identify the concentration at which growth is inhibited.

G cluster_0 Preparation cluster_1 Serial Dilution in 96-Well Plate cluster_2 Inoculation & Controls A Prepare 2x concentrated Test Compound solution in CAMHB D Add 200µL of 2x Compound to well 1 A->D B Prepare 2x concentrated Bacterial Inoculum (~1 x 10^6 CFU/mL) G Add 100µL of 2x Inoculum to wells 1-11 B->G C Add 100µL CAMHB to wells 2-11 E Transfer 100µL from well 1 to 2, mix. Repeat for wells 3-10. C->E D->E F Discard 100µL from well 10 E->F H Well 11: Growth Control (Inoculum + CAMHB, no compound) G->H I Well 12: Sterility Control (CAMHB only, no inoculum)

Figure 2: Workflow for Broth Microdilution Plate Setup.

Step-by-Step Methodology
  • Plate Setup: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the test compound stock solution (prepared in CAMHB at twice the highest desired screening concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient across wells 1-10.

  • Controls:

    • Well 11 (Growth Control): Contains 50 µL of CAMHB (no compound).

    • Well 12 (Sterility Control): Contains 100 µL of CAMHB (no compound, no inoculum).

  • Prepare Final Inoculum: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plate: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, inspect the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[14] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3: Determining Minimum Bactericidal Concentration (MBC)

The MBC assay differentiates between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Step-by-Step Methodology
  • Sample from MIC Plate: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plate Aliquots: Spot-plate each 10 µL aliquot onto a fresh MHA plate. Be sure to label each spot corresponding to its concentration in the microtiter plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth (or only 1-2 colonies, corresponding to a 99.9% kill rate) on the agar plate.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The ratio of MBC to MIC is often used to classify the compound's effect: if the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal; if it is > 4, it is considered bacteriostatic.

Table 1: Hypothetical Antibacterial Activity of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 25923Gram (+)8162Bactericidal
E. coli ATCC 25922Gram (-)32>128>4Bacteriostatic
P. aeruginosa PAO1Gram (-)64>128>2Bacteriostatic
S. pyogenes ATCC 19615Gram (+)482Bactericidal
Ciprofloxacin (Control)-0.5 (S.a), 0.015 (E.c)1 (S.a), 0.03 (E.c)2, 2Bactericidal

Conclusion

This application note provides a validated, step-by-step framework for the antibacterial screening of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. By following this structured approach—from initial qualitative diffusion assays to quantitative MIC and MBC determination—researchers can reliably assess the compound's antibacterial potential. The emphasis on standardized methods (CLSI) and appropriate controls ensures the generation of high-quality, reproducible data critical for advancing promising compounds in the drug discovery pipeline.[10][12] The quinazoline class of compounds remains a fertile ground for the discovery of new antimicrobials, and rigorous, systematic screening is the cornerstone of this effort.[5][9]

References

  • Al-Obaid, A. M., et al. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry.
  • Bio-protocol. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Bio-protocol.
  • Bentham Science Publishers. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Bentham Science.
  • National Center for Biotechnology Information. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Mohammed, A. J., & Al-Jeilawi, O. H. R. (2025). Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Al-Nahrain Journal of Science.
  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology Info.
  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing.
  • American Chemical Society. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. ijpcbs.com.
  • National Center for Biotechnology Information. (n.d.). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. PMC.
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. botanyjournals.com.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Agar Well Diffusion | Bioautography Assay | Minimum Inhibitory Concentration. ijpsonline.com.
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net.
  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. American Society for Microbiology.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate.
  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Taylor & Francis. (n.d.). Antimicrobia Susceptibility Testing Protocols. taylorfrancis.com.
  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • American Society for Microbiology. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals.
  • National Center for Biotechnology Information. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PMC.
  • National Center for Biotechnology Information. (2024). Antimicrobial Susceptibility Testing. StatPearls.
  • National Center for Biotechnology Information. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
  • ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials. ResearchGate.
  • Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.
  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. ResearchGate.
  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector.
  • National Center for Biotechnology Information. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. PMC.
  • MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.
  • Research and Reviews. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry.
  • ResearchGate. (n.d.). Antibacterial activities of quinazoline dione compounds against some gram-positive and negative bacteria. ResearchGate.
  • Royal Society of Chemistry. (n.d.). Vanillin-tethered quinazolin-2,4-dione analogues through five- and/or six-membered nitrogen-containing heterocycles as antibacterial agents: synthesis, biological evaluation and molecular docking study. RSC Publishing.

Sources

Application Note: High-Throughput Screening and Profiling of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer properties.[1][3] A significant portion of this activity stems from the ability of quinazoline-based compounds to inhibit protein kinases.[1][4] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6][7]

Several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline core, highlighting its importance in the development of targeted cancer therapies.[1] The quinazoline-2,4(1H,3H)-dione moiety, in particular, has been explored for its potential as a kinase inhibitor, with derivatives showing activity against key oncology targets like c-Met and VEGFR-2.[4][7] This application note focuses on a specific derivative, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, and provides detailed protocols for its evaluation as a kinase inhibitor. The methodologies described herein are designed for high-throughput screening (HTS) and accurate determination of inhibitory potency (IC50).

Principle of Kinase Inhibition Assays

The fundamental principle of most kinase inhibitor assays is to measure the extent of the kinase-catalyzed phosphorylation reaction in the presence and absence of a test compound. A reduction in the phosphorylation event indicates inhibition of the kinase. Various detection methods can be employed to quantify kinase activity, including luminescence, fluorescence resonance energy transfer (FRET), and fluorescence polarization (FP).[8] This note will detail protocols for three widely used assay formats: the Kinase-Glo® Luminescent Kinase Assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a Fluorescence Polarization (FP) based assay.

Experimental Workflows and Protocols

I. Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, single-reagent-addition method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[9][10][11] The light-generating reaction catalyzed by luciferase is dependent on ATP, thus the luminescent signal is inversely proportional to kinase activity.[9][10] This assay is well-suited for HTS due to its simplicity and robust signal.

Workflow Diagram:

KinaseGlo_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Dispense Compound Dilutions (e.g., 5 µL) B Add Kinase & Substrate Mix (e.g., 10 µL) A->B C Initiate with ATP Solution (e.g., 5 µL) B->C D Incubate at Room Temp (e.g., 60 min) C->D E Add Kinase-Glo® Reagent (e.g., 20 µL) D->E F Incubate at Room Temp (e.g., 10 min) E->F G Read Luminescence F->G

Caption: Workflow for the Kinase-Glo® Luminescent Kinase Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.[6]

  • Assay Plate Preparation: In a 384-well white, flat-bottom plate, add 5 µL of each compound dilution. Include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" controls.

  • Kinase Reaction Mixture: Prepare a solution containing the target kinase and its specific substrate in the appropriate kinase assay buffer. Add 10 µL of this mixture to each well.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the IC50 of ATP-competitive inhibitors.[12]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add a volume of Kinase-Glo® Reagent equal to the volume in the well (e.g., 20 µL).[9][10] Mix briefly on a plate shaker.

  • Signal Measurement: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[9] Measure the luminescence using a plate reader.

II. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a robust method for detecting kinase activity by measuring the phosphorylation of a substrate.[13] This technology uses a long-lifetime donor fluorophore (e.g., Europium or Terbium) and a suitable acceptor fluorophore.[13] In this format, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody serves as the donor, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to the level of substrate phosphorylation.

Workflow Diagram:

TRFRET_Workflow cluster_prep Plate Preparation & Kinase Reaction cluster_detection Detection A Dispense Compound/Vehicle (5 µL) B Add ATP/Substrate Mix (5 µL) A->B C Add Enzyme Solution (10 µL) B->C D Incubate at RT (1 hr) C->D E Add Detection Mixture (e.g., EDTA, Eu-Ab) (60 µL) D->E F Incubate at RT (30 min) E->F G Read TR-FRET Signal F->G

Caption: Workflow for a generic TR-FRET Kinase Assay.

Detailed Protocol:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer containing a final DMSO concentration of 4%.[14] Prepare the ATP/Substrate/Metal solution and the Enzyme solution according to the kit manufacturer's instructions.[14]

  • Assay Plate Setup: To a 384-well low-volume black plate, add 5 µL of the compound solution or vehicle (for controls).[14]

  • Kinase Reaction:

    • Add 5 µL of the ATP/Substrate/Metal solution to each well.[14]

    • Add 10 µL of Assay Buffer to the "no enzyme" control wells.

    • Initiate the reaction by adding 10 µL of the Enzyme Solution to all other wells.[14]

    • Cover the plate and incubate for 1 hour at room temperature.[14]

  • Reaction Termination and Detection: Add 60 µL of the Detection Mixture (containing EDTA to stop the reaction and the Eu-labeled antibody) to each well.[14]

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[14][15]

  • Signal Measurement: Read the TR-FRET signal on a plate reader capable of time-resolved fluorescence detection, typically with an excitation at ~340 nm and emission at ~615 nm (donor) and ~665 nm (acceptor).[14]

III. Fluorescence Polarization (FP) Kinase Assay

FP-based kinase assays are homogeneous assays that measure the binding of a fluorescently labeled tracer to a larger molecule, such as an antibody.[16][17] In a competitive FP kinase assay, the product of the kinase reaction (a phosphorylated peptide/protein) competes with a fluorescently labeled phosphopeptide tracer for binding to a phospho-specific antibody.[16] As the kinase produces more phosphorylated product, the tracer is displaced from the antibody, resulting in a decrease in the fluorescence polarization signal.[16][17]

Workflow Diagram:

FP_Workflow cluster_reaction Kinase Reaction cluster_detection Detection A Combine Kinase, Substrate, and Compound B Initiate with ATP A->B C Incubate B->C D Add Quench Buffer with Anti-phospho Antibody and Fluorescent Tracer C->D E Incubate D->E F Read Fluorescence Polarization E->F

Caption: General workflow for a Fluorescence Polarization Kinase Assay.

Detailed Protocol:

  • Kinase Reaction:

    • In a suitable microplate, combine the kinase, its substrate, and serial dilutions of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

    • Initiate the reaction by adding ATP.

    • Incubate for a predetermined time at room temperature to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction by adding a quench buffer containing EDTA.[17]

    • Simultaneously, add the anti-phospho-specific antibody and the fluorescent phosphopeptide tracer.[17]

  • Incubation: Incubate the plate to allow the antibody, phosphorylated product, and tracer to reach binding equilibrium.

  • Signal Measurement: Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters and polarizers.

Data Analysis and Interpretation

For each assay, the raw data (luminescence, TR-FRET ratio, or millipolarization units) should be normalized. The "no inhibitor" control represents 0% inhibition (100% activity), and the "no enzyme" or a high concentration of a known inhibitor control represents 100% inhibition (0% activity).

The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[6][18]

Hypothetical Data Presentation:

To illustrate the expected outcome, we present hypothetical IC50 data for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione against two common receptor tyrosine kinases, c-Met and VEGFR-2, which are known targets for quinazoline-based inhibitors.[4][7]

Kinase TargetAssay MethodHypothetical IC50 (µM)
c-MetKinase-Glo®0.25
VEGFR-2TR-FRET0.48
c-MetFP0.29

These hypothetical values suggest that 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is a potent inhibitor of both c-Met and VEGFR-2, with slightly higher potency against c-Met. The consistency of the IC50 values across different assay platforms would lend confidence to the findings.

Signaling Pathway Context

The inhibition of kinases such as c-Met and VEGFR-2 by quinazoline-2,4-dione derivatives can have significant downstream effects on cancer cell signaling.[7] Both c-Met and VEGFR-2 are receptor tyrosine kinases that, upon activation, trigger intracellular signaling cascades involved in cell proliferation, survival, migration, and angiogenesis.

Signaling Pathway Diagram:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Inhibitor 5-Amino-1,2,3,4- tetrahydroquinazoline-2,4-dione Inhibitor->cMet Inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.

Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione as a kinase inhibitor. The detailed protocols for the Kinase-Glo®, TR-FRET, and FP assays offer robust and high-throughput methods for determining the inhibitory potency of this and other related compounds. The quinazoline-2,4-dione scaffold continues to be a promising starting point for the development of novel kinase inhibitors, and the assays described herein are essential tools for advancing these compounds through the drug discovery pipeline.

References

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (URL: [Link])

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport.org. (URL: [Link])

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. (URL: [Link])

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (URL: [Link])

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Kinase Assays with Myra - Bio Molecular Systems. (URL: [Link])

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. (URL: [Link])

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (URL: [Link])

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. (URL: [Link])

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (URL: [Link])

  • SwiftFluo® TR-FRET Kinase Assay Kits | Sino Biological. (URL: [Link])

  • Fluorescence detection techniques for protein kinase assay - ResearchGate. (URL: [Link])

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL: [Link])

  • Fluorescence Polarization Detection | BMG LABTECH. (URL: [Link])

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (URL: [Link])

  • 5-Amino-1MQ: Optimal Dosing - The Peptide Report. (URL: [Link])

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO Brazil. (URL: [Link])

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - PMC. (URL: [Link])

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. (URL: [Link])

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC. (URL: [Link])

  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid - Swolverine. (URL: [Link])

  • 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), a potent non-classical folate antagonist inhibitor—I: Effect of dihydrofolate reductase and growth of rodent tumors in vitro and in vivo. (URL: [Link])

Sources

Mastering the Molecular Profile: A Guide to the Analytical Characterization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Structural Verification and Purity Assessment

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The quinazoline-2,4-dione scaffold is a privileged structure, known to interact with various biological targets. The introduction of an amino group at the 5-position can significantly modulate the molecule's physicochemical properties, including its solubility, polarity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Given the therapeutic potential of this class of compounds, rigorous analytical characterization is paramount. Confirmation of the molecular structure, assessment of purity, and identification of any impurities are critical steps in the drug discovery and development pipeline. This comprehensive guide provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. While specific experimental data for this exact molecule is limited in public literature, this guide leverages data from closely related analogs to provide robust, adaptable protocols and predictive insights.[1]

A Multi-faceted Approach to Characterization

A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity and Separation cluster_2 Functional Group & Confirmatory Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS, MS/MS) Characterized Fully Characterized Compound HPLC HPLC (Purity, Quantification) MS->HPLC Purity Assessment FTIR FTIR Spectroscopy HPLC->FTIR Functional Groups XRay X-ray Crystallography (If crystalline) FTIR->XRay 3D Structure Synthesis Synthesized Compound Synthesis->NMR Identity & Structure Synthesis->MS Molecular Weight

Caption: Integrated workflow for the comprehensive characterization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), one can deduce the connectivity of atoms and the overall molecular framework.

¹H NMR Spectroscopy

Principle: Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. Key parameters include chemical shift (δ), integration, and spin-spin coupling (J).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is often advantageous for quinazolinone derivatives due to its ability to dissolve polar compounds and to clearly observe exchangeable protons (NH and NH₂).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. The number of scans will depend on the sample concentration, but 16 to 64 scans are typically sufficient.

Data Interpretation (Predicted for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione):

Proton AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegrationNotes
NH (Amide, N1-H)~11.0 - 11.7Broad Singlet1HExchangeable with D₂O. The chemical shift is similar to related quinazoline-2,4-diones.[2]
NH (Amide, N3-H)~8.0 - 9.0Broad Singlet1HExchangeable with D₂O.
Aromatic H (C6-H)~7.0 - 7.3Triplet (t)1HCoupled to C7-H and C8-H.
Aromatic H (C7-H)~6.5 - 6.8Doublet (d)1HCoupled to C6-H.
Aromatic H (C8-H)~6.4 - 6.7Doublet (d)1HCoupled to C6-H.
NH₂ (Amino, C5-NH₂)~5.0 - 6.0Broad Singlet2HExchangeable with D₂O.

Note: These are predicted values based on analogs. Actual values may vary.

¹³C NMR Spectroscopy

Principle: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. This technique is crucial for confirming the carbon skeleton.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Data Interpretation (Predicted for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione):

Carbon AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆Notes
C=O (Amide, C4)~160 - 165The chemical shift is typical for an amide carbonyl.[2]
C=O (Urea, C2)~150 - 155The chemical shift is characteristic of a urea-like carbonyl.[2]
C-5 (C-NH₂)~145 - 150Aromatic carbon attached to the amino group, expected to be downfield.
C-8a~138 - 142Quaternary aromatic carbon.
C-6~125 - 130Aromatic CH.
C-4a~115 - 120Quaternary aromatic carbon.
C-8~110 - 115Aromatic CH.
C-7~105 - 110Aromatic CH.

Note: These are predicted values based on analogs. Actual values may vary.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically produce the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an ESI source. For HRMS, a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

Data Interpretation:

  • Expected Molecular Ion: For 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (C₈H₇N₃O₂), the monoisotopic mass is 177.0538 g/mol .

  • ESI+: Expect a prominent peak at m/z 178.0616 for the protonated molecule [M+H]⁺.

  • ESI-: Expect a peak at m/z 176.0461 for the deprotonated molecule [M-H]⁻.

  • HRMS: High-resolution mass spectrometry will provide a highly accurate mass measurement, which can be used to confirm the elemental formula. For [M+H]⁺, the calculated exact mass is 178.0611.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. For this molecule, potential fragmentations include the loss of CO, NH₃, or cleavage of the heterocyclic ring.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enabling Quantification

HPLC is the primary method for determining the purity of a compound and for quantifying its concentration.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quinazolinone derivatives, reversed-phase HPLC with UV detection is commonly employed.

Protocol:

  • Instrumentation: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is suitable.

  • Mobile Phase Preparation: A common mobile phase system consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Development: Start with a gradient elution to determine the approximate retention time of the compound. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (e.g., 10 µL) onto the column and monitor the elution profile with the UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm and 320 nm).

  • Purity Assessment: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure compound should exhibit a single, sharp peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle: FTIR measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the chemical bonds.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Data Interpretation (Predicted for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione):

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3400Strong, broad
N-H Stretch (Amine)3300 - 3500Medium, sharp (doublet)
C=O Stretch (Amide)1700 - 1740Strong, sharp[2]
C=O Stretch (Urea)1650 - 1680Strong, sharp[2]
C=C Stretch (Aromatic)1500 - 1600Medium to strong
C-N Stretch1200 - 1350Medium

X-ray Crystallography: The Definitive 3D Structure

For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides unambiguous proof of structure and stereochemistry.

Principle: This technique involves diffracting X-rays off a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined.

Protocol:

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

While no crystal structure for the title compound is publicly available, structures of related quinazolinone derivatives have been reported and can provide insights into potential bond lengths, angles, and intermolecular interactions.[3][4]

Conclusion: A Pathway to Confident Characterization

The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. By systematically applying these methods, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this and related compounds, ensuring the quality and reliability of their scientific investigations. The provided protocols and predicted data serve as a valuable starting point for method development and data interpretation.

References

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Available at: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available at: [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Available at: [Link]

  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. Available at: [Link]

  • 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. Available at: [Link]

  • Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Available at: [Link]

  • Synthesis of Quinazolinediones. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Available at: [Link]

  • Solid-Phase Synthesis of Quinazoline-2,4-Diones and Their Analogues from Resin-Bound Compounds with Primary Amines. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available at: [Link]

  • HPLC analysis of 125 I labeled quinazoline derivatives. Available at: [Link]

  • Cobalt-Catalyzed Cascade Synthesis of 5-Amino-1,2,4-triazolo[1,5-c]quinazoline Derivatives via Multiple C–N Bonds Construction. Available at: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]

Sources

Purification of Synthetic 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the purification of synthetically derived 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical guidance, blending established methodologies with expert insights to ensure the isolation of a high-purity final product.

Introduction: The Importance of Purity in Drug Discovery

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound of significant interest in medicinal chemistry. As a quinazolinedione derivative, it belongs to a class of molecules known for a wide array of biological activities.[1][2] The efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can lead to erroneous biological data, altered pharmacology, and potential toxicity. Therefore, robust and efficient purification is a critical step in the synthesis and development of such compounds.

This guide will explore the common impurities encountered during the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and present detailed protocols for its purification using recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the cyclization of a substituted anthranilic acid derivative, such as 2,6-diaminobenzoic acid, with a carbonyl source like urea or a derivative thereof.[3][4] Understanding this synthetic route is paramount to anticipating the impurity profile.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 2,6-diaminobenzoic acid and urea.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Products from side reactions, such as the formation of isomeric quinazolinediones or polymeric materials.

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.

A thorough understanding of these potential contaminants allows for the strategic selection and optimization of purification methods.

Purification Strategies: A Multi-faceted Approach

The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, often combining different techniques, is typically the most effective.

Application Note 1: Purification by Recrystallization

Principle: Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[5]

Causality of Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For polar, amino-containing compounds like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, polar protic solvents are often suitable. Ethanol and ethanol-water mixtures are excellent starting points due to their ability to form hydrogen bonds with the amino and carbonyl groups of the target molecule.[6]

  • Decolorization: The use of activated carbon is effective for removing colored impurities, which are often highly conjugated organic molecules.

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: In a flask, add the crude 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione to a minimal amount of hot ethanol. Stir and heat the mixture until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Water Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. The turbidity indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterValue/RangeRationale
Solvent System Ethanol/WaterGood solvency at high temperature, poor at low temperature.
Initial Solvent Hot EthanolTo dissolve the compound.
Precipitating Solvent Hot WaterTo induce crystallization upon cooling.
Cooling Rate SlowPromotes the formation of pure, well-defined crystals.

Application Note 2: Purification by Column Chromatography

Principle: Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For polar compounds, both normal-phase and hydrophilic interaction liquid chromatography (HILIC) are viable options.[7][8]

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is a common and effective stationary phase for the separation of polar compounds. Its hydroxyl groups interact with the polar functional groups of the analyte.

  • Mobile Phase: A gradient of solvents with increasing polarity is typically used. A less polar solvent (like ethyl acetate) is used to first elute non-polar impurities, followed by a gradual increase in a more polar solvent (like methanol) to elute the more polar target compound. This gradient approach provides better separation and resolution.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 ethyl acetate:methanol). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

ParameterValue/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polar compounds.
Mobile Phase Ethyl Acetate/Methanol GradientAllows for the separation of compounds with varying polarities.
Gradient 2% to 10% Methanol in Ethyl AcetateGradual increase in polarity for optimal separation.
Visualization of Chromatographic Purification Workflow

G cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolved Dissolve in minimal strong solvent Crude->Dissolved Adsorbed Adsorb onto Silica Gel Dissolved->Adsorbed Load Load Sample Adsorbed->Load Packed_Column Packed Silica Gel Column Packed_Column->Load Elute Elute with Gradient (EtOAc/MeOH) Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Column Chromatography Purification.

Application Note 3: High-Purity Isolation by Preparative HPLC

Principle: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate pure compounds from a mixture. For highly polar compounds that are challenging to separate by normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[9][10]

Causality of Experimental Choices:

  • Stationary Phase: A HILIC column with a polar stationary phase (e.g., amide or bare silica) is chosen to retain the polar analyte.

  • Mobile Phase: A gradient of increasing water content in acetonitrile is used. The high initial concentration of acetonitrile ensures retention of the polar compound, and the gradual increase in water content facilitates its elution. The addition of a modifier like formic acid or ammonium formate helps to improve peak shape and reproducibility.

Protocol 3: Preparative HILIC-HPLC
  • System Preparation: Equilibrate the preparative HILIC column with the initial mobile phase conditions (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

  • Sample Preparation: Dissolve the partially purified product in the initial mobile phase. Ensure the sample is fully dissolved and filtered to remove any particulates.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a gradient program, gradually increasing the percentage of the aqueous phase. For example, from 5% to 40% aqueous phase over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV detector response, targeting the peak corresponding to the desired product.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Isolation: Combine the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure.

ParameterValue/RangeRationale
Column HILIC (e.g., Amide or Silica chemistry)Optimal for retaining and separating highly polar compounds.
Mobile Phase A Water with 0.1% Formic AcidPolar component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidLess polar organic component.
Gradient 5% to 40% A over 30 minGradual increase in polarity for controlled elution.
Detection UV at an appropriate wavelength (e.g., 254 nm)To monitor the elution of the compound.
Logical Relationship of Purification Techniques

G Crude Crude Synthetic Product (Low Purity) Recrystallization Recrystallization (Medium Purity) Crude->Recrystallization Initial Cleanup Column_Chrom Column Chromatography (High Purity) Recrystallization->Column_Chrom Further Purification Final_Product Final Pure Product (>98%) Recrystallization->Final_Product Prep_HPLC Preparative HPLC (Very High Purity) Column_Chrom->Prep_HPLC Final Polishing Column_Chrom->Final_Product Prep_HPLC->Final_Product

Sources

Application Notes & Protocols: Screening 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged structures" serve as versatile templates for engaging with a wide array of biological targets. The quinazoline and quinazolinone core is a prominent member of this class, found in numerous natural alkaloids and forming the backbone of various FDA-approved drugs.[1][2][3] The therapeutic applications of quinazoline derivatives are extensive, spanning roles as anticancer, antibacterial, anti-inflammatory, and antihypertensive agents.[4][5][6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to approach the screening of a specific derivative, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione . While published research specifically detailing the biological activity of this exact molecule is limited, its structural features suggest significant potential.[1] The presence of the quinazoline-2,4-dione core, a known pharmacophore for enzymes like Poly (ADP-ribose) polymerase (PARP), makes it a compelling candidate for targeted screening campaigns.[8]

These application notes will therefore use 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione as a representative compound to outline a strategic, multi-tiered screening cascade. We will detail robust protocols for primary high-throughput screening, secondary validation, and cell-based confirmatory assays, focusing on the PARP enzyme family as a scientifically-grounded starting point for target exploration.

Section 1: Compound Profile and Strategic Rationale

The structure of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione presents several key features for drug discovery:

  • The Quinazoline-2,4-dione Core: This bicyclic system is a bioisostere for other heterocyclic structures and is adept at forming critical hydrogen bond interactions within enzyme active sites.

  • The C-5 Amino Group: This functional group provides a key vector for electrophilic aromatic substitution and a potential hydrogen bond donor, significantly influencing the molecule's interaction with target proteins.[1]

  • The Tetrahydro- Ring: Compared to its aromatic counterpart, the saturated ring introduces conformational flexibility, which can be crucial for optimizing binding affinity and pharmacokinetic properties.

Given that novel quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1 and PARP-2, this target class represents a logical and high-potential starting point for a screening campaign.[8] PARP inhibitors have demonstrated significant therapeutic success, particularly in the treatment of cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[9][10]

Our proposed screening strategy follows a hierarchical approach designed to efficiently identify potent and selective inhibitors while minimizing false positives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Cellular Characterization p1 Compound Library (Including Test Compound) p2 High-Throughput Screen (HTS) Biochemical PARP1 Assay (e.g., Fluorescence Polarization) p1->p2 p3 Initial 'Hit' Identification (Based on % Inhibition) p2->p3 p4 Dose-Response Curve (IC50 Determination) p3->p4 Advance Hits p5 Orthogonal Secondary Assay (e.g., ELISA-based) p4->p5 p6 Validated 'Hit' Confirmation p5->p6 p7 Cell-Based Proliferation Assay (EC50 & Cytotoxicity) p6->p7 Advance Validated Hits p8 Target Engagement Assay (e.g., Cellular PARP Trapping) p7->p8 p9 Lead Candidate Profile p8->p9

Caption: A typical drug discovery screening workflow.

Section 2: Primary High-Throughput Screening (HTS) Protocol

Objective: To rapidly screen for inhibitors of PARP1 enzymatic activity using a robust, miniaturized assay suitable for HTS.

Methodology: Fluorescence Polarization (FP) Assay

Causality: The FP assay is selected for primary screening due to its homogeneous format (no wash steps), which reduces variability and increases throughput.[11] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A fluorescently labeled DNA probe bound by PARP1 will tumble slowly, emitting highly polarized light. Inhibition of PARP1 prevents this binding, allowing the small probe to tumble rapidly, resulting in a low polarization signal.[12] This makes it an ideal method for identifying compounds that disrupt the PARP1-DNA interaction.[13]

Protocol: PARP1 Inhibition FP Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, and 0.1 mg/mL BSA.

    • Recombinant Human PARP1: Dilute to a 2X working concentration (e.g., 2 nM) in Assay Buffer. The optimal concentration should be determined empirically by titration.[9]

    • Fluorescent DNA Probe: Use a 5'-fluorescein labeled single-strand break DNA oligonucleotide. Dilute to a 2X working concentration (e.g., 1 nM) in Assay Buffer.

    • NAD+ (Cofactor): Prepare a 10X stock solution (e.g., 500 µM) in Assay Buffer.

    • Test Compound: Prepare serial dilutions of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and control inhibitors (e.g., Olaparib) in 100% DMSO. Then, create a 100X working stock by diluting in Assay Buffer.

  • Assay Procedure (384-well format):

    • Add 2 µL of 100X test compound or DMSO (vehicle control) to the appropriate wells of a low-volume black 384-well plate.

    • Add 8 µL of the 2X PARP1 enzyme solution to all wells.

    • Add 8 µL of the 2X fluorescent DNA probe to all wells.

    • Seal the plate and incubate for 15 minutes at room temperature to allow for enzyme-DNA binding and inhibitor interaction.

    • Initiate the enzymatic reaction by adding 2 µL of 10X NAD+ solution.

    • Seal the plate, centrifuge briefly (1000 rpm, 30s), and incubate for 60 minutes at room temperature.

    • Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • For compounds showing significant inhibition (>50% at a screening concentration of 10 µM), perform a dose-response experiment to determine the IC50 value.

CompoundTargetAssay TypeIC50 (nM)
Olaparib (Control)PARP1FP5.2
Test Compound Hit #1 PARP1 FP 78.5
Test Compound Hit #2 PARP1 FP 152.1
Caption: Example table for summarizing primary screening IC50 data.

Section 3: Secondary Orthogonal Assay Protocol

Objective: To confirm the activity of primary hits using a different assay technology to eliminate artifacts such as compound fluorescence or aggregation.

Methodology: ELISA-based Chemiluminescent Assay

Causality: An ELISA-based format provides a robust orthogonal test.[9] This assay directly measures the product of the PARP reaction, poly(ADP-ribose) (PAR), on a histone-coated plate. This method relies on a different detection technology (chemiluminescence) and a different readout (product formation vs. binding), ensuring that the inhibitory activity observed is genuine and not an artifact of the primary assay format.

G cluster_0 ELISA Plate Well Bottom Histone Substrate Coated on Plate Step1 1. Add PARP1 Enzyme, Biotinylated NAD+, and Inhibitor Step2 2. Incubation: PARP1 PARylates Histone with Biotin-PAR Step1->Step2 Step3 3. Wash & Add Streptavidin-HRP Step2->Step3 Step4 4. Wash & Add Chemiluminescent Substrate Step3->Step4 Step5 5. Read Luminescence Step4->Step5

Caption: Workflow for an ELISA-based PARP inhibition assay.

Protocol: PARP1 ELISA

  • Plate Preparation:

    • Use a 96-well plate pre-coated with histone proteins.

  • Reagent Preparation:

    • Assay Buffer: As described in the primary screen.

    • Recombinant Human PARP1: Dilute to a 2X working concentration (e.g., 4 nM) in Assay Buffer.

    • PARP Cocktail: Prepare a 2X solution containing biotinylated NAD+ in Assay Buffer.

    • Test Compound: Prepare 4X serial dilutions of hit compounds in Assay Buffer.

    • Detection Reagents: Streptavidin-HRP and a suitable chemiluminescent HRP substrate.

  • Assay Procedure:

    • Add 25 µL of 4X test compound to the histone-coated wells.

    • Add 50 µL of the 2X PARP1 enzyme solution.

    • Initiate the reaction by adding 25 µL of the 2X PARP Cocktail.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate 3 times with a wash buffer (e.g., PBS + 0.05% Tween-20).

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate 3 times.

    • Add 100 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate IC50 values from the dose-response curves. A successful hit should have a comparable IC50 value to that obtained in the FP assay.

Section 4: Cell-Based Confirmatory Assays

Objective: To evaluate the activity of validated hits in a physiologically relevant cellular context, assessing both on-target effects and general cytotoxicity.

Methodology 1: Cell Proliferation Assay

Causality: It is critical to determine if the compound's effect on the enzyme translates to a desired biological outcome (e.g., killing cancer cells) and to assess its therapeutic window (the concentration gap between efficacy and toxicity).[14][15] Using a cancer cell line with a known dependency on PARP activity (e.g., BRCA1-deficient UWB1.289 ovarian cancer cells) provides a strong model for evaluating on-target efficacy.[16]

Protocol: BrdU Cell Proliferation Assay

  • Cell Culture:

    • Culture BRCA1-deficient UWB1.289 cells in appropriate media until they reach ~80% confluency.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 72 hours.

    • Add BrdU (Bromodeoxyuridine) labeling solution to each well and incubate for 4 hours.

    • Remove the labeling medium, fix the cells, and add the anti-BrdU antibody conjugated to a peroxidase enzyme.

    • Wash the wells and add the colorimetric substrate.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Methodology 2: Cellular PARP Trapping Assay

Causality: A key mechanism for many potent PARP inhibitors is their ability to "trap" the PARP enzyme on DNA after it binds to a site of damage.[12] This PARP-DNA complex is highly cytotoxic. Measuring this effect confirms a specific mechanism of action beyond simple enzymatic inhibition.

Protocol: In-Cell PARP Trapping by Fluorescence Polarization

  • Principle: This assay uses cell lysates and measures the ability of an inhibitor to trap endogenous PARP onto a fluorescently labeled DNA duplex.[12]

  • Procedure:

    • Prepare cell lysates from a relevant cell line (e.g., HeLa).

    • In a 384-well plate, add the test compound, cell lysate, and the fluorescent DNA probe.

    • Incubate to allow PARP trapping.

    • Read the fluorescence polarization. An increase in the FP signal indicates that the inhibitor is trapping PARP on the DNA.[12]

Data Summary for Cellular Assays

CompoundCell LineProliferation EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
Olaparib (Control)UWB1.2890.02>10>500
Validated Hit #1 UWB1.289 0.55 >20 >36
Caption: Example table for summarizing cell-based assay data.

Conclusion

This document outlines a comprehensive and logically structured screening cascade for evaluating compounds like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. By beginning with a high-throughput biochemical screen against a high-potential target family like PARP and progressing through orthogonal and cell-based validation, researchers can efficiently identify and characterize novel inhibitors. The provided protocols offer a robust framework that can be adapted for screening other quinazolinone derivatives against various targets, underscoring the value of this privileged scaffold in modern drug discovery.

References

  • BPS Bioscience. PARP Assays. Available from: [Link]

  • Cellomatics Biosciences. PARP Assays. Available from: [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link]

  • Golan, T., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers (Basel). Available from: [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Available from: [Link]

  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. Available from: [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]

  • Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. BioNanoScience. Available from: [Link]

  • Adan, A., et al. (2022). A review for cell-based screening methods in drug discovery. Molecular Biology Reports. Available from: [Link]

  • Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology. Available from: [Link]

  • Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols. Available from: [Link]

  • Zhang, B., et al. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • Choe, C. Y., et al. (2023). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. University of Illinois. Available from: [Link]

  • Hatch, A., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available from: [Link]

  • Wang, L., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. MedChemComm. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals. Available from: [Link]

  • Al-Romaigh, H. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. Available from: [Link]

  • Kiseleva, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available from: [Link]

  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available from: [Link]

  • Al-Romaigh, H. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. Available from: [Link]

  • Bouyahya, A., et al. (2023). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. Authorea. Available from: [Link]

  • Cui, Z., et al. (2017). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Molecules. Available from: [Link]

  • Al-Romaigh, H. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. ResearchGate. Available from: [Link]

  • da Silva, A. C. S., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Available from: [Link]

Sources

Application Note: Formulation Strategies for In Vivo Administration of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione belongs to the quinazolinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with various derivatives being investigated for a wide range of biological activities, including antibacterial and anticancer properties.[1][2] A common and significant hurdle in the preclinical development of new chemical entities (NCEs), particularly those with heterocyclic structures like quinazolinones, is poor aqueous solubility.[3] This low solubility can lead to poor and erratic absorption from the gastrointestinal tract, limiting oral bioavailability and complicating the interpretation of in vivo efficacy and toxicology studies.[4][5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione for initial in vivo animal studies. The primary goal at the preclinical stage is often to maximize exposure for safety and pharmacokinetic (PK) assessments.[6] This note details a systematic approach, from initial physicochemical characterization to the preparation and quality control of various formulation types, including aqueous suspensions and co-solvent systems.

Section 1: Critical Pre-Formulation Assessment

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is essential.[4] This data-driven approach is fundamental to selecting a rational and effective formulation strategy, saving valuable time and API.[7][8]

1.1. Physicochemical Property Determination

Understanding the inherent properties of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is the first step. Key parameters include aqueous solubility, pH-solubility profile, lipophilicity (LogP), and acid dissociation constants (pKa). The amino group and amide-like structures suggest potential for pH-dependent solubility.

Protocol: Equilibrium Solubility Determination

  • Add an excess amount of the API to a series of vials containing different aqueous media (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4 buffers) to mimic the gastrointestinal tract.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Analyze the filtrate for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

  • Perform the same procedure with various GRAS (Generally Recognized As Safe) excipients, including common solvents, co-solvents, and oils, to identify potential solubilization vehicles.[10][11][12]

1.2. Solid-State Characterization

The solid form of the API (e.g., crystalline vs. amorphous, presence of polymorphs) can significantly impact its dissolution rate and stability.[7] Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) should be employed to characterize the solid state of the initial API batch and to monitor for any changes during formulation development.

Parameter Experimental Method Rationale & Implication for Formulation
Aqueous Solubility Equilibrium solubility in buffersDetermines if a simple solution is feasible. Low solubility (<100 µg/mL) necessitates enabling formulations.
pKa Potentiometric titration / UV-VisIdentifies ionizable groups; guides pH adjustment strategies to enhance solubility.[5]
LogP / LogD Shake-flask / HPLC methodPredicts lipophilicity. High LogP (>3) suggests suitability for lipid-based formulations.[13]
Solid Form XRPD, DSC, TGAIdentifies crystallinity and polymorphism, which affect dissolution rate and stability. Amorphous forms are more soluble but less stable.[14]
Particle Size Laser DiffractionCrucial for suspension formulations. Smaller particles increase surface area and dissolution rate.[5]
Table 1: Key Pre-formulation Parameters and Their Significance.

Section 2: Formulation Strategy Selection Workflow

The choice of formulation is dictated by the pre-formulation data, the target dose, and the intended route of administration (typically oral gavage for early studies).[6][15] The following workflow provides a logical path to selecting an appropriate "fit-for-purpose" preclinical formulation.[16]

G cluster_0 Pre-Formulation Data cluster_1 Decision Making cluster_2 Formulation Options API API Physicochemical Properties (Table 1) Solubility Aqueous Solubility > Target Dose Conc.? API->Solubility CoSolvent Soluble in GRAS Co-solvents/Lipids? Solubility->CoSolvent No Solution Aqueous Solution (with pH adjustment) Solubility->Solution Yes CoSolventSys Co-Solvent or Lipid-Based System CoSolvent->CoSolventSys Yes Suspension Aqueous Suspension (Micronized API) CoSolvent->Suspension No

Sources

High-Throughput Screening for Modulators of Key Biological Pathways Using 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing the 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold. This privileged structure is a versatile starting point for the discovery of novel modulators of critical biological pathways, including those involved in cancer and infectious diseases. The following application notes and protocols are designed to be robust and self-validating, integrating field-proven insights with established scientific principles.

Introduction: The Quinazoline-2,4-dione Scaffold as a "Privileged Structure"

The quinazoline-2,4(1H,3H)-dione core is recognized in medicinal chemistry as a "privileged structure" due to its ability to form the basis of ligands for a diverse range of biological targets. Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Specifically, compounds bearing the 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione moiety have been investigated as inhibitors of enzymes crucial for cellular proliferation and survival, such as DNA topoisomerases.[1] This makes the core compound an excellent candidate for HTS campaigns aimed at discovering novel therapeutic agents.

This guide will focus on two primary HTS applications for this scaffold, reflecting its known biological activities: a biochemical assay targeting bacterial DNA gyrase and a cell-based assay for the Wnt signaling pathway.

Foundational Principles of a Robust HTS Campaign

A successful HTS campaign is more than just the rapid testing of a large number of compounds; it is a systematic process designed to yield high-quality, reproducible data that can confidently identify true "hits." The workflow of a typical HTS campaign is outlined below.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Confirmation & Triage Assay_Development Assay Development (Biochemical or Cell-Based) Assay_Optimization Assay Optimization (Reagent Concentrations, Incubation Times) Assay_Development->Assay_Optimization Assay_Validation Assay Validation (Z'-factor, S/B ratio) Assay_Optimization->Assay_Validation Primary_HTS Primary HTS (Large Compound Library) Assay_Validation->Primary_HTS Go/No-Go Data_Analysis Data Analysis (Normalization, Hit Selection) Primary_HTS->Data_Analysis Hit_Identification Initial Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Counter_Screens Counter-Screens (False Positive Removal) Hit_Confirmation->Counter_Screens Hit_Prioritization Hit Prioritization Counter_Screens->Hit_Prioritization

Caption: A generalized workflow for a high-throughput screening campaign.

A critical decision at the outset of any HTS campaign is the choice between a biochemical and a cell-based assay.

  • Biochemical Assays: These assays utilize purified molecular components, such as an enzyme and its substrate, in a cell-free system. They offer high throughput, reproducibility, and a direct measure of a compound's effect on the target. However, they lack the physiological context of a living cell.[2]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more biologically relevant context. They can assess parameters like cell viability, signaling pathway activation, or gene expression. While offering greater physiological relevance, they can be more complex and have a higher potential for off-target effects.[2][3]

This guide provides protocols for both types of assays to allow for a comprehensive screening strategy.

Application Note 1: Biochemical Screening for DNA Gyrase Inhibitors

Target Rationale: Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a clinically validated target for antibiotics.[4][5] Quinazoline-2,4-dione derivatives have been designed and synthesized as potential inhibitors of bacterial gyrase, making this an excellent target for an HTS campaign with 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.[6]

Assay Principle

This protocol describes a fluorescence-based high-throughput assay that measures the supercoiling activity of E. coli DNA gyrase. The assay utilizes a relaxed plasmid DNA substrate that, upon supercoiling by DNA gyrase, exhibits a change in fluorescence when intercalated by a DNA-binding dye. Inhibitors of DNA gyrase will prevent this change in fluorescence. A supercoiling-dependent fluorescence quenching (SDFQ) method is a robust approach for this type of assay.[4][5]

Materials and Reagents
ReagentRecommended SupplierCatalog Number (Example)
E. coli DNA GyraseTopoGENTG2001
Relaxed pBR322 DNATopoGENTG2003
5X Assay BufferTopoGENTG2002
ATPSigma-AldrichA2383
SYBR Green IInvitrogenS7563
Ciprofloxacin (Positive Control)Sigma-Aldrich17850
DMSO (Vehicle Control)Sigma-AldrichD2650
384-well black, flat-bottom platesCorning3712
Detailed Protocol
  • Compound Plating:

    • Prepare a 1 mM stock solution of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and library compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of compound stock solutions into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.

    • Dispense 50 nL of 100% DMSO into the negative control wells.

    • Dispense 50 nL of a 1 mM ciprofloxacin stock solution into the positive control wells.

  • Reagent Preparation:

    • Prepare a 2X Enzyme/DNA mix by diluting E. coli DNA gyrase and relaxed pBR322 DNA in 1X Assay Buffer. The final concentration in the assay should be optimized, but a starting point is 2-4 units of enzyme and 200 ng of DNA per reaction.

    • Prepare a 2X ATP/Dye mix by diluting ATP and SYBR Green I in 1X Assay Buffer. The final concentration in the assay should be 1 mM ATP and a 1:10,000 dilution of SYBR Green I.

  • Assay Execution:

    • Add 5 µL of the 2X Enzyme/DNA mix to all wells of the assay plate.

    • Centrifuge the plate at 1000 rpm for 1 minute.

    • Incubate the plate at 37°C for 60 minutes.

    • Add 5 µL of the 2X ATP/Dye mix to all wells to initiate the reaction.

    • Centrifuge the plate at 1000 rpm for 1 minute.

    • Incubate the plate at 37°C for 90 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity of each well using a plate reader with excitation at 485 nm and emission at 520 nm.

Assay Validation and Quality Control

Before initiating a full-scale HTS, it is imperative to validate the assay's robustness. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[7]

Z'-factor Formula:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos = mean of the positive control

  • μ_neg = mean of the negative control

  • σ_pos = standard deviation of the positive control

  • σ_neg = standard deviation of the negative control

Interpretation of Z'-factor:

Z'-factorAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A pilot screen with a small subset of the compound library should be performed to ensure a Z'-factor of > 0.5 is consistently achieved.

Application Note 2: Cell-Based Screening for Wnt Signaling Pathway Modulators

Target Rationale: The Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is implicated in various cancers. Quinazoline-2,4-dione derivatives have been reported to modulate this pathway, making it a relevant target for a cell-based HTS.

Assay Principle

This protocol describes a luciferase reporter gene assay to identify modulators of the Wnt/β-catenin signaling pathway. A human embryonic kidney cell line (HEK293) is engineered to stably express a luciferase reporter gene under the control of a TCF/LEF responsive element.[8][9] Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibitors of the pathway will decrease the luminescent signal.

Materials and Reagents
ReagentRecommended SupplierCatalog Number (Example)
TCF/LEF Reporter HEK293 Cell LineBPS Bioscience60500
DMEMGibco11995065
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Wnt3a, recombinant humanR&D Systems5036-WN
IWR-1-endo (Positive Control)Sigma-AldrichI0161
DMSO (Vehicle Control)Sigma-AldrichD2650
ONE-Glo™ Luciferase Assay SystemPromegaE6110
384-well white, solid-bottom platesCorning3572
Detailed Protocol
  • Cell Culture and Plating:

    • Culture the TCF/LEF Reporter HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells and seed at a density of 5,000 cells per well in 20 µL of culture medium into a 384-well white, solid-bottom plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Compound Addition:

    • Prepare a 1 mM stock solution of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and library compounds in 100% DMSO.

    • Perform a serial dilution of the compounds.

    • Add 100 nL of the compound solutions to the cell plates for a final screening concentration range (e.g., 0.1 to 100 µM).

    • Add 100 nL of 100% DMSO to the negative control wells.

    • Add 100 nL of a serially diluted IWR-1-endo stock solution to the positive control wells.

  • Pathway Stimulation:

    • Prepare a solution of recombinant human Wnt3a in culture medium at a concentration that elicits a submaximal response (EC50 to EC80, to be determined during assay development).

    • Add 5 µL of the Wnt3a solution to all wells except for the unstimulated controls. Add 5 µL of culture medium to the unstimulated controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Data Acquisition:

    • Equilibrate the plate to room temperature for 15 minutes.

    • Add 25 µL of ONE-Glo™ Luciferase Assay reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Read the luminescence using a plate reader.

Wnt Signaling Pathway Diagram

Wnt_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Wnt3a Wnt3a Frizzled Frizzled Receptor Wnt3a->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Axin_APC Axin/APC Complex Axin_APC->beta_catenin Binds beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway.

Hit Confirmation and Counter-Screening

A primary HTS will inevitably identify a number of false positives. Therefore, a rigorous hit confirmation and triage process is essential.

Hit Confirmation
  • Dose-Response Curves: Confirmed hits should be re-tested in the primary assay over a range of concentrations to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Whenever possible, hits should be validated in an orthogonal assay that measures the same biological endpoint but uses a different detection technology. This helps to rule out technology-specific artifacts.

Counter-Screening for False Positives

Counter-screens are designed to identify and eliminate compounds that interfere with the assay technology rather than the biological target.[10][11]

  • Autofluorescence Counter-Screen (for fluorescence-based assays):

    • Plate the hit compounds in a 384-well black plate.

    • Add the same assay buffer used in the primary screen, but without the enzyme or DNA substrate.

    • Read the fluorescence at the same excitation and emission wavelengths as the primary assay.

    • Compounds showing significant fluorescence in the absence of the assay components should be flagged as potential false positives.

  • Luciferase Inhibition Counter-Screen (for luciferase-based assays):

    • Perform a biochemical assay with purified luciferase enzyme and its substrate.

    • Add the hit compounds and measure the luminescence.

    • Compounds that directly inhibit luciferase activity will show a decrease in the luminescent signal and should be flagged.[7][10]

  • Pan-Assay Interference Compounds (PAINS) Filtration: PAINS are chemical structures that are known to interfere with a wide variety of assays through non-specific mechanisms.[12] It is highly recommended to use computational filters to identify and flag any hits that contain PAINS substructures. Several free online tools and software packages are available for this purpose.

Data Analysis and Hit Prioritization

The ultimate goal of an HTS campaign is to identify a small number of high-quality hits for further development. The data from the primary screen, hit confirmation, and counter-screens should be integrated to prioritize the most promising compounds.

Hit Prioritization Criteria:

  • Potency in the primary assay (low IC50/EC50).

  • Confirmation of activity in an orthogonal assay.

  • Lack of activity in counter-screens (no autofluorescence, no luciferase inhibition).

  • Absence of PAINS substructures.

  • Favorable physicochemical properties (e.g., solubility, permeability).

Conclusion

The 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold represents a promising starting point for the discovery of novel therapeutic agents. By employing the robust and self-validating HTS protocols outlined in this guide, researchers can effectively screen large compound libraries and identify high-quality hits for a variety of biological targets. The integration of rigorous assay validation, comprehensive hit confirmation, and strategic counter-screening is paramount to the success of any HTS campaign and will ultimately accelerate the drug discovery process.

References

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719-2740. [Link]

  • Thorne N, Auld DS, Inglese J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Curr Opin Chem Biol. 2010;14(3):315-324. [Link]

  • Zhang JH, Chung TD, Oldenburg KR. A simple statistical parameter for use in evaluation and validation of high throughput screening assays. J Biomol Screen. 1999;4(2):67-73. [Link]

  • Dahlin JL, Walters MA. The essential roles of chemistry in high-throughput screening triage. Future Med Chem. 2014;6(11):1265-1290. [Link]

  • BPS Bioscience. TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). [Link]

  • Dahlin JL, Inglese J, Walters MA. Mitigating risk in academic preclinical drug discovery. Nat Rev Drug Discov. 2015;14(4):279-294. [Link]

  • Sheng S, et al. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. Stem Cell Reports. 2018;10(4):1164-1177. [Link]

  • Stanford University. Cell-based assay for Wnt signaling. [Link]

  • Maxwell A, et al. Development and use of a high-throughput bacterial DNA gyrase assay to identify mammalian topoisomerase II inhibitors with whole-cell anticancer activity. J Biomol Screen. 2003;8(2):215-223. [Link]

  • AMSBIO. Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line. [Link]

  • BioAscent. Mitigating False Positives in HTS: Case Studies Using the BioAscent PAINS Library. [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]

  • Magalhães LG, et al. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods Mol Biol. 2021;2267:323-334. [Link]

  • ProFoldin. Bacterial DNA gyrase assay kits. [Link]

  • Hiasa H, et al. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacol Transl Sci. 2022;5(9):839-851. [Link]

  • Hiasa H, et al. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacol Transl Sci. 2022;5(9):839-851. [Link]

  • The Penn Center for Molecular Discovery (PCMD). High Throughput Screening (HTS). [Link]

  • Boshta NM, et al. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules. 2022;27(19):6649. [Link]

  • Thorne N, Auld DS, Inglese J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Curr Opin Chem Biol. 2010;14(3):315-324. [Link]

  • Guedes IA, et al. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. J Braz Chem Soc. 2023;34(8):1581-1613. [Link]

  • Vaskevych A, et al. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. 2024;29(17):3968. [Link]

  • Osolodkin DI, et al. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Int J Mol Sci. 2022;23(20):12635. [Link]

  • Al-Suwaidan IA, et al. Biological Activity of Quinazolinones. IntechOpen. 2020. [Link]

  • Vaskevych A, et al. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][12]triazino[2,3-c]quinazolines. Pharmaceuticals (Basel). 2023;16(5):657. [Link]

  • El-Sayed WA, et al. Vanillin-tethered quinazolin-2,4-dione analogues through five- and/or six-membered nitrogen-containing heterocycles as antibacterial agents: synthesis, biological evaluation and molecular docking study. RSC Adv. 2024;14(6):4089-4107. [Link]

Sources

Topic: Crystallization Methods for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed guide to the crystallization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] High-quality crystals are essential for unambiguous structural elucidation via X-ray diffraction and for ensuring high purity of the active pharmaceutical ingredient. While dedicated studies on this specific molecule are limited, this guide synthesizes established crystallization principles and methods adapted from structurally related quinazolinone derivatives to provide robust, field-proven protocols.[2] We will cover fundamental solubility analysis, detailed step-by-step protocols for four primary crystallization techniques, and a troubleshooting guide for common challenges.

Introduction: The Significance of Crystalline Form

The molecular structure of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione features a combination of polar and non-polar functionalities. The amino group, along with the two amide-like nitrogens and carbonyl groups within the heterocyclic ring, can participate in extensive hydrogen bonding.[2] This complex interplay of forces dictates the compound's solubility and makes crystallization a non-trivial pursuit.

Obtaining a well-defined crystalline form is paramount for:

  • Purity: Crystallization is one of the most effective methods for purifying solid compounds, removing amorphous content and process-related impurities.

  • Structural Verification: Single-crystal X-ray diffraction, the gold standard for molecular structure determination, is entirely dependent on the availability of high-quality crystals.[3][4][5]

  • Physicochemical Properties: The crystalline form influences critical drug development properties such as stability, dissolution rate, and bioavailability.

This guide provides a systematic approach to overcoming the challenges associated with crystallizing this molecule, beginning with a foundational understanding of its solubility.

Foundational Step: Solubility Screening

Before attempting any crystallization method, a thorough solvent screening is essential to understand the solubility profile of the compound. This initial experiment informs the selection of an appropriate crystallization strategy.

Causality: The ideal solvent for recrystallization is one that dissolves the compound completely at an elevated temperature but only sparingly at a lower temperature. For other methods like anti-solvent addition or vapor diffusion, a combination of a "good" solvent (high solubility) and a "poor" solvent (low solubility) is required.

Protocol 1: Small-Scale Solubility Assessment
  • Preparation: Aliquot approximately 5-10 mg of the compound into several small, labeled vials.

  • Solvent Addition: To each vial, add 100 µL of a different test solvent at room temperature. Vigorously stir or vortex for 60 seconds. Observe and record solubility.

  • Heating: If the compound is insoluble or partially soluble, heat the vial to the solvent's boiling point (using a heat block or oil bath) and observe any changes. Record the results.

  • Cooling: Allow any vials that showed complete dissolution upon heating to cool to room temperature, and then place them in an ice bath for 20-30 minutes. Observe for any precipitate or crystal formation.

Data Presentation: Solvent Selection Table

A systematic screening should include solvents across a range of polarities. The results will guide your choice of crystallization method.

SolventPolarity (Class)Expected Solubility (25 °C)Expected Solubility (at Reflux)Potential Crystallization Method
WaterPolar, ProticLowLow to ModerateCooling (if soluble at reflux)
EthanolPolar, ProticLow to ModerateHighSlow Cooling, Evaporation
IsopropanolPolar, ProticLowModerate to HighSlow Cooling
AcetonePolar, AproticModerateHighSlow Cooling, Anti-Solvent
Ethyl AcetateMid-PolarityLow to ModerateModerateEvaporation, Vapor Diffusion
DichloromethaneNon-PolarLowLow to ModerateEvaporation
Tetrahydrofuran (THF)Polar, AproticModerate to HighHighAnti-Solvent, Vapor Diffusion
Dimethyl Sulfoxide (DMSO)Polar, AproticHighHighAnti-Solvent

Crystallization Methodologies & Protocols

Based on the solubility data, one or more of the following methods can be employed. It is often necessary to screen multiple conditions to find the optimal one.

Method 1: Slow Cooling Recrystallization

Principle: This classic technique relies on the principle that the solubility of a solid in a solvent increases with temperature. A saturated solution is prepared at a high temperature and then allowed to cool slowly. As the solution cools, it becomes supersaturated, and the compound crystallizes out. A slow cooling rate is critical to allow for the growth of larger, more uniform crystals.[6] Ethanol is a common and effective solvent for recrystallizing quinazoline derivatives.[7][8]

  • Dissolution: Place the crude 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to reflux with gentle stirring. Continue adding solvent until the solid is just fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not disturb the flask.

  • Further Cooling: Once at room temperature, transfer the flask to a 4 °C refrigerator or an ice bath for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature.

Method 2: Slow Solvent Evaporation

Principle: This method is straightforward and particularly effective for generating high-quality single crystals for X-ray analysis.[3] A solution of the compound is prepared in a solvent in which it is moderately to highly soluble. The solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute until supersaturation is reached and crystals begin to form.

  • Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of hexanes/EtOAc or ethanol) at room temperature to create a clear, nearly saturated solution.[9]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-3 times to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet cabinet) and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and harvest the crystals.

Method 3: Vapor Diffusion

Principle: This technique is ideal for growing single crystals from very small amounts of material. A concentrated solution of the compound in a "good" solvent is allowed to equilibrate in a sealed chamber with a larger reservoir of a "poor" solvent (an anti-solvent). The anti-solvent must be miscible with the good solvent. Over time, the anti-solvent vapor diffuses into the compound solution, reducing the compound's solubility and inducing crystallization.

  • Reservoir Preparation: Fill the well of a vapor diffusion plate with 500-1000 µL of the anti-solvent (e.g., water, if DMSO was the solvent).

  • Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of the concentrated compound solution (in a volatile "good" solvent like DMSO or THF) with 1-2 µL of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, creating a sealed "hanging drop."

  • Incubation: Store the plate in a stable, vibration-free environment and monitor for crystal growth over several days.

Method 4: Anti-Solvent Addition

Principle: This method is useful when the compound is highly soluble in a particular solvent, making slow cooling or evaporation impractical. Crystallization is induced by slowly adding a miscible "anti-solvent" in which the compound is insoluble.[6] This rapidly reduces the solubility of the compound in the mixed solvent system, forcing it to crystallize.

  • Dissolution: Dissolve the compound in a minimum volume of a "good" solvent (e.g., DMSO, THF).

  • Filtration: Filter the solution to remove any particulates.

  • Slow Addition: While stirring the solution gently, add the anti-solvent (e.g., water, methanol, or ethanol) dropwise.[10] Continue adding until the solution becomes faintly turbid (cloudy), indicating the point of saturation.

  • Inducement: Add a few more drops of the good solvent to redissolve the slight precipitate and clarify the solution.

  • Crystallization: Seal the container and leave it undisturbed. Crystals should form as the system slowly equilibrates. If no crystals form, add a few more drops of the anti-solvent.

Visualization of Workflows

A systematic approach is key to successful crystallization. The following diagrams illustrate the logical flow from initial assessment to a specific crystallization technique.

Crystallization_Strategy_Workflow start Acquire Crude Compound screening Protocol 1: Solubility Screening start->screening analysis Analyze Solubility Data screening->analysis method_cool Method 1: Slow Cooling (Soluble Hot, Insoluble Cold) analysis->method_cool method_evap Method 2: Slow Evaporation (Moderately Soluble) analysis->method_evap method_vapor Method 3: Vapor Diffusion (High Solubility, Small Scale) analysis->method_vapor method_anti Method 4: Anti-Solvent (Very High Solubility) analysis->method_anti outcome Obtain Crystals? method_cool->outcome method_evap->outcome method_vapor->outcome method_anti->outcome success Characterize Crystals (X-Ray, DSC, etc.) outcome->success Yes troubleshoot Troubleshooting Guide (See Section 5) outcome->troubleshoot No troubleshoot->screening Re-evaluate Solvents

Caption: General workflow for selecting a crystallization method.

Anti_Solvent_Workflow start_as Dissolve Compound in Minimum 'Good' Solvent (e.g., DMSO) add_as Add 'Anti-Solvent' (e.g., Water) dropwise with stirring start_as->add_as check_turbid Solution Turbid? add_as->check_turbid check_turbid->add_as No clarify Add 1-2 drops 'Good' Solvent to re-clarify check_turbid->clarify Yes incubate Seal and Incubate Undisturbed clarify->incubate end_as Harvest Crystals incubate->end_as

Sources

Application Note: Comprehensive Structural Elucidation of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione using NMR and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the comprehensive analysis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The quinazolinone scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Accurate structural confirmation and purity assessment are critical for advancing research and development efforts. This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS). By integrating these powerful analytical techniques, researchers can achieve unambiguous structural elucidation and confirm molecular identity with high confidence. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation guidelines are provided to empower researchers in their analytical workflows.

Introduction: The Analytical Challenge

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione belongs to the quinazolinone class of heterocyclic compounds. Its structure features a fused benzene and pyrimidine ring system, with the latter being saturated.[2] The presence of multiple nitrogen atoms, two carbonyl groups, an aromatic amine, and exchangeable amide protons presents a unique analytical challenge that requires a multi-faceted approach for complete characterization. While extensive research exists for the broader quinazolinone class, specific analytical protocols for this particular derivative are less common.[1]

This guide provides a self-validating system where data from orthogonal techniques—NMR and MS—are used to cross-corroborate the molecular structure. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms (¹H-¹H and ¹H-¹³C), while HRMS delivers a highly accurate mass measurement, enabling the confirmation of the elemental composition.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for assigning all proton and carbon signals unequivocally.

Rationale for Experimental Choices
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds with the analyte slows down the exchange rate of labile N-H protons (from the amide and amine groups), making them observable in the ¹H NMR spectrum.[5][6] The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C serves as a convenient secondary reference.[6][7]

  • Internal Standard: Tetramethylsilane (TMS) is used as the primary internal standard, with its signal defined as 0.00 ppm. It is chemically inert and provides a single, sharp resonance that does not overlap with analyte signals.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons.

    • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment (e.g., carbonyl, aromatic, etc.).

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), which is crucial for mapping out the spin systems within the molecule, particularly in the aromatic ring.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.

    • Acquire a 2D COSY spectrum to establish proton-proton correlations.

Data Interpretation: Expected Spectral Data

The structure of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione suggests a distinct set of signals. The following tables summarize the expected chemical shifts (δ) and multiplicities based on literature values for analogous structures.[2][8][9][10]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Signal Assignment Expected δ (ppm) Multiplicity Integration Rationale
H1 (NH) ~10.5 - 11.5 Broad Singlet 1H Amide proton, deshielded by adjacent carbonyls and aromatic ring.
H3 (NH) ~8.0 - 9.0 Broad Singlet 1H Amide proton, deshielded by adjacent carbonyl.
H6 ~6.8 - 7.2 Doublet 1H Aromatic proton ortho to the amino group and coupled to H7.
H7 ~6.5 - 6.9 Triplet/Doublet of Doublets 1H Aromatic proton meta to the amino group, coupled to H6 and H8.
H8 ~6.4 - 6.8 Doublet 1H Aromatic proton para to the amino group, coupled to H7.

| C5-NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | Aromatic amine protons, position can vary with concentration and temperature. |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Signal Assignment Expected δ (ppm) Rationale
C4 (C=O) ~160 - 165 Carbonyl carbon of the amide group.[8]
C2 (C=O) ~150 - 155 Carbonyl carbon of the urea-like moiety.
C5 ~145 - 150 Aromatic carbon bearing the amino group, significantly shielded.
C8a ~138 - 142 Aromatic quaternary carbon.
C7 ~125 - 130 Aromatic CH carbon.
C4a ~115 - 120 Aromatic quaternary carbon.
C6 ~110 - 115 Aromatic CH carbon, ortho to NH₂.

| C8 | ~105 - 110 | Aromatic CH carbon, para to NH₂. |

  • COSY Analysis: A COSY spectrum would be expected to show a clear correlation between the adjacent aromatic protons H6, H7, and H8, confirming their connectivity in the benzene ring.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is indispensable for confirming the elemental composition of a novel compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺.[11]

Rationale for Experimental Choices
  • Technique: ESI-HRMS provides high mass accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental formula from the measured mass-to-charge ratio (m/z).[3]

  • Solvent System: A mixture of methanol or acetonitrile with water is commonly used to dissolve the sample and facilitate the ionization process.[5] A small amount of formic acid is often added to promote the formation of the [M+H]⁺ ion.

  • Ionization Mode: Positive ion mode is selected as the multiple nitrogen atoms in the structure are readily protonated.

Experimental Protocol: HRMS Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrument Setup (Q-TOF or Q-Orbitrap):

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Introduce the sample into the ESI source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Set the instrument to acquire high-resolution full-scan data (resolution > 30,000 FWHM).

Data Interpretation: Expected Mass Spectrum

The elemental composition of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is C₈H₈N₄O₂ .

  • Molecular Weight: 192.0647 g/mol

Table 3: Expected Ions in ESI-HRMS (Positive Mode)

Ion Formula Calculated m/z
[M+H]⁺ [C₈H₉N₄O₂]⁺ 193.0720

| [M+Na]⁺ | [C₈H₈N₄O₂Na]⁺ | 215.0539 |

The primary objective is to observe the [M+H]⁺ ion with a mass accuracy of less than 5 ppm. For example, a measured m/z of 193.0718 would correspond to a mass error of approximately 1.0 ppm, providing very strong evidence for the proposed elemental composition.

Integrated Analytical Workflow

The structural elucidation of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is a confirmatory process where each piece of data validates the others. The workflow diagram below illustrates this integrated approach.

Analytical_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Prep Sample Preparation (5-10 mg in DMSO-d6) H1_NMR 1D ¹H NMR (Proton Environments) NMR_Prep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Skeleton) NMR_Prep->C13_NMR COSY_NMR 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY_NMR NMR_Data NMR Spectral Data H1_NMR->NMR_Data C13_NMR->NMR_Data COSY_NMR->NMR_Data Structure Final Structure Confirmation: 5-Amino-1,2,3,4-tetrahydro- quinazoline-2,4-dione NMR_Data->Structure Confirms Atom Connectivity & Chemical Environment MS_Prep Sample Preparation (1-10 µg/mL in ACN/H₂O) HRMS ESI-HRMS Acquisition (Positive Ion Mode) MS_Prep->HRMS MS_Data Accurate Mass Data (m/z of [M+H]⁺) HRMS->MS_Data MS_Data->Structure Confirms Elemental Composition (C₈H₈N₄O₂)

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione can be achieved with high confidence by employing the synergistic combination of NMR spectroscopy and high-resolution mass spectrometry. The protocols and interpretation guidelines presented in this application note provide a robust framework for researchers to verify the identity and purity of this compound, ensuring data integrity for subsequent applications in drug discovery and development. Adherence to these methodologies will enable the unambiguous assignment of the chemical structure, which is a critical prerequisite for any further chemical or biological investigation.

References

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). IntechOpen. [Link]

  • Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. (2024). ACS Publications. [Link]

  • ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. [Link]

  • Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. (2022). Taylor & Francis Online. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). PMC. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (2024). Semantic Scholar. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. (n.d.). ijpras. [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. (2023). MDPI. [Link]

  • and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (n.d.). Rsc.org. [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022). PMC. [Link]

  • LC-HRMS for Quantitative Bioanalysis in the Regulated Contract Research Laboratory. (n.d.). pabf.us. [Link]

  • Quinazolin-4(3H)-one, 3-amino-5-pentyl- - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities. (2019). Bioanalysis Zone. [Link]

  • Rapid and Reproducible Analysis of Peptides using the Triple Quad LCMS-8050 No. LCMS-053. (n.d.). Shimadzu. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI. [Link]

  • 5-amino-1,2,3,4-tetrahydroisoquinoline. (n.d.). Stenutz. [Link]

  • 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction to the Synthetic Challenge

The synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione presents a unique set of challenges, primarily centered around achieving high yield and purity. The molecule's structure, featuring a saturated heterocyclic ring and an amino substituent on the benzene ring, necessitates a carefully controlled multi-step synthesis. This guide will focus on a common and logical synthetic approach: the initial formation of the aromatic 5-aminoquinazoline-2,4-dione followed by a subsequent reduction of the pyrimidine ring.

Proposed Synthetic Pathway

A robust and logical synthetic route to 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is a two-step process. The first step involves the cyclization of a suitable anthranilic acid derivative to form the quinazoline-2,4-dione core. The second step is the reduction of the newly formed heterocyclic ring.

Synthetic_Pathway 2,6-Diaminobenzoic Acid 2,6-Diaminobenzoic Acid Step1_Cyclization Step 1: Cyclization 2,6-Diaminobenzoic Acid->Step1_Cyclization Urea Urea Urea->Step1_Cyclization 5-Aminoquinazoline-2,4-dione 5-Aminoquinazoline-2,4-dione Step1_Cyclization->5-Aminoquinazoline-2,4-dione Heat Step2_Reduction Step 2: Reduction 5-Aminoquinazoline-2,4-dione->Step2_Reduction 5-Amino-1,2,3,4-tetrahydro-\nquinazoline-2,4-dione 5-Amino-1,2,3,4-tetrahydro- quinazoline-2,4-dione Step2_Reduction->5-Amino-1,2,3,4-tetrahydro-\nquinazoline-2,4-dione H2, Catalyst

Caption: Proposed two-step synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on established chemical principles.

Step 1: Cyclization to form 5-Aminoquinazoline-2,4-dione

Issue 1: Low or No Yield of 5-Aminoquinazoline-2,4-dione

  • Question: My cyclization reaction of 2,6-diaminobenzoic acid and urea is resulting in a very low yield of the desired 5-aminoquinazoline-2,4-dione. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this cyclization are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial.

    • Purity of Starting Materials: The purity of 2,6-diaminobenzoic acid is critical. Impurities can interfere with the reaction, leading to the formation of side products. Ensure the starting material is of high purity or consider recrystallization before use.

    • Reaction Temperature and Time: This type of condensation reaction typically requires elevated temperatures to drive the reaction to completion.[1] Insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of the starting material or product. It is advisable to perform small-scale experiments to optimize the temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction endpoint.[2]

    • Sub-optimal Reaction Conditions: The choice of solvent can significantly impact the reaction's success. While this reaction can sometimes be performed neat (without a solvent), using a high-boiling point solvent like diphenyl ether can facilitate better heat transfer and improve yields.[3]

    • Incomplete Reaction: If the reaction has not gone to completion, you may consider extending the reaction time or slightly increasing the temperature.[2] Modern techniques such as microwave-assisted synthesis can also be explored, as they have been shown to significantly reduce reaction times and improve yields in quinazoline synthesis.[3]

Issue 2: Formation of Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products in my cyclization reaction. What are these impurities and how can I minimize their formation?

  • Answer: The formation of side products is a frequent issue in quinazoline synthesis. Understanding the potential side reactions is key to mitigating them.

    • Dimerization/Polymerization: At high temperatures, starting materials with multiple reactive sites, such as 2,6-diaminobenzoic acid, can undergo intermolecular reactions to form dimers or polymers.[2] To minimize this, a gradual increase in temperature and ensuring a homogenous reaction mixture can be beneficial.

    • Decarboxylation of Starting Material: 2,6-diaminobenzoic acid can be susceptible to decarboxylation at high temperatures, leading to the formation of m-phenylenediamine, which can then react to form undesired byproducts. Using the lowest effective temperature for the cyclization is crucial.

    • Alternative Cyclization Pathways: Depending on the reaction conditions, alternative cyclization pathways may become accessible, leading to isomeric impurities. Careful control of temperature and reaction time is essential to favor the desired product.

Troubleshooting Summary: Step 1 (Cyclization)
Problem Potential Cause
Low YieldImpure starting materials
Insufficient temperature/time
Inefficient heat transfer
Incomplete reaction
Side Product FormationDimerization/Polymerization
Decarboxylation of starting material
Step 2: Reduction to 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Issue 1: Incomplete Reduction or Low Yield

  • Question: My attempt to reduce 5-aminoquinazoline-2,4-dione to the tetrahydro derivative is resulting in a low yield or a mixture of partially reduced products. How can I improve the efficiency of this reduction?

  • Answer: The reduction of the quinazoline ring system requires careful selection of the reducing agent and optimization of reaction conditions. Catalytic hydrogenation is a common and effective method.

    • Catalyst Selection and Activity: The choice of catalyst is paramount. Common catalysts for the hydrogenation of quinolines and related heterocycles include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on alumina.[4][5] The activity of the catalyst can diminish over time, so using a fresh, high-quality catalyst is recommended. The catalyst loading should also be optimized; typically, 5-10 mol% is a good starting point.

    • Hydrogen Pressure and Temperature: The reduction of the aromatic pyrimidine ring often requires elevated hydrogen pressure and temperature.[4] A pressure of 40-60 psi is a reasonable starting point, but higher pressures may be necessary for complete reduction.[4] The temperature should be carefully controlled, as excessive heat can lead to side reactions.

    • Solvent Choice: The solvent can influence the rate and selectivity of the hydrogenation. Polar solvents like ethanol, methanol, or acetic acid are commonly used.[4] The solubility of the starting material in the chosen solvent is also a critical factor.

    • Presence of Catalyst Poisons: The amino group on the starting material or impurities in the substrate can sometimes act as catalyst poisons, reducing the efficiency of the hydrogenation. Ensuring the purity of the 5-aminoquinazoline-2,4-dione is important.

Issue 2: Undesired Side Reactions during Reduction

  • Question: During the reduction step, I am observing the formation of unexpected byproducts. What are these and how can I avoid them?

  • Answer: Several side reactions can occur during the catalytic hydrogenation of amino-substituted quinazolines.

    • Deamination: The amino group at the 5-position can be susceptible to hydrogenolysis (cleavage) under harsh hydrogenation conditions, leading to the formation of 1,2,3,4-tetrahydroquinazoline-2,4-dione as a byproduct. Using milder reaction conditions (lower temperature, lower pressure) or a more selective catalyst can help to minimize this.

    • Ring Opening: Aggressive reduction conditions can lead to the cleavage of the heterocyclic ring.[4] Careful monitoring of the reaction progress and using the minimum necessary temperature and pressure are crucial to prevent this.

    • O-alkylation/N-alkylation: If an alcohol is used as the solvent at elevated temperatures, there is a possibility of O- or N-alkylation side reactions. Using a non-reactive solvent or lower temperatures can mitigate this.

| Troubleshooting Summary: Step 2 (Reduction) | | | :--- | :--- | :--- | | Problem | Potential Cause | Recommended Solution | | Incomplete Reduction | Inactive or poisoned catalyst | Use fresh, high-quality catalyst (e.g., Pd/C, Pt/C, Rh/Alumina). | | | Insufficient H2 pressure/temp. | Optimize hydrogen pressure and temperature. | | | Poor substrate solubility | Choose a solvent in which the starting material is readily soluble. | | Side Product Formation | Deamination | Employ milder reaction conditions (lower temp/pressure). | | | Ring Opening | Carefully monitor the reaction and avoid excessive temperature and pressure. | | | Alkylation from solvent | Use a non-reactive solvent or lower reaction temperatures. |

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical parameter to control for a high yield in the cyclization step?

    • A1: Temperature control is arguably the most critical parameter. The reaction requires sufficient heat to overcome the activation energy for cyclization, but excessive heat can lead to decomposition and side reactions.[1] Therefore, finding the optimal temperature through careful experimentation is key to maximizing the yield.

  • Q2: Are there alternative methods for the cyclization step?

    • A2: Yes, several methods exist for the synthesis of the quinazoline-2,4-dione core. One common alternative involves the reaction of an anthranilic acid derivative with potassium cyanate to form a urea intermediate, which is then cyclized.[6] Another approach uses Boc anhydride for carbonylation followed by cyclization.[6]

  • Q3: How can I effectively monitor the progress of the reduction reaction?

    • A3: TLC is a simple and effective way to monitor the disappearance of the starting material. For more quantitative analysis, LC-MS is an excellent technique to track the formation of the product and any intermediates or byproducts.[2]

  • Q4: What are the best practices for purifying the final product?

    • A4: The purification strategy will depend on the nature of the impurities. Recrystallization from a suitable solvent is often a good first step to remove major impurities.[3] If isomeric byproducts or other closely related impurities are present, column chromatography is typically required for achieving high purity.[3]

  • Q5: Can I introduce the amino group after forming the tetrahydroquinazoline-2,4-dione ring?

    • A5: While possible, it is generally more synthetically efficient to introduce the amino group at an earlier stage. Nitration of the benzene ring followed by reduction is a common method for introducing an amino group, but this would add extra steps to the synthesis. Starting with an amino-substituted precursor like 2,6-diaminobenzoic acid is often a more direct approach.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminoquinazoline-2,4-dione
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, thoroughly mix 2,6-diaminobenzoic acid (1 equivalent) and urea (2-3 equivalents).

  • Reaction Conditions: Heat the mixture in an oil bath. Gradually increase the temperature to 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by taking small aliquots, dissolving them in a suitable solvent (e.g., DMSO), and analyzing by TLC.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Isolation: Triturate the solid residue with hot water to remove any unreacted urea and other water-soluble impurities.

  • Purification: Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Protocol 2: Reduction to 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • Catalyst and Substrate: In a high-pressure hydrogenation vessel, add 5-aminoquinazoline-2,4-dione (1 equivalent) and a catalytic amount of 10% Pd/C (5-10 mol%).

  • Solvent: Add a suitable solvent such as ethanol or methanol to dissolve the substrate.

  • Reaction Conditions: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi). Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • Request PDF. (n.d.). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy.
  • Contreras, J., et al. (2005). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 10(5), 579-586. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14667-14704. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Retrieved from [Link]

  • Young, K. B. (2020). The catalytic hydrogenation of quinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione derivatives 114. Retrieved from [Link]

  • Franco, A. F., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(8), 1-19. Retrieved from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2020). Molecules, 25(11), 2536. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 17(3), 269-278. Retrieved from [Link]

  • Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. The Open Medicinal Chemistry Journal, 14, 107-122. Retrieved from [Link]

  • S. L. S. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical Sciences and Research, 4(6), 2118-2128. Retrieved from [Link]

  • Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. (2012). European Journal of Medicinal Chemistry, 47(1), 47-54. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2010). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Medicinal Chemistry Research, 19(5), 459-472. Retrieved from [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). ARKIVOC, 2010(1), 276-312. Retrieved from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). Molecules, 30(17), 3956. Retrieved from [Link]

  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In Recent Advances in Medicinal Chemistry. IntechOpen. Retrieved from [Link]

  • El-Azab, A. S. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. In Heterocyclic Compounds - Synthesis, Characterization and Applications. IntechOpen. Retrieved from [Link]

  • Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. (2021). Catalysis Letters, 151(12), 3568-3578. Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 679423. Retrieved from [Link]

  • Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. (2018). ACS Catalysis, 8(7), 6036-6045. Retrieved from [Link]

  • Hydrogenation by Wilkinson's Catalyst. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities.[1][2][3] The synthesis of this specific amino-substituted tetrahydro-dione derivative, while conceptually straightforward, is often accompanied by challenges related to side reactions and byproduct formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help navigate these complexities, ensuring higher yields and product purity.

The most common synthetic route involves a two-step process starting from 2-amino-6-nitrobenzoic acid: (1) selective reduction of the nitro group to form 2,6-diaminobenzoic acid, followed by (2) cyclization with urea. Each step presents unique challenges and potential for byproduct formation, which we will address systematically.

Logical Synthesis & Troubleshooting Workflow

The following diagram outlines the primary synthetic pathway and highlights the key stages where byproducts or synthetic failures can occur.

G A Start: 2-Amino-6-nitrobenzoic Acid B Step 1: Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2, HCl) A->B Reagents & Conditions C Intermediate: 2,6-Diaminobenzoic Acid B->C Successful Conversion BP1 Byproduct: Incomplete Reduction B->BP1 Issue D Step 2: Cyclization with Urea (Heat) C->D Reagents & Conditions E Final Product: 5-Amino-1,2,3,4-tetrahydro quinazoline-2,4-dione D->E Successful Cyclization BP2 Byproduct: Oligomers/Polymers D->BP2 Issue BP3 Byproduct: Decarboxylation D->BP3 Issue BP4 Byproduct: Oxidation (Aromatization) E->BP4 Issue (Post-synthesis)

Caption: High-level workflow for the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, indicating critical troubleshooting points.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Part 1: Issues During the Reduction of 2-Amino-6-nitrobenzoic Acid

Question: My reaction to form 2,6-diaminobenzoic acid is sluggish or incomplete. My final product is contaminated with the nitro-precursor. What's going wrong?

Answer: This is a common issue stemming from several factors related to the reduction step. The goal is the selective reduction of the nitro group without affecting the carboxylic acid or the existing amino group.

Causality & Solutions:

  • Catalyst Inactivity (for Catalytic Hydrogenation):

    • Cause: The palladium on carbon (Pd/C) catalyst may be old, of low quality, or poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent.

    • Solution: Use a fresh, high-quality catalyst. Ensure solvents are of appropriate purity. If catalyst poisoning is suspected, pretreating the starting material by passing a solution of it through a small plug of silica gel can sometimes help.

  • Insufficient Reducing Agent (for Metal/Acid Reductions):

    • Cause: Reagents like tin (Sn), iron (Fe), or zinc (Zn) in the presence of acid (HCl) are consumed stoichiometrically.[4] Insufficient equivalents will lead to an incomplete reaction.

    • Solution: Ensure you are using a sufficient molar excess of the metal and acid. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Suboptimal Reaction Conditions:

    • Cause: For catalytic hydrogenation, inadequate hydrogen pressure or poor mixing can limit the reaction rate. For metal/acid reductions, the temperature might be too low.

    • Solution: For hydrogenation, ensure the reaction vessel is properly sealed and purged, and maintain vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen gas. For metal/acid systems, gentle heating (e.g., 50-60 °C) can often accelerate the reaction.

| Troubleshooting Summary: Incomplete Reduction | | :--- | :--- | | Potential Cause | Recommended Action | | Catalyst Poisoning (Pd/C) | Use fresh catalyst; purify starting material/solvent. | | Insufficient Reagent (Sn/HCl) | Increase molar equivalents of metal and acid. | | Low H₂ Pressure / Poor Mixing | Ensure proper sealing and vigorous stirring. | | Low Reaction Temperature | Gently heat the reaction mixture (50-60 °C). |

Part 2: Byproducts Formed During Cyclization with Urea

The cyclization of 2,6-diaminobenzoic acid with urea typically requires heat, which can drive several undesirable side reactions.

Question: My yield is extremely low, and I've isolated an insoluble, high-molecular-weight solid. What is this byproduct?

Answer: You are likely observing the formation of oligomeric or polymeric byproducts. This occurs when the 2,6-diaminobenzoic acid molecules react with each other (intermolecularly) instead of the desired intramolecular cyclization.

Causality & Mechanism: At high concentrations, the two amino groups of one molecule can react with urea to bridge to another molecule of the diamine, initiating a chain-growth process. The desired reaction requires one molecule to "fold" and react with itself.

G sub 2,6-Diaminobenzoic Acid + Urea p1 sub->p1 p2 sub->p2 intra Intramolecular Cyclization (Desired Product) inter Intermolecular Reaction (Oligomer/Polymer Byproduct) p1->intra High Dilution Favors This p2->inter High Concentration Favors This

Caption: Intramolecular vs. Intermolecular reaction pathways during cyclization.

Solutions:

  • High-Dilution Conditions: While it may seem counterintuitive, running the reaction in a larger volume of a high-boiling solvent (e.g., DMF, DMSO) can favor the intramolecular pathway by reducing the probability of molecules encountering each other.

  • Controlled Reagent Addition: Slowly adding one of the reagents to the heated solution of the other can maintain a low instantaneous concentration, further promoting the desired cyclization.

Question: My analytical data (Mass Spec, NMR) indicates the formation of a product that is missing a carboxyl group (loss of 44 Da). What happened?

Answer: This is a classic case of decarboxylation, a known side reaction for certain benzoic acid derivatives under harsh thermal conditions.[5]

Causality & Solutions:

  • Cause: The high temperatures required for the urea melt or high-boiling solvents can be sufficient to induce the loss of CO₂ from the carboxylic acid group.

  • Solutions:

    • Temperature Optimization: Carefully screen reaction temperatures to find the minimum required for cyclization.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, often at lower bulk temperatures, thereby minimizing thermally-induced degradation like decarboxylation.[6][7]

    • Alternative Reagents: Consider using more reactive carbonyl sources that allow for lower reaction temperatures. Reagents like triphosgene or 1,1'-Carbonyldiimidazole (CDI) can often form the quinazolinedione ring under milder conditions, though they require careful handling.[8]

Question: I obtained a product with the correct mass, but the NMR spectrum suggests an aromatic quinazoline ring, not the "tetrahydro" version. How can I prevent this?

Answer: Your product has likely undergone oxidation (aromatization). The 1,2,3,4-tetrahydroquinazoline ring can be susceptible to oxidation to the more stable aromatic quinazoline-2,4-dione system, especially at high temperatures in the presence of air.[1]

Causality & Solutions:

  • Cause: Atmospheric oxygen can act as an oxidant at the elevated temperatures used for cyclization.

  • Solution: Perform the reaction under an inert atmosphere. Before heating, thoroughly purge the reaction flask with nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction.

| Byproduct Summary: Cyclization Step | | :--- | :--- | | Byproduct | Likely Cause | Preventative Measure | | Oligomers/Polymers | High concentration | Use high-dilution conditions; slow reagent addition. | | Decarboxylated Product | Excessive heat | Optimize temperature; use microwave synthesis. | | Aromatized Product | Oxidation by air | Run the reaction under an inert (N₂ or Ar) atmosphere. |

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying the final product, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione? A1: Purification typically involves a multi-step approach. Initial purification can often be achieved by recrystallization from a suitable solvent like ethanol, methanol, or a DMF/water mixture to remove major impurities.[6] For more challenging separations to remove structurally similar byproducts, column chromatography on silica gel is highly effective. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol, is usually required due to the polar nature of the product.[6]

Q2: Are there safer or more efficient alternatives to urea for the cyclization step? A2: Yes, several alternatives can be used, often under milder conditions.

  • 1,1'-Carbonyldiimidazole (CDI): A solid, relatively safe reagent that activates the amino groups for cyclization, often at or slightly above room temperature.

  • Triphosgene: A solid, stable substitute for the highly toxic phosgene gas. It reacts efficiently but must be handled with extreme care in a fume hood as it can release phosgene.[8]

  • Di-tert-butyl dicarbonate (Boc₂O): In the presence of a base like DMAP, Boc₂O can serve as a carbonyl source for the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides.[1]

Q3: How can I reliably monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring both the reduction and cyclization steps.[6][9] Use a relatively polar eluent system (e.g., 10% Methanol in Dichloromethane) and visualize the spots under UV light. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Detailed Experimental Protocols

Protocol 1: Reduction of 2-Amino-6-nitrobenzoic Acid via Catalytic Hydrogenation
  • Setup: In a hydrogenation vessel (e.g., Parr shaker apparatus), add 2-amino-6-nitrobenzoic acid (1.0 eq.) and a suitable solvent such as methanol or ethanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-diaminobenzoic acid, which can often be used in the next step without further purification.

Protocol 2: Cyclization of 2,6-Diaminobenzoic Acid with Urea
  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine crude 2,6-diaminobenzoic acid (1.0 eq.) and urea (1.5-2.0 eq.).

  • Reaction (Melt): Heat the mixture carefully in an oil bath to 130-150 °C. The solids will melt, and ammonia will be evolved (use a bubbler to monitor). Maintain the temperature and stir for 2-4 hours. Alternative (Solvent): Add a high-boiling solvent like DMF and heat to reflux under a nitrogen atmosphere.

  • Monitoring: Allow the mixture to cool slightly and take a small sample to check for completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water to the solidified mass and stir to break it up.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash thoroughly with cold water to remove any unreacted urea, followed by a wash with a non-polar solvent like diethyl ether to remove less polar impurities.

  • Purification: Dry the crude solid. Further purify by recrystallization or column chromatography as described in the FAQs.[6]

References

  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid - Benchchem.
  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents.
  • Troubleshooting common side reactions in quinazoline synthesis. - Benchchem.
  • Preparation method of 2-amino-6-nitrobenzoic acid - Eureka | Patsnap.
  • troubleshooting guide for the synthesis of quinazoline derivatives - Benchchem.
  • 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione - Benchchem.
  • A new reagent for selective reduction of nitro group.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
  • Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen.
  • 2-Amino-6-nitrobenzoic acid - Chem-Impex.
  • 2-Amino-6-nitrobenzoic acid Seven Chongqing Chemdad Co. ,Ltd.
  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. - UMassD Repository.
  • Process for preparing 2-amino-6-nitro-benzoic acid - European Patent Office - EP 2349980 B1 - Googleapis.com.
  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species - PMC.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.

Sources

Technical Support Center: Optimizing Quinazoline-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of quinazoline-2,4-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting strategies and frequently asked questions to address challenges encountered during experimentation. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Overview of Synthetic Strategies

The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, appearing in numerous clinical candidates and pharmacologically active compounds.[1][2] Its synthesis, while achievable through several routes, is often plagued by issues of yield, purity, and scalability. The most common strategies begin with readily available precursors like anthranilic acids or isatoic anhydride.

Key synthetic pathways involve the formation of an intermediate urea derivative followed by cyclization, or direct cyclocondensation reactions.[1][3] The choice of starting material and cyclizing agent dictates the reaction conditions and potential side products.

G cluster_0 Starting Materials cluster_1 Key Intermediates / Reagents cluster_2 Final Product Anthranilic Acid Anthranilic Acid Urea Derivatives Urea Derivatives Anthranilic Acid->Urea Derivatives + KOCN or Urea Isocyanates Isocyanates Anthranilic Acid->Isocyanates Phosgenation Isatoic Anhydride Isatoic Anhydride Isatoic Anhydride->Urea Derivatives + Amines Quinazoline-2,4-dione Quinazoline-2,4-dione Isatoic Anhydride->Quinazoline-2,4-dione + Amines / Urea 2-Aminobenzonitrile 2-Aminobenzonitrile 2-Aminobenzonitrile->Quinazoline-2,4-dione + CO2 o-Halo Benzoates o-Halo Benzoates o-Halo Benzoates->Quinazoline-2,4-dione + Urea (Pd-catalyzed) Urea Derivatives->Quinazoline-2,4-dione Cyclization (Base/Acid) Isocyanates->Quinazoline-2,4-dione Intramolecular Cyclization Urea Urea CO2 CO2 Phosgene Surrogates Phosgene Surrogates

Caption: Common synthetic pathways to quinazoline-2,4-diones.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format to help you navigate common hurdles in your synthesis.

Q1: Why is my yield of the quinazoline-2,4-dione derivative consistently low or non-existent?

Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic approach is crucial for diagnosis.[4]

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: Many classical syntheses, such as those using urea, require high temperatures (150-180 °C) to drive the reaction and remove ammonia.[5] Conversely, some modern catalytic methods proceed under milder conditions.[6] If your reaction is sluggish, a careful, stepwise increase in temperature while monitoring via Thin Layer Chromatography (TLC) is advisable. Be cautious, as excessive heat can lead to degradation.

    • Reaction Time: These reactions can range from a few hours to over 24 hours.[4] It is essential to monitor the consumption of starting materials by TLC or LC-MS. An incomplete reaction is a common source of low yields.

    • Solvent Choice: Poor solubility of reactants is a primary culprit. If starting materials are not fully dissolved, the reaction will be slow and incomplete.[7] Polar aprotic solvents like DMF and DMSO are often effective, but some eco-friendly methods have shown success in water.[7][8]

  • Reagent Quality and Stoichiometry:

    • Impure Starting Materials: Impurities in the initial anthranilic acid or isatoic anhydride can introduce side reactions.[9] Ensure the purity of your starting materials before beginning.

    • Moisture: Water can react with intermediates like isocyanates or phosgene surrogates, halting the desired reaction pathway. Ensure you are using dry solvents and a dry atmosphere (e.g., nitrogen or argon) when necessary.

  • Inefficient Cyclization:

    • Incorrect Base/Acid: The final ring-closing step is often catalyzed by a base (e.g., NaOH, K2CO3, NaOMe) or acid.[8][10] The strength of the base can be critical; if it's too weak, deprotonation may be inefficient, and if it's too strong, it may promote side reactions. An optimization screen with different bases may be necessary.[11]

G start Low / No Yield Observed check_sm Are starting materials fully consumed? (Check via TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No sm_consumed Starting Materials Consumed check_sm->sm_consumed Yes optimize_time_temp Troubleshoot: 1. Increase reaction time. 2. Gradually increase temperature. 3. Screen different catalysts/bases. incomplete_rxn->optimize_time_temp success Yield Improved optimize_time_temp->success check_purity Is the crude product clean? (Check NMR/LC-MS) sm_consumed->check_purity degradation Degradation Issue check_purity->degradation No, multiple spots purification_issue Complex Mixture / Purification Issue check_purity->purification_issue Yes, but complex optimize_mild Troubleshoot: 1. Use milder conditions (lower temp). 2. Check stability of starting material and product under reaction conditions. degradation->optimize_mild optimize_mild->success optimize_selectivity Troubleshoot: 1. Adjust solvent polarity. 2. Change catalyst/reagents. 3. See Q2 on Byproducts. purification_issue->optimize_selectivity optimize_selectivity->success

Caption: A systematic workflow for troubleshooting low yields.

Q2: I am forming significant byproducts. How can I improve the selectivity of my reaction?

Answer: Byproduct formation is common and often relates to the reactivity of the intermediates. Identifying the byproduct can provide clues for optimization.

Common Byproducts & Solutions:

  • Uncyclized Urea Intermediate: If you isolate the N-aryl urea intermediate, it indicates a failure in the cyclization step.

    • Solution: As discussed in Q1, this points to an issue with the cyclization conditions. If using a base, consider a stronger one or a higher temperature. For thermal cyclizations, ensure the temperature is high enough to promote ring closure and elimination of water or ammonia.[5]

  • Formation of Isomers: When using substituted anthranilic acids, you can sometimes get isomeric products.

    • Solution: This is often controlled by the directing effects of the substituents on the aromatic ring. The reaction mechanism and electronic factors should be reviewed. In some cases, a change in catalyst or synthetic route may be required to achieve the desired regioselectivity.

  • Polymerization/Decomposition: At high temperatures, starting materials or the product can decompose, leading to a complex mixture.

    • Solution: Monitor the reaction closely by TLC. If you see a streak of baseline material or many new spots appearing over time, degradation is likely. Consider lowering the reaction temperature, reducing the reaction time, or using a more efficient catalyst to allow for milder conditions.[4]

Q3: My product is difficult to purify. What are the best practices?

Answer: Purification can be challenging due to the often poor solubility of quinazoline-2,4-diones.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying the final product.[9]

    • Solvent Selection: Common solvents include ethanol, methanol, DMF, or aqueous mixtures.[5][9] The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling. An anti-solvent can also be added to induce precipitation.

  • Filtration and Washing: After the reaction, the crude product often precipitates upon cooling or pouring the reaction mixture into water.[8][9] This solid should be collected by filtration and washed thoroughly with water and then a non-polar solvent like ether or hexanes to remove soluble impurities.

  • Column Chromatography: While possible, it can be difficult due to the low solubility of these compounds in common chromatography solvents. If necessary, a polar solvent system (e.g., DCM/Methanol or Chloroform/Methanol) may be required.

Frequently Asked Questions (FAQs)

Q4: Which is a better starting material: anthranilic acid or isatoic anhydride?

A4: The choice depends on your overall synthetic plan and the desired substitution pattern.

  • Isatoic Anhydride: Often reacts cleanly with primary amines to form 2-aminobenzamide intermediates, which can then be cyclized.[12][13] It can also react directly with urea at high temperatures.[5] It is a versatile and common starting point.

  • Anthranilic Acid: This is a more direct precursor for one-pot syntheses, for example, by reacting with potassium cyanate to form a urea intermediate that cyclizes in situ.[8] This can be a very efficient and eco-friendly approach, especially when conducted in water.[3]

Q5: How critical is the choice of base and solvent?

A5: Extremely critical. The polarity of the solvent and the strength of the base can dictate the entire reaction pathway and yield.[7]

  • Solvent Polarity: Polar solvents can favor the desired C(sp²)-N bond formation needed for the quinazoline ring, while non-polar solvents may inadvertently promote side reactions.[7]

  • Base Strength: The base is often required to deprotonate an amine or urea nitrogen, making it more nucleophilic for the cyclization step. An inappropriate base (too weak or too strong) will result in an incomplete reaction or byproduct formation.[11]

ParameterConditionExpected Outcome & RationaleReference
Temperature 80-180 °CHigher temperatures are often needed for thermal cyclization with urea/KOCN. Lower temperatures are suitable for catalyzed reactions.[5][11]
Solvent DMF, DMSO, Water, EthanolPolar solvents enhance solubility and can favor the desired reaction pathway. Water is an excellent green solvent for some methods.[7][8]
Base K₂CO₃, NaOH, NaOMe, t-BuONaThe base facilitates the deprotonation and subsequent nucleophilic attack for ring closure. Strength must be optimized.[8][10][11]
Catalyst None, Lewis Acids, Pd, CuCatalysts can enable milder reaction conditions and improve yields, especially in modern synthetic methods.[6][11][14]

Table 1. General overview of key reaction parameters and their impact.

Q6: Are there any catalyst- and solvent-free methods available?

A6: Yes, green chemistry approaches are gaining prominence. Some syntheses can be performed under solvent-free conditions using microwave irradiation, which can dramatically reduce reaction times and increase yields.[15] Additionally, the reaction of 2-aminobenzonitrile with CO2 can be achieved under solvent- and metal-free conditions using certain ionic liquids as catalysts.[6]

Key Experimental Protocols

The following are representative protocols based on common synthetic methods. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: One-Pot Synthesis from Anthranilic Acid and Potassium Cyanate in Water

This protocol is adapted from an eco-efficient method.[8]

  • Urea Formation: In a round-bottom flask, dissolve the substituted anthranilic acid (1 equivalent) in water. Add a solution of potassium cyanate (1.1 equivalents) in water.

  • Stirring: Stir the mixture at room temperature. Monitor the reaction by TLC until the anthranilic acid is consumed. This step forms the corresponding urea derivative.

  • Cyclization: Add a solution of sodium hydroxide (NaOH, 2 equivalents) to the mixture. Continue stirring at room temperature. This will induce cyclization to form the monosodium salt of the quinazoline-2,4-dione.

  • Acidification & Isolation: Slowly add hydrochloric acid (HCl) to the reaction mixture until it is acidic (pH ~2-3). The desired quinazoline-2,4-dione product will precipitate.

  • Work-up: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold methanol.

  • Purification: Dry the solid in a vacuum oven. The product is often pure enough, but it can be recrystallized from ethanol if needed.

Protocol 2: Synthesis from Isatoic Anhydride and Urea

This protocol is a classic thermal method.[5]

  • Reactant Mixture: In a three-neck flask equipped with a mechanical stirrer and a reflux condenser, add dimethylformamide (DMF) and urea (1.2 equivalents).

  • Heating: Heat the mixture to 150 °C with stirring.

  • Addition of Isatoic Anhydride: Once the urea is dissolved, add the isatoic anhydride (1 equivalent) in portions to control the initial reaction and gas evolution (CO₂ and ammonia).

  • Reaction: After the addition is complete, increase the temperature to 180 °C. Maintain this temperature until the evolution of ammonia gas ceases. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture. Carefully add water, followed by methanol, while the mixture is still warm. Stir for one hour.

  • Isolation: Filter the precipitated solid. Wash the filter cake with warm water and then with methanol.

  • Purification: The crude product can be further purified by recrystallization from DMF or another suitable high-boiling solvent.

References

  • ChemInform Abstract: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. - ResearchGate. Available from: [Link]

  • Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed. Available from: [Link]

  • Synthesis of quinazoline-2,4-dione. Available from: [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species - PMC. Available from: [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

  • Optimization of quinazoline-2,4(1H,3H)-dione synthesis under different... - ResearchGate. Available from: [Link]

  • KR20130074801A - One-pot synthesis method of quinazoline-2,4-dione derivatives - Google Patents.
  • (PDF) Eereaction of isatoic anhydride with aminoazobenzene derivatives: Synthesis of some new anthranilamide and quinazolin-2,4-dione dyes - ResearchGate. Available from: [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - MDPI. Available from: [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC. Available from: [Link]

  • Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents - PubMed. Available from: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available from: [Link]

  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions - ACS Publications. Available from: [Link]

  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy | Request PDF. Available from: [Link]

  • One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC. Available from: [Link]

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates - Organic Chemistry Portal. Available from: [Link]

  • Preparation of quinazoline‐2,4(1H,3H)‐dione 11 - ResearchGate. Available from: [Link]

  • Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies - Frontiers. Available from: [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - MDPI. Available from: [Link]

  • Synthesis of Quinazolinediones - Organic Chemistry Portal. Available from: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. Available from: [Link]

Sources

Technical Support Center: Crystallization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this versatile quinazolinone scaffold. The quinazolinone core is a "privileged structure" in drug discovery, known for its presence in numerous biologically active compounds.[1] This guide is structured to address common challenges encountered during the crystallization process, offering scientifically grounded solutions and detailed protocols.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, providing explanations for the underlying causes and step-by-step guidance for resolution.

Issue 1: No Crystal Formation or Very Low Yield

Question: I've followed the general recrystallization protocol, but no crystals have formed, or the yield is extremely low. What are the likely causes and how can I fix this?

Answer: This is one of the most common challenges in crystallization and can stem from several factors, primarily related to supersaturation and solvent choice.

Root Cause Analysis:

  • Insufficient Supersaturation: Crystals form when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. If the solution is not sufficiently concentrated, nucleation and crystal growth will not occur.[2]

  • Excess Solvent: Using too much solvent is a frequent reason for poor or no crystallization. This keeps the compound fully dissolved even at lower temperatures, preventing the formation of a supersaturated solution.[3][4]

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound at all temperatures, or it may not provide the necessary solubility differential between hot and cold conditions.

Troubleshooting Workflow:

G start No/Low Crystal Yield check_saturation Is the solution saturated? start->check_saturation reduce_volume Reduce solvent volume (e.g., rotary evaporation) check_saturation->reduce_volume No re_attempt Re-attempt crystallization reduce_volume->re_attempt induce_crystallization Induce Crystallization re_attempt->induce_crystallization seed_crystal Add a seed crystal induce_crystallization->seed_crystal scratch_flask Scratch inner surface of the flask seed_crystal->scratch_flask cool_further Cool to a lower temperature (ice bath) scratch_flask->cool_further re_evaluate_solvent Re-evaluate Solvent System cool_further->re_evaluate_solvent Failure end Successful Crystallization cool_further->end Success single_solvent Test alternative single solvents re_evaluate_solvent->single_solvent anti_solvent Try a solvent/anti-solvent system re_evaluate_solvent->anti_solvent single_solvent->end Success fail Still no crystals: Consider chromatography single_solvent->fail Failure anti_solvent->end Success anti_solvent->fail Failure

Caption: Troubleshooting workflow for no or low crystal yield.

Detailed Protocols:

Protocol 1: Inducing Crystallization

  • Concentration: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent.[3] Aim to reduce the volume by 10-20% at a time before allowing it to cool again.

  • Seeding: If you have a small amount of pure crystalline material, add a single, small crystal (a "seed crystal") to the cooled, saturated solution. This provides a nucleation site for crystal growth.[4]

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can act as nucleation sites.[4]

  • Lower Temperature Cooling: If room temperature cooling is unsuccessful, place the flask in an ice bath to further decrease the solubility of the compound.[4]

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when a single solvent is not ideal.

  • Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

  • Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Issue 2: Oiling Out

Question: Instead of forming crystals, my compound is separating as an oily liquid. What causes this and how can I prevent it?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.

Root Cause Analysis:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to come out of solution as a liquid phase.

  • Low Melting Point Impurities: The presence of impurities can lower the melting point of the solid, making it more prone to oiling out.[5]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the compound.[4]

Corrective Actions:

  • Re-dissolve and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level.[4]

  • Slower Cooling: Allow the solution to cool much more slowly. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask.[5]

  • Change Solvent System: If oiling out persists, a different solvent or a solvent/anti-solvent system may be necessary. Choose a solvent with a lower boiling point.

Issue 3: Crystals Form Too Quickly

Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of solution. Is this a problem?

Answer: Yes, rapid crystallization is generally undesirable as it can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[3] Ideal crystallization occurs over a period of about 20 minutes.[3]

Root Cause Analysis:

  • Excessive Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled precipitation.

  • Rapid Cooling: A small volume of solvent in a large flask can cool too quickly due to a high surface area.[3]

Mitigation Strategies:

  • Increase Solvent Volume: Re-heat the solution and add a small amount of extra solvent to slightly decrease the saturation.[3]

  • Insulate the Flask: Use a smaller flask for the given volume of solvent to reduce the surface area-to-volume ratio.[3] Place the flask on an insulating material like a cork ring or paper towels and cover it with a watch glass to trap heat and slow the cooling process.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione?

While specific solubility data for this compound is not extensively published, general strategies for quinazoline derivatives can be applied.[1] Ethanol is often a good starting point for the recrystallization of quinazoline derivatives.[6][7] A systematic approach to solvent screening is recommended.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, Methanol, IsopropanolGood for compounds with hydrogen bonding capabilities.
EstersEthyl AcetateMedium polarity, often provides good solubility differential.
KetonesAcetonePolar aprotic solvent.
EthersDioxane, Tetrahydrofuran (THF)Can be effective, but watch for peroxide formation.
Aprotic PolarDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use sparingly as they are high-boiling and can be difficult to remove.
Non-polarToluene, HeptaneCan be used as anti-solvents.

Q2: How does pH affect the crystallization of this compound?

The 5-amino group and the amide protons in the quinazoline ring mean that the solubility of this compound can be pH-dependent. At very low or very high pH, the compound may form salts, which will have different solubility profiles. It is generally recommended to perform crystallization near the isoelectric point of the molecule to minimize solubility. For many quinazoline derivatives, this is often in a neutral or slightly acidic medium. Adjusting the pH can sometimes be used to induce crystallization.[6]

Q3: What are common impurities in the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and how can they be removed?

Common impurities can include unreacted starting materials, byproducts from side reactions, or degradation products.[6] For instance, oxidation of the tetrahydroquinazoline ring can lead to the formation of the aromatic quinazoline-2,4-dione analog.[1]

Impurity Mitigation Workflow:

G start Crude Product analyze Analyze for Impurities (TLC, HPLC, NMR) start->analyze identify Identify Impurity Type analyze->identify unreacted_sm Unreacted Starting Materials identify->unreacted_sm byproducts Reaction Byproducts identify->byproducts degradation Degradation Products identify->degradation wash Aqueous Wash/Extraction unreacted_sm->wash recrystallization Recrystallization byproducts->recrystallization chromatography Column Chromatography degradation->chromatography wash->recrystallization end Pure Crystalline Product recrystallization->end chromatography->end

Caption: General workflow for impurity removal.

A well-executed recrystallization is often sufficient to remove minor impurities. For more persistent impurities, column chromatography may be necessary prior to the final crystallization step.[6]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Pure Health Peptides. (n.d.). 5-Amino-1MQ. Retrieved from [Link]

  • Wang, D., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Molecules, 21(7), 944. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • Reddy, C. S., et al. (2010). Synthesis and biological activities of some new quinazoline derivatives. International Journal of ChemTech Research, 2(3), 1511-1516. Retrieved from [Link]

  • ResearchGate. (2012, March 14). Why I am not getting crystals?. Retrieved from [Link]

  • Helmenstine, A. M. (2013, May 29). Solutions to Common Crystal Growing Problems. Science Notes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 68(1), m1-m8. Retrieved from [Link]

  • ResearchGate. (2022, July 18). Synthesis and biological evaluation of substituted quinazoline derivatives. Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. Here, we address common questions and troubleshooting scenarios related to the stability of this compound in solution, providing insights grounded in established chemical principles and data from related molecular structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in solution?

A1: The stability of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains several functional groups that are susceptible to degradation:

  • Amide Bonds: The quinazolinedione ring contains two amide bonds, which can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[1]

  • Aromatic Amino Group: The amino group attached to the benzene ring is a potential site for oxidation.[2]

  • Cyclic Urea Moiety: The tetrahydroquinazoline-2,4-dione core contains a cyclic urea structure. While cyclic ureas can offer enhanced chemical stability compared to their acyclic counterparts, they can still be sensitive to pH.[3] Studies on urea have shown it is most stable in a pH range of 4-8.[4][5]

Q2: What is the expected stability of this compound in common laboratory solvents like water and DMSO?

A2: While specific data for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is not extensively available, we can infer its likely behavior from studies on similar quinazoline derivatives. Generally, aqueous solutions are expected to be relatively stable if the pH is maintained within a neutral to slightly acidic range (pH 4-7) and the solution is protected from light and stored at low temperatures (e.g., 2-8°C).

Some quinazoline derivatives have shown good stability in water for extended periods when stored in the dark.[1] However, solutions in dimethyl sulfoxide (DMSO) may be less stable and should be prepared fresh whenever possible.

Q3: How does pH impact the stability of the quinazolinedione ring?

A3: The quinazolinedione ring, containing amide (lactam) bonds, is susceptible to hydrolysis at pH extremes.

  • Acidic Conditions: Under strong acidic conditions and elevated temperatures, acid-catalyzed hydrolysis of the amide bonds can lead to ring-opening.

  • Alkaline Conditions: Similarly, strong alkaline conditions can promote base-catalyzed hydrolysis of the amide bonds.

For optimal stability, it is recommended to maintain the pH of aqueous solutions within a range of 4 to 7.

Q4: Is 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione sensitive to light?

A4: Many quinoline and quinazolone derivatives exhibit photosensitivity.[6] The aromatic ring system and the presence of an amino group can make the molecule susceptible to photodegradation upon exposure to UV or even visible light. Therefore, it is a standard precautionary measure to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Loss of compound concentration over time in aqueous solution. Hydrolysis: The quinazolinedione ring may be undergoing hydrolysis, especially if the pH is outside the optimal range or if the solution is stored at room temperature or higher for extended periods.1. Verify and adjust pH: Ensure the pH of your solution is within the 4-7 range. Use a suitable buffer system to maintain pH stability. 2. Control temperature: Store stock solutions and working solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below, but be mindful of freeze-thaw cycles.
Appearance of new peaks in HPLC chromatogram after a short time. Oxidation: The 5-amino group is a primary site for oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or other oxidizing agents in the solvent.1. Use high-purity solvents: Ensure solvents are free from peroxides and other oxidizing impurities. 2. Consider inert atmosphere: For sensitive experiments, sparging solvents with an inert gas (e.g., nitrogen or argon) before use can minimize dissolved oxygen. 3. Protect from light: Light can catalyze oxidative processes.
Inconsistent results between experiments. Solvent-mediated degradation or variable storage conditions. 1. Prepare fresh solutions: Especially when using DMSO, prepare solutions immediately before use. 2. Standardize storage: Ensure all solutions are stored under the same conditions (temperature, light protection) to maintain consistency. 3. Evaluate solvent effects: If switching between solvents, perform a preliminary stability check in the new solvent system.
Precipitation of the compound from solution. Poor solubility or formation of insoluble degradation products. 1. Confirm solubility limits: Determine the solubility of the compound in your chosen solvent system at the working temperature. 2. Analyze the precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and establishing the stability-indicating nature of an analytical method.[7][8]

Objective: To investigate the degradation of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione under various stress conditions.

Materials:

  • 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber (ICH Q1B compliant)[9]

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or heat. Neutralize the solution before HPLC analysis.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same temperature.

    • Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectral scan of the compound (likely in the 250-350 nm range).

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating the method's specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, RT/60°C) stock->acid Expose to stressors base Base Hydrolysis (0.1 M NaOH, RT/60°C) stock->base Expose to stressors oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to stressors thermal Thermal Stress (80°C, solid/solution) stock->thermal Expose to stressors photo Photolytic Stress (ICH Q1B) stock->photo Expose to stressors neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC-UV Analysis neutralize->hplc data Evaluate Data (Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 5-Amino-1,2,3,4-tetrahydro- quinazoline-2,4-dione hydrolysis_product Ring-Opened Products (e.g., Substituted Aminobenzamides) parent->hydrolysis_product H⁺/OH⁻, ΔT oxidation_product Oxidized Amino Group (e.g., Nitroso/Nitro Derivatives) parent->oxidation_product [O] ring_oxidation Ring Hydroxylation parent->ring_oxidation [O] photo_products Various Photoproducts parent->photo_products hν (UV/Vis)

Caption: Potential degradation pathways.

References

  • BenchChem. (2025). Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.
  • Costantino, L., Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(1), 1-2.
  • Ochoa, C., et al. (2025).
  • Abdel-Aziem, A., et al. (2021).
  • BenchChem. (2025). The Role of Cyclic Ureas in Agrochemical Synthesis: A Focus on Cyclooctylurea Derivatives.
  • Air Products and Chemicals, Inc. (2000). Cyclic urea surfactants.
  • Pharmacy 180. (n.d.). Drug degradation pathways.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195.
  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 17(4).
  • Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 21(10), 1349.
  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16376-16419.
  • Plouffe, D., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(3), 1017-1031.
  • Panyachariwat, N., & Steckel, H. (2014).
  • Marzec-Grządziel, A., & Gałązka, A. (2023). Sequencing of the Whole Genome of a Bacterium of the Genus Achromobacter Reveals Its Potential for Xenobiotics Biodegradation. International Journal of Molecular Sciences, 24(14), 11520.
  • Arote, R. B., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Pharmaceuticals, 18(3), 329.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Franco, D. C. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35(10).
  • Sridhar, J., et al. (2012). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 112(5), 2940-3003.
  • Eriksson, C., & Brittebo, E. B. (1996). 3-Aminobenzamide: effects on cytochrome P450-dependent metabolism of chemicals and on the toxicity of dichlobenil in the olfactory mucosa. Toxicology and Applied Pharmacology, 137(2), 226-233.
  • Tao, Y., et al. (2013). A novel gene, encoding 3-aminobenzoate 6-monooxygenase, involved in 3-aminobenzoate degradation in Comamonas sp. strain QT12. Applied and Environmental Microbiology, 79(1), 332-338.
  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12596-12634.
  • De Resende, M. F., et al. (2024). Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. Scientific Reports, 14(1), 9345.
  • Kim, J., et al. (2013). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4878.
  • Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4987.
  • Alphalyse. (n.d.). Instrumentation & methods - Top-of-the-line setup.
  • Frolova, Y., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(15), 3506.
  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Taiyab, M., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0301018.
  • Kharitonov, D. S., et al. (2024). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[2][3][10]Triazolo[4,3-c]- and[2][3][10]Triazolo[1,5-c]quinazolines. Molecules, 29(11), 2519.

  • Pajević, M., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Polymers, 13(1), 154.
  • Lee, S., et al. (2019). Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. Energy & Fuels, 33(11), 11957-11966.
  • Sadowska, B., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6540.
  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(5), 627-635.
  • Taiyab, M., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0301018.
  • Carlson, C. (2018).
  • Zhang, Q., et al. (2019). A High-Performance Liquid Chromatographic Method for Simultaneous Determination of 21 Free Amino Acids in Tea. Foods, 8(8), 335.
  • Agilent. (n.d.). Agilent Nanospray and HPLC-Chip/MS Protein Identification Solutions Quick Start Guide. Agilent.
  • Liu, Y., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Scientific Reports, 12(1), 16568.
  • Li, Y., et al. (2018). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method.
  • El-Malah, A. A., et al. (2012). 5-Substituted 4,5Dihydro1,2,4-triazin-3(2H)-ones from the Unprecedented Reaction Between α-N-Protected Amino Acid Hydrazides and NaBH4. Molecules, 17(9), 10467-10477.

Sources

Technical Support Center: 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 1002097-16-6). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the integrity and successful application of this compound in your research. This guide is structured to directly address the practical challenges and questions you may encounter.

The stability of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is paramount for reproducible and reliable experimental outcomes. Its structure, which contains a primary aromatic amine, a tetrahydro-pyrimidine ring, and amide-like functional groups, presents specific vulnerabilities.[1] Understanding these is key to preventing degradation.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues observed during experimentation.

Issue 1: Gradual Loss of Compound Efficacy in Biological Assays
  • Symptom: You observe a diminishing biological effect of your compound in solution over hours or days, even when stored at 4°C.

  • Potential Cause: The compound is likely degrading in your aqueous assay buffer. The primary aromatic amine and the tetrahydro-quinazoline ring are susceptible to oxidation.[1][2] Additionally, the amide bonds within the ring can be susceptible to hydrolysis, especially at non-neutral pH.

  • Recommended Actions:

    • pH Assessment: Verify the pH of your final assay medium. Buffers outside the pH 6-8 range can accelerate hydrolysis.

    • Solvent Choice: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO and store them at -20°C or -80°C. Make fresh dilutions into aqueous media immediately before each experiment.

    • Control Experiment: Run a time-course experiment. Prepare a batch of your final compound dilution and test its activity at T=0, T=2h, T=6h, and T=24h to quantify the rate of activity loss.

    • Analytical Verification: If the issue persists, use HPLC to analyze your compound in the assay buffer over time. The appearance of new peaks or a decrease in the parent peak area will confirm degradation.[3][4]

Issue 2: Appearance of a Yellow or Brown Tinge in Stock Solutions
  • Symptom: Your previously colorless stock solution (typically in DMSO) has developed a distinct color upon storage.

  • Potential Cause: This is a classic indicator of oxidation.[5] Aromatic amines are prone to forming colored oxidation products.[2][6] This can be initiated by exposure to air (oxygen) or light.

  • Recommended Actions:

    • Inert Gas Overlay: When preparing stock solutions for long-term storage, gently flush the vial headspace with an inert gas like argon or nitrogen before sealing.

    • Light Protection: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect from light, which can catalyze oxidation.[7]

    • Solvent Quality: Ensure you are using high-purity, anhydrous grade DMSO. Water in the solvent can facilitate degradation pathways.

    • Discard and Replace: Do not use discolored solutions. The coloration indicates the presence of unknown degradation products, which could have confounding biological or chemical activities. Prepare a fresh stock solution following best practices.

Issue 3: Unexpected Peaks in HPLC or LC-MS Analysis
  • Symptom: Your analytical chromatogram shows multiple peaks besides the expected parent compound, and these peaks increase over time.

  • Potential Cause: This is direct evidence of degradation. The likely degradation products could be the oxidized, fully aromatic quinazoline-2,4-dione, or products of hydrolytic ring-opening.[1][8]

  • Recommended Actions:

    • Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study.[9][10] Expose small aliquots of the compound to controlled stress conditions (e.g., acid, base, H₂O₂, heat, UV light) and analyze the resulting mixtures by LC-MS. This helps in creating a degradation profile and confirming if the unexpected peaks in your experimental samples match these known degradants.

    • Review Mobile Phase: Ensure the mobile phase used for chromatography is not contributing to on-column degradation. For instance, highly acidic or basic mobile phases can degrade sensitive compounds.

    • Sample Preparation: Keep samples in the autosampler for the shortest time possible, and use a cooled autosampler if available. Prepare samples just before the analytical run.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione?

A1: As a solid, the compound is most stable. For long-term storage, it should be kept in a tightly sealed container in a freezer (-20°C or colder), protected from light and moisture.[11] A desiccator, placed within the freezer, provides an ideal environment. Aromatic amines are known to be sensitive, and these precautions minimize the risk of slow oxidation and hydrolysis over time.[12]

Q2: How should I prepare stock solutions to maximize stability?

A2: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock (e.g., 10-50 mM) to minimize the amount of solvent needed. Portion the stock solution into single-use aliquots in amber, tightly-capped vials to avoid repeated freeze-thaw cycles and exposure to air and moisture.[12] Store these aliquots at -80°C for maximum longevity.

Q3: Is this compound sensitive to light?

A3: Yes. The combination of an aromatic amine and a heterocyclic ring system makes the compound susceptible to photodegradation.[5][7] Exposure to light, especially UV, can generate reactive oxygen species that accelerate oxidation.[13] All work with the compound and its solutions should be performed with minimal light exposure, and storage must be in light-blocking containers (e.g., amber vials).

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The compound's stability is significantly influenced by pH.

  • Acidic Conditions (pH < 6): The amide bonds in the quinazolinedione ring are susceptible to acid-catalyzed hydrolysis, which would lead to ring-opening and loss of activity.

  • Basic Conditions (pH > 8): The primary amino group can be deprotonated, making it more susceptible to oxidation. Some heterocyclic rings can also be unstable under strongly basic conditions. For maximum stability in aqueous media, maintain a pH as close to neutral (pH 6.5-7.5) as possible.

Q5: Can I expect oxidation to be a major problem?

A5: Yes. The two primary sites of oxidation are the primary aromatic amine and the tetrahydro-pyrimidine ring.[1] The tetrahydro form can be oxidized to the more stable, fully aromatic quinazoline-2,4-dione.[1] This is a key degradation pathway to monitor. The presence of dissolved oxygen in solvents or trace metal ions can catalyze this process.[8]

Part 3: Protocols and Data

Protocol 1: Preparation of Stabilized Stock Solution
  • Equilibrate the solid compound vial to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weigh the desired amount of solid in a fume hood.

  • Add high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Vortex gently until fully dissolved. A brief, low-power sonication in a water bath can be used if necessary.

  • Dispense the solution into single-use aliquots in amber, screw-cap microvials.

  • Gently flush the headspace of each vial with argon or nitrogen gas before tightly sealing.

  • Label clearly and store at -80°C.

Data Summary: Key Stability Factors
ParameterConditionRisk of DegradationMitigation Strategy
Temperature Solid: > 4°C, Solution: > -20°CHighStore solid and solutions at ≤ -20°C (≤ -80°C for long-term).
Light UV or Ambient Lab LightHighUse amber vials; minimize light exposure during handling.
pH (Aqueous) < 6 or > 8HighMaintain pH between 6.5 and 7.5 in aqueous buffers.
Oxygen Atmospheric or Dissolved O₂HighUse anhydrous solvents; overlay solutions with inert gas (Ar, N₂).
Moisture Humidity, Non-anhydrous SolventsModerate to HighStore solid with desiccant; use anhydrous grade solvents.
Visualizing Degradation & Troubleshooting

Below are diagrams to help visualize the factors leading to degradation and a workflow for troubleshooting stability issues.

Compound 5-Amino-1,2,3,4-tetrahydro quinazoline-2,4-dione Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis Compound->Hydrolysis Light Light (UV/Ambient) Light->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation pH Non-Neutral pH (Acid/Base) pH->Oxidation (Basic) pH->Hydrolysis (Acidic) Water Moisture / H₂O Water->Hydrolysis OxidizedProduct Aromatic Quinazolinedione (Colored Products) Oxidation->OxidizedProduct HydrolyzedProduct Ring-Opened Products Hydrolysis->HydrolyzedProduct

Caption: Key environmental factors leading to the degradation of the title compound.

Start Unexpected Result (e.g., Low Activity, New HPLC Peaks) CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage IsStorageOK Storage OK? CheckStorage->IsStorageOK CheckPrep Review Solution Prep (Solvent, pH, Air Exposure) IsPrepOK Preparation OK? CheckPrep->IsPrepOK CheckAnalytics Confirm with Analytics (HPLC/LC-MS Time Course) IsDegradation Degradation Confirmed? CheckAnalytics->IsDegradation IsStorageOK->CheckPrep Yes Action_ImproveStorage Action: Implement Optimal Storage (See Protocol/FAQ) IsStorageOK->Action_ImproveStorage No IsPrepOK->CheckAnalytics Yes Action_ImprovePrep Action: Revise Solution Protocol (Inert Gas, Fresh Dilutions) IsPrepOK->Action_ImprovePrep No Action_ForcedDeg Action: Characterize Degradants (Forced Degradation Study) IsDegradation->Action_ForcedDeg Yes End Problem Resolved IsDegradation->End No (Investigate Other Experimental Variables) Action_ImproveStorage->End Action_ImprovePrep->End Action_ForcedDeg->End

Caption: Troubleshooting workflow for investigating compound stability issues.

References

  • 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Chemical Properties. Benchchem.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • Aromatic Amines Overview. De Monchy.

  • Amine Storage Conditions: Essential Guidelines for Safety.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.

  • Oxidation of 5-aminouracil with molecular oxygen in aqueous solution in the presence of copper(II) chloride. ResearchGate.

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing.

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

  • Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones. ResearchGate.

  • Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. ResearchGate.

  • Recent applications of aminouracil in multicomponent reactions. ResearchGate.

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.

  • Analytical Techniques In Stability Testing. Separation Science.

  • Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. ScienceDirect.

  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. US Pharmacopeia (USP).

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed.

  • 5-Amino-1,2,4-triazol-3-one Degradation by Indirect Photolysis: A Density Functional Theory Study. PubMed.

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed.

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.

  • Stability testing of existing active substances and related finished products. European Medicines Agency.

  • Pathway proposed for the degradation of quinoline. ResearchGate.

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Publishing.

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science.

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research.

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI.

  • Switchable, Reagent-Controlled Diastereodivergent Photocatalytic Carbocyclisation of Imine-Derived α-Amino Radicals. PubMed.

  • 1,3-Dibenzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. PubChem.

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI.

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PubMed.

  • 5-Amino-1,2,3,4-tetrahydroisoquinoline 98%. Sigma-Aldrich.

  • Facile Access to 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinone Scaffolds and Corresponding Diselenides via Cyclization between Methyl Anthranilate and Isoselenocyanates: Synthesis and Structural Features. MDPI.

  • Peptide Stability: How Long Do Peptides Last?

Sources

Technical Support Center: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the dedicated technical support guide for the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this and related quinazolinone scaffolds. The quinazolinone core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2]

This guide provides a structured, question-and-answer-based approach to troubleshoot common and advanced challenges encountered during the multi-step synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the robustness and scalability of your synthesis.

Proposed Synthetic Pathway

The synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione can be logically approached in a three-step sequence starting from 2-amino-6-nitrobenzoic acid. This strategy allows for the systematic construction of the heterocyclic core and the subsequent tailoring of the functional groups.

Synthetic_Pathway start 2-Amino-6-nitrobenzoic Acid step1 Step 1: Cyclization (with Urea) start->step1 intermediate1 5-Nitroquinazoline- 2,4(1H,3H)-dione step1->intermediate1 step2 Step 2: Nitro Group Reduction (Catalytic Hydrogenation) intermediate1->step2 intermediate2 5-Aminoquinazoline- 2,4(1H,3H)-dione step2->intermediate2 step3 Step 3: Ring Reduction (Catalytic Hydrogenation) intermediate2->step3 product 5-Amino-1,2,3,4-tetrahydro- quinazoline-2,4-dione step3->product

Caption: Proposed synthetic route for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific challenges that may arise at each stage of the proposed synthesis, particularly when scaling up from laboratory to pilot plant or production scale.

Part 1: Step 1 - Cyclization of 2-Amino-6-nitrobenzoic Acid with Urea

The initial step involves the formation of the quinazolinedione ring. The fusion of an anthranilic acid derivative with urea is a common method for creating the 2,4-dioxoquinazoline core.[2]

Question 1: My cyclization reaction is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in this step are frequently due to incomplete reaction, side reactions, or decomposition at the high temperatures often required for this condensation.

  • Incomplete Reaction: This can be a result of poor mixing of the solid reactants or insufficient heating.

    • Troubleshooting:

      • Mixing: On a larger scale, ensure efficient agitation to maintain a homogeneous mixture. Consider using a high-boiling point solvent like DMF or DMSO to improve solubility and heat transfer, though this can complicate product isolation.[3]

      • Temperature: This reaction often requires high temperatures, sometimes in the range of 170-190°C.[4] Ensure your heating apparatus can maintain a stable and uniform temperature. On scale-up, localized "cold spots" can be an issue.[5]

  • Side Reactions: The primary side reaction is often the decarboxylation of the starting material at high temperatures.

    • Troubleshooting:

      • Temperature Control: A slow and controlled heating ramp can minimize the time the starting material spends at temperatures where decarboxylation is favorable but cyclization is slow.

      • Microwave Irradiation: Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and increasing yields.[6]

  • Sub-optimal Reagent Ratio: The stoichiometry of urea is important.

    • Troubleshooting: An excess of urea is typically used. Experiment with ratios from 2 to 5 equivalents to find the optimal balance for your scale.

Question 2: The reaction mixture is turning very dark, and I'm isolating a lot of insoluble, tar-like material. What's happening?

Answer: Dark coloration and tar formation are indicative of decomposition, a common issue when heating nitrogen-containing aromatic compounds to high temperatures.

  • Cause: The nitro group is strongly electron-withdrawing and can make the aromatic ring susceptible to decomposition pathways, especially in the presence of impurities.

  • Troubleshooting:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

    • Purity of Starting Materials: Use high-purity 2-amino-6-nitrobenzoic acid and urea. Impurities can act as catalysts for decomposition.

    • Temperature Optimization: Carefully screen the reaction temperature. It's possible that a slightly lower temperature for a longer duration may provide a better yield with fewer byproducts.

ParameterLab Scale (Typical)Scale-Up ConsiderationPotential IssueMitigation Strategy
Temperature 170-190°C (Oil Bath)Jacketed ReactorInefficient heat transfer, hot spotsUse a thermal fluid, ensure good agitation, consider a semi-batch process.[7]
Mixing Magnetic StirringMechanical AgitationInhomogeneous mixtureOptimize impeller design and stirring speed.
Atmosphere Often open to airInert AtmosphereOxidation, decompositionMaintain a nitrogen or argon blanket.
Part 2: Step 2 - Selective Reduction of the Nitro Group

This step aims to convert the 5-nitro group to a 5-amino group without affecting the quinazolinedione ring system. The choice of reducing agent is critical for achieving high chemoselectivity.[8][9]

Question 3: I'm attempting catalytic hydrogenation (H₂/Pd/C) to reduce the nitro group, but I'm seeing a complex mixture of products. What could be going wrong?

Answer: While catalytic hydrogenation is a powerful tool, it can sometimes lead to over-reduction or side reactions if not carefully controlled, especially with a heterocyclic substrate.

  • Potential Side Reactions:

    • Reduction of the Quinazolinedione Ring: The heterocyclic ring itself can be susceptible to reduction under certain hydrogenation conditions.

    • Hydrodehalogenation (if applicable): If any halogen substituents are present, they can be removed by catalytic hydrogenation.[8]

    • Ring Opening: Under harsh conditions, the quinazolinedione ring could potentially undergo cleavage.

  • Troubleshooting Workflow for Selective Nitro Reduction:

Nitro_Reduction_Troubleshooting start Complex Product Mixture in Nitro Reduction check_conditions Review Hydrogenation Conditions start->check_conditions check_catalyst Evaluate Catalyst Choice start->check_catalyst pressure High H₂ Pressure? check_conditions->pressure catalyst_choice Using standard Pd/C? check_catalyst->catalyst_choice temp High Temperature? pressure->temp reduce_pressure Action: Lower H₂ Pressure pressure->reduce_pressure Yes time Long Reaction Time? temp->time reduce_temp Action: Lower Temperature temp->reduce_temp Yes monitor_rxn Action: Monitor by TLC/LC-MS and stop when complete time->monitor_rxn Yes alt_catalyst Consider Alternative Catalysts/Reagents catalyst_choice->alt_catalyst Yes alt_options Examples: - SnCl₂·2H₂O in EtOH [29] - Fe/NH₄Cl - Catalytic Transfer Hydrogenation (e.g., using ammonium formate) alt_catalyst->alt_options

Caption: Troubleshooting workflow for the selective reduction of the nitro group.

Question 4: When scaling up the catalytic hydrogenation, the reaction is much slower than in the lab. Why is this and what can I do?

Answer: This is a classic scale-up challenge related to mass transfer limitations in a three-phase system (solid catalyst, liquid substrate solution, and gaseous hydrogen).[7]

  • Mass Transfer Issues:

    • Gas-Liquid Mass Transfer: The rate at which hydrogen dissolves into the solvent can become the rate-limiting step. In a large reactor, the surface area to volume ratio is smaller, making this more challenging.

    • Solid-Liquid Mass Transfer: The transport of the dissolved hydrogen and the substrate to the surface of the catalyst is also crucial.

  • Troubleshooting at Scale:

    • Agitation: Increase the stirring speed to improve gas dispersion and keep the catalyst suspended. The type of impeller is also critical.[7]

    • Hydrogen Pressure: Increasing the hydrogen pressure will increase its concentration in the liquid phase, which can accelerate the reaction.

    • Catalyst Loading: While increasing the catalyst loading can help, it's often not economically viable and can complicate filtration. First, ensure the existing catalyst is not poisoned.

    • Temperature: Increasing the temperature can improve reaction kinetics but may also promote side reactions. A careful balance is needed.

Part 3: Step 3 - Reduction of the Quinazoline Ring

The final step is the reduction of the aromatic pyrimidine portion of the quinazolinedione ring to its tetrahydro form.

Question 5: What are the best conditions for reducing the quinazoline ring to the tetrahydroquinazoline, and what are the risks?

Answer: This reduction is typically achieved through catalytic hydrogenation, but the conditions need to be more forcing than those used for the nitro group reduction. The main risk is over-reduction of the carbonyl groups or cleavage of the ring.

  • Recommended Conditions:

    • Catalyst: Rhodium-on-alumina has been used for the hydrogenation of quinazoline itself.[10] Other options include Platinum-based catalysts or Raney Nickel.

    • Pressure and Temperature: Higher pressures (e.g., >500 psi) and elevated temperatures (e.g., 80-125°C) are often required.[10][11]

  • Potential for Over-reduction:

    • The amide carbonyls can be reduced to methylene groups under very harsh conditions.

    • Ring cleavage can occur, leading to substituted o-toluidine derivatives.[10]

  • Troubleshooting:

    • Condition Screening: A systematic screening of catalyst, pressure, temperature, and solvent is essential to find a window where the desired ring reduction occurs without significant side product formation.

    • Reaction Monitoring: Closely monitor the reaction by LC-MS to track the disappearance of the starting material and the appearance of the desired product and any byproducts. Stop the reaction as soon as the starting material is consumed to minimize over-reduction.

Question 6: My final product is difficult to purify. What are some common impurities and effective purification strategies?

Answer: Purification can be challenging due to the polar nature of the amino and amide groups. Common impurities include unreacted starting material, over-reduced byproducts, and residual catalyst.

  • Common Impurities:

    • 5-Aminoquinazoline-2,4(1H,3H)-dione: Incomplete ring reduction.

    • Ring-cleaved byproducts: From over-reduction.

    • Residual Catalyst: Particularly from heterogeneous hydrogenations.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purification on a large scale. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) with a less polar co-solvent might be effective.

    • Column Chromatography: For laboratory scale, silica gel chromatography can be used.[6][12] Due to the polarity of the compound, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonium hydroxide to prevent streaking) is likely necessary.

    • Catalyst Removal: Ensure thorough filtration to remove the heterogeneous catalyst. Sometimes, filtration through a pad of Celite® can be beneficial.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific setup and scale.

Protocol 1: Synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione
  • Reactant Mixture: In a suitable reaction vessel, thoroughly mix 2-amino-6-nitrobenzoic acid (1.0 eq.) and urea (3.0-5.0 eq.).

  • Heating: Heat the mixture under an inert atmosphere (e.g., Nitrogen) to 180-190°C.

  • Monitoring: Hold at temperature for 2-4 hours. The reaction mixture will melt and then re-solidify. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Add water and stir vigorously to break up the solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent like acetic acid or DMF/water.

Protocol 2: Synthesis of 5-Aminoquinazoline-2,4(1H,3H)-dione
  • Catalyst Slurry: In a hydrogenation vessel, suspend 5-Nitroquinazoline-2,4(1H,3H)-dione (1.0 eq.) and 5-10% Pd/C (5-10 mol%) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (50-60 psi).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product may precipitate from the reaction mixture upon completion, in which case it can be isolated by filtration after catalyst removal.

Protocol 3: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • Catalyst Slurry: In a high-pressure hydrogenation vessel, suspend 5-Aminoquinazoline-2,4(1H,3H)-dione (1.0 eq.) and a suitable catalyst (e.g., 5% Rh/Al₂O₃, 5-10 mol%) in a solvent like ethanol or acetic acid.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 500-1000 psi).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling and venting, filter the mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization.

References

  • Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. [Link]

  • F. F. Blicke. (2011, September 15). The Journal of Organic Chemistry. ACS Publications. [Link]

  • Alagarsamy, V., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • Matyk, R., et al. (2019, November 12). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

  • Xing, R.-G., et al. (2011). Selective Reduction of Nitroarenes by a Hantzsch 1,4-Dihydropyridine: A Facile and Efficient Approach to Substituted Quinolines. Organic Chemistry Portal. [Link]

  • Kitchener Barrie Young. (2020, June 27). "The catalytic hydrogenation of quinazoline". [Link]

  • Kamal, A., et al. (2010, March 24). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. [Link]

  • Al-Obaid, A. M., et al. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020, April 15). IntechOpen. [Link]

  • Sharma, A., et al. (2024). The Journal of Organic Chemistry. ACS Publications. [Link]

  • Synthesis of Quinazolinediones. (n.d.). Organic Chemistry Portal. [Link]

  • A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. (n.d.). ResearchGate. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC. [Link]

  • Wang, X., et al. (2022, May 25). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[13]arene-based metal–organic dimer containing amino groups. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). [Link]

  • Activity of the catalysts for the hydrogenation of quinoline. Reaction... (n.d.). ResearchGate. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (2024, November 22). Semantic Scholar. [Link]

  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. (n.d.). ResearchGate. [Link]

  • Unprecedented reactivity of 3-amino-1H,3H-quinoline-2,4-diones with urea. (n.d.). [Link]

  • Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs. (2024, December 18). PMC. [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023, April 21). MDPI. [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. (2017, December 18). PMC. [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (n.d.). PMC. [Link]

Sources

Technical Support Center: Interpreting Unexpected NMR Peaks for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. Unexpected peaks in an NMR spectrum can be a common yet perplexing issue. This document provides a structured approach to troubleshooting these anomalies, ensuring the integrity of your experimental results.

Introduction

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound of significant interest in medicinal chemistry. Accurate characterization of this molecule by NMR is paramount for confirming its structure and purity. However, the appearance of unexpected signals can arise from various sources, including residual solvents, impurities from starting materials, reaction byproducts, or even the intrinsic properties of the molecule itself, such as tautomerism. This guide will systematically address these potential issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols to identify and resolve them.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows sharp, singlet peaks that I cannot assign to the target molecule. What is the likely cause?

A1: The most common source of sharp, unassignable singlets in an ¹H NMR spectrum is the presence of residual solvents from the reaction workup or purification steps.[1] Even after extensive drying, trace amounts of solvents can persist and are readily detected by NMR.

Troubleshooting Guide:

  • Consult a Solvent Impurity Table: Compare the chemical shifts (δ) of the unknown peaks with established reference tables for common laboratory solvents.[2][3] These tables provide the characteristic ¹H and ¹³C NMR chemical shifts for a wide range of solvents in various deuterated solvents.[4][5][6]

  • Run a Blank Spectrum: To confirm if the solvent is the source of contamination, acquire an NMR spectrum of the deuterated solvent from the same batch used for your sample, without the analyte. This will reveal any inherent impurities in the deuterated solvent itself.[1]

Data Presentation: Common ¹H NMR Solvent Impurities in DMSO-d₆

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.09s
Acetonitrile2.07s
Dichloromethane5.76s
Diethyl ether1.11 (t), 3.48 (q)t, q
Ethyl acetate1.15 (t), 1.99 (s), 4.03 (q)t, s, q
Hexane0.86 (t), 1.25 (m)t, m
Methanol3.17s
Toluene2.32 (s), 7.17-7.29 (m)s, m
Water~3.33br s

Note: Chemical shifts can vary slightly depending on concentration and temperature.[3]

Q2: I observe a very broad signal in my ¹H NMR spectrum. How can I determine if it is from an exchangeable proton like an N-H or O-H?

A2: Broad signals in ¹H NMR are often characteristic of exchangeable protons (N-H or O-H) due to chemical exchange with trace amounts of water or other protic species, and quadrupolar broadening from adjacent nitrogen atoms.[7] For 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, the protons on the amino group (-NH₂) and the amide groups (-NH-) are expected to be exchangeable.

Troubleshooting Guide:

The definitive method to identify an exchangeable proton is a D₂O exchange experiment .[1]

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Securely cap the tube and shake it gently to ensure thorough mixing.

  • Re-acquire Spectrum: Place the NMR tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

Interpretation: If the broad peak diminishes significantly or disappears entirely, it confirms that the signal is from an exchangeable proton that has been replaced by deuterium.[8]

D2O_Exchange Compound_NH Compound-NH Compound_ND Compound-ND Compound_NH->Compound_ND + D₂O (exchange) HDO HDO D2O D₂O D2O->HDO Impurity_Analysis_Workflow A Unexpected Aromatic Peaks Observed B Review Synthetic Pathway A->B C Identify Potential Aromatic Impurities (Starting Materials, Byproducts) B->C D Predict/Find NMR of Impurities C->D E Compare with Experimental Spectrum D->E F Impurity Identified E->F Match Found G Further Purification (Chromatography, Recrystallization) E->G No Match, but Impurity Suspected F->G H Acquire New NMR Spectrum G->H I Clean Spectrum H->I

Sources

Technical Support Center: Strategies for Overcoming Poor Cell Permeability of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this and similar quinazolinone-based compounds. The quinazolinone scaffold is a "privileged structure" in drug discovery, known for its wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] However, realizing the full therapeutic potential of these compounds in cell-based assays and in vivo models often requires overcoming permeability barriers.

This guide is designed to provide you with both the theoretical understanding and practical protocols to diagnose and solve permeability issues, ensuring your experimental results are accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when unexpected results in cell-based assays suggest poor compound uptake.

Q1: My 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivative shows high potency in a biochemical (e.g., enzyme) assay but weak or no activity in a cell-based assay. What's the likely cause?

A1: A significant drop in potency when moving from a biochemical to a cellular environment is a classic indicator of poor cell permeability.[4] Other potential causes include compound instability in the cell culture medium, rapid cellular metabolism, or active efflux by transporters on the cell membrane.[5] The most common initial hurdle, however, is the compound's inability to efficiently cross the lipid bilayer of the cell membrane to reach its intracellular target.

Q2: What are the key physicochemical properties of my compound that might predict poor cell permeability?

A2: Several properties can hinder passive diffusion across the cell membrane. These often align with Lipinski's "Rule of Five".[6] Key factors for poor permeability include:

  • High Polar Surface Area (PSA): A high number of hydrogen bond donors and acceptors increases the energy required for the molecule to leave the aqueous environment and enter the lipid membrane.[7]

  • Low Lipophilicity (LogP): The compound may be too hydrophilic to partition effectively into the lipid bilayer.

  • Ionization at Physiological pH: The amino group on the quinazoline ring can be protonated at physiological pH (around 7.4), creating a charged species that cannot easily cross the nonpolar cell membrane.[6][8]

  • Molecular Weight: While not always a strict barrier, compounds with a molecular weight over 500 Da can face more difficulty with passive diffusion.[6]

Q3: How can I quickly test if my compound is truly cell impermeable?

A3: A tiered approach using standard in vitro permeability assays is recommended.[9]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10][11][12] It's an excellent first step to assess passive permeability. A high permeability in PAMPA but low activity in cells might point towards active efflux.

  • Caco-2 Permeability Assay: This is the gold standard cell-based assay that uses a monolayer of human intestinal cells.[13][14] It measures both passive diffusion and active transport processes, such as efflux by P-glycoprotein (P-gp).[9][15]

Q4: My compound has low permeability in the Caco-2 assay. How do I know if it's due to poor passive diffusion or active efflux?

A4: The Caco-2 assay can be performed bidirectionally to distinguish between these mechanisms.

  • Apical to Basolateral (A-B) transport: Measures permeability in the direction of absorption.

  • Basolateral to Apical (B-A) transport: Measures permeability in the direction of efflux.

The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).

  • An ER > 2 strongly suggests the compound is a substrate for active efflux transporters.[5][12]

  • An ER ≈ 1 indicates that passive diffusion is the primary mechanism of transport.[12]

To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil.[5][15] A significant reduction in the efflux ratio with the inhibitor confirms that the compound is a substrate for that efflux pump.[5]

Section 2: Troubleshooting and Optimization Strategies

Once poor cell permeability is confirmed, several strategies can be employed. These are categorized into formulation-based approaches and medicinal chemistry modifications.

Strategy 1: Formulation and Co-Solvent Optimization

Before undertaking chemical modifications, simple formulation adjustments can often provide a solution for in vitro experiments.

1.1 Using DMSO as a Permeability Enhancer

Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions and is known to increase cell membrane permeability.[16][17][18]

  • Mechanism of Action: At higher concentrations, DMSO can disrupt the lipid bilayer, making it more fluid and creating transient pores, which facilitates the entry of small molecules.[18][19] It can also influence the expression of genes related to cell cycle and hydrophobic properties.[20]

  • Troubleshooting Steps:

    • Determine DMSO Tolerance: First, perform a dose-response curve with your specific cell line to find the maximum tolerable concentration of DMSO without significant cytotoxicity. Most cell lines tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[16][17]

    • Test Compound Efficacy: Run your cell-based assay with increasing, non-toxic concentrations of DMSO in the final culture medium (e.g., 0.1%, 0.25%, 0.5%).

    • Analyze Results: A dose-dependent increase in your compound's activity with increasing DMSO concentration strongly suggests that permeability was the limiting factor.

  • Caution: Be aware that high concentrations of DMSO can have biological effects, such as inducing inflammation via NLRP3 inflammasome activation.[19] Always include a vehicle control with the same DMSO concentration as your test compound.

DMSO Concentration General Cell Line Tolerance Primary Cell Tolerance
< 0.1%Generally safeRecommended starting point
0.1% - 0.5%Tolerated by most robust cell linesMay show some toxicity
> 0.5%Often cytotoxic, can dissolve membranes[17]Not recommended
1.2 Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble or impermeable drugs, acting as molecular carriers.

  • Mechanism of Action: The hydrophobic interior of the cyclodextrin molecule can form an inclusion complex with the quinazolinone derivative, while the hydrophilic exterior improves the solubility of the complex in the aqueous culture medium. This complex can then shuttle the drug to the cell surface, where it is released to enter the cell.

  • Workflow:

    • Select an appropriate cyclodextrin (γ-cyclodextrin is often a good starting point for rescuing bioactivity in cell assays).[21]

    • Prepare a stock solution of the compound-cyclodextrin complex.

    • Test the complex in your cell-based assay and compare the activity to the free compound. A significant increase in potency indicates successful enhancement of delivery.[21]

Strategy 2: Medicinal Chemistry Approaches

If formulation strategies are insufficient or if the goal is to develop a lead compound for in vivo studies, structural modifications are necessary.

2.1 Prodrug Strategy

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body or cells.[6] This is a highly effective strategy for overcoming permeability issues related to charged groups like amines.[8][22]

  • Mechanism of Action: By temporarily masking the polar 5-amino group with a lipophilic promoiety, the overall lipophilicity of the molecule is increased, facilitating its passive diffusion across the cell membrane.[23] Once inside the cell, cellular enzymes (e.g., esterases) cleave off the promoiety, releasing the active parent drug.[8]

  • Diagram of Prodrug Activation:

    G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Prodrug Prodrug (Lipophilic, Permeable) Membrane Prodrug->Membrane Passive Diffusion Prodrug_in Prodrug Enzyme Cellular Esterases Prodrug_in->Enzyme Cleavage of Promoety ActiveDrug Active Drug (5-Amino-1,2,3,4-tetrahydro- quinazoline-2,4-dione) Enzyme->ActiveDrug

    Caption: Prodrug strategy for enhanced cell permeability.

  • Common Prodrug Approaches for Amines:

    • N-Acylation: Creating an amide linkage. While simple, amides can sometimes be too stable for efficient cleavage in vivo.[8]

    • Carbamates: These are often more readily cleaved by cellular esterases than amides.[8]

    • Amino Acid Conjugates: Attaching a small amino acid can leverage amino acid transporters for active uptake, in addition to improving passive permeability.[24]

2.2 Structural Modification to Modulate Physicochemical Properties

Systematic structure-activity relationship (SAR) studies can identify modifications that improve permeability.

  • Increasing Lipophilicity: Introducing small, lipophilic substituents at suitable positions on the quinazoline ring (e.g., C-6) can enhance membrane partitioning.[25] However, this must be carefully balanced, as excessively high lipophilicity can decrease aqueous solubility and lead to other issues.[5]

  • Masking Hydrogen Bonds and Modulating Polarity: The formation of an intramolecular hydrogen bond can shield polar groups, reducing the desolvation penalty for entering the lipid membrane and thereby increasing permeability.[7][26][27][28] Computational modeling can help predict conformations that favor intramolecular hydrogen bonding.[29] This is a powerful strategy, especially for molecules that are beyond the "Rule of 5".[27]

Strategy 3: Advanced Delivery Systems

For compounds that are particularly challenging, encapsulation in nanocarriers can provide a robust solution.

3.1 Liposomal Formulations

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[30][31]

  • Mechanism of Action: Liposomes can fuse with the cell membrane, directly delivering their encapsulated cargo into the cytoplasm. This bypasses the need for the drug itself to passively diffuse across the membrane.[32]

  • Advantages:

    • Can carry hydrophilic drugs (like your protonated compound) in their aqueous core.[30][31]

    • Protects the drug from degradation.[31]

    • Can be surface-modified with ligands for targeted delivery to specific cell types.[30]

  • Considerations: This is a more complex formulation approach, typically used when simpler methods have failed or for developing a final therapeutic product.[33][34]

Section 3: Experimental Protocols and Validation

This section provides outlines for key experiments to diagnose permeability issues and validate the solutions.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on Transwell inserts for ~21 days until they form a differentiated, polarized monolayer.[13]

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14]

    • Permeability Assay (A-B):

      • Add the test compound solution to the apical (upper) chamber.

      • At various time points, collect samples from the basolateral (lower) chamber.[9]

    • Permeability Assay (B-A):

      • Add the test compound solution to the basolateral chamber.

      • At various time points, collect samples from the apical chamber.[9]

    • Sample Analysis: Quantify the compound concentration in all samples using a sensitive analytical method like LC-MS/MS.

    • Calculation: Calculate the Papp values for both directions and the resulting efflux ratio.

  • Workflow Diagram:

    G cluster_0 Caco-2 Assay Workflow Start Culture Caco-2 cells on Transwell inserts TEER Measure TEER (Check Integrity) Start->TEER Dosing Add Compound to Apical (A) or Basolateral (B) Chamber TEER->Dosing Incubate Incubate at 37°C Dosing->Incubate Sample Sample from Receiver Chamber at Time Points Incubate->Sample Analyze Quantify Compound (LC-MS/MS) Sample->Analyze Calculate Calculate Papp (A-B), Papp (B-A), and Efflux Ratio Analyze->Calculate End Interpret Results Calculate->End

Protocol 2: Intracellular Concentration Assay

Objective: To directly measure the amount of compound that accumulates inside the cells, validating the effectiveness of a permeability enhancement strategy. [35]

  • Methodology:

    • Cell Plating: Plate your target cells in a multi-well plate and allow them to adhere.

    • Incubation: Treat the cells with your compound (with and without the enhancement strategy, e.g., prodrug vs. parent drug) for a defined period.

    • Washing: Carefully wash the cells multiple times with ice-cold PBS to remove any extracellular compound. This step is critical for accuracy.

    • Cell Lysis: Lyse the cells using a suitable method (e.g., addition of an organic solvent like acetonitrile or methanol) to release the intracellular contents. [36] 5. Quantification:

      • Centrifuge the lysate to pellet cell debris.

      • Analyze the supernatant using LC-MS/MS to determine the concentration of the compound. [35][37] * Normalize the amount of compound to the number of cells or total protein content in the well.

    • Analysis: Compare the intracellular concentration achieved with and without the enhancement strategy.

  • Data Interpretation: A successful strategy will result in a significantly higher intracellular concentration of the active compound.

Parameter Description Typical Unit
Papp (Apparent Permeability) Rate of compound appearance in the receiver compartment.10⁻⁶ cm/s
Efflux Ratio (ER) Ratio of Papp(B-A) / Papp(A-B).Unitless
Intracellular Concentration Amount of compound per cell or per mg of protein.pmol/10⁶ cells or pmol/mg protein

By systematically applying these diagnostic tools and enhancement strategies, researchers can effectively overcome the challenges posed by poor cell permeability, enabling a more accurate evaluation of the biological activity of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and its derivatives.

References

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. Available at: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available at: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Academia.edu. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. *Ascent+. Available at: [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Medium. Available at: [Link]

  • Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. Available at: [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC. Available at: [Link]

  • Liquid chromatography-mass spectrometry methods for the intracellular determination of drugs and their metabolites: a focus on antiviral drugs. PubMed. Available at: [Link]

  • DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Intracellular concentration assays. GARDP Revive. Available at: [Link]

  • Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. Available at: [Link]

  • Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. SpringerLink. Available at: [Link]

  • Prodrugs for Amines. MDPI. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Available at: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. Available at: [Link]

  • Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. PMC. Available at: [Link]

  • Enhancement of gene transfer efficiency in the Bcap-37 cell line by dimethyl sulphoxide and menthol. Spandidos Publications. Available at: [Link]

  • Rapid Measurement of Intracellular Unbound Drug Concentrations. Sonics. Available at: [Link]

  • The Permeability Enhancing Mechanism of DMSO in Ceramide Bilayers Simulated by Molecular Dynamics. PMC. Available at: [Link]

  • A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium. PMC. Available at: [Link]

  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. Available at: [Link]

  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers. Available at: [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP. Available at: [Link]

  • Liposomal Formulations: A Recent Update. MDPI. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available at: [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. MDPI. Available at: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. Available at: [Link]

  • Liposomal drug delivery systems: an update review. PubMed. Available at: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC. Available at: [Link]

  • Liposomes as Drug Delivery System: An Updated Review. ResearchGate. Available at: [Link]

  • Anti-Inflammatory Activity of Cyclic Imide Derivatives. MDPI. Available at: [Link]

  • Advancements in Liposomal Drug Delivery Systems and Their Therapeutic Applications. Preprints.org. Available at: [Link]

  • Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. PMC. Available at: [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PMC. Available at: [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. PMC. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is typically achieved through the cyclocondensation of an appropriate 2-aminobenzoic acid derivative with a carbonyl source, most commonly urea. The reaction of 2,6-diaminobenzoic acid with urea is a direct route, though it presents challenges related to temperature control and potential side reactions. The general mechanism involves the initial formation of a ureido-benzoic acid intermediate, followed by an intramolecular cyclization and dehydration to form the quinazolinedione ring.

The reaction is often performed as a neat melt, which can be difficult to control. Understanding the reaction pathway is crucial for troubleshooting.

Synthesis_Mechanism cluster_0 Step 1: Urea Decomposition & Acylation cluster_1 Step 2: Intramolecular Cyclization Urea Urea HNCO Isocyanic Acid + NH3 Urea->HNCO Heat (Δ) Intermediate1 Ureidobenzoic Acid Intermediate HNCO->Intermediate1 Nucleophilic Attack SM 2,6-Diaminobenzoic Acid SM->Intermediate1 Nucleophilic Attack Product 5-Amino-1,2,3,4-tetrahydro quinazoline-2,4-dione Intermediate1->Product Cyclization & Dehydration (H2O)

Caption: Proposed reaction mechanism for the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione from 2,6-diaminobenzoic acid and urea.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and purification of the target compound.

Q1: My reaction yield is very low. What are the primary factors?

Low yields are a frequent issue, often stemming from suboptimal reaction conditions or reactant quality.[1]

A: Several factors can contribute to poor yields:

  • Inadequate Temperature Control: This is the most critical parameter.

    • Too Low (<130°C): The reaction may be incomplete, stalling at the ureido-benzoic acid intermediate.

    • Too High (>180°C): The starting materials, intermediate, or even the final product can undergo thermal decomposition.[2] High temperatures can lead to decarboxylation of the starting material or charring.

  • Purity of Starting Materials: Impurities in the 2,6-diaminobenzoic acid can introduce competing side reactions. Ensure starting materials are of high purity and are completely dry.

  • Reaction Time: Insufficient heating time will result in incomplete conversion. Conversely, prolonged heating, especially at high temperatures, increases the likelihood of decomposition and side product formation.

  • Inefficient Mixing: In a solvent-free melt reaction, homogenous mixing is essential. Poor mixing can lead to localized overheating and charring, drastically reducing the yield of the desired product.

Solution Workflow:

Low_Yield_Troubleshooting start Low Yield Observed c1 Verify Purity of Starting Materials start->c1 c2 Optimize Temperature c1->c2 Pure sol1 Recrystallize or re-purchase starting materials. c1->sol1 Impure c3 Adjust Reaction Time c2->c3 Controlled sol2 Use oil bath for uniform heating. Calibrate thermometer. Target 140-160°C. c2->sol2 Uncontrolled c4 Improve Mixing c3->c4 Optimized sol3 Monitor by TLC. Stop reaction once SM is consumed. c3->sol3 Suboptimal sol4 Use mechanical stirring or consider a high-boiling solvent (e.g., Diphenyl Ether). c4->sol4 Inefficient end Yield Improved sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Q2: My TLC and NMR show significant impurities. What are the likely side products?

The formation of multiple byproducts is common in high-temperature condensations. Identifying them is key to mitigation.

A: Based on the reactants and conditions, several side products are possible:

  • Incomplete Cyclization Product: The most common impurity is the N-(2-amino-6-carboxyphenyl)urea intermediate. It forms if the temperature or reaction time is insufficient for the second ring-closing step.

  • Dimerization/Polymerization Products: The free amino group on one molecule can react with the carbonyl of another, especially under prolonged heating, leading to insoluble, high-molecular-weight species.

  • Oxidation Product: The tetrahydroquinazoline ring can be susceptible to air oxidation at high temperatures, leading to the formation of 5-Amino-quinazoline-2,4-dione. Performing the reaction under an inert atmosphere (N₂ or Ar) can minimize this.

  • Decarboxylation Byproduct: At excessive temperatures, the starting 2,6-diaminobenzoic acid can decarboxylate to form m-phenylenediamine. This can then react with urea to form various unwanted ureas and other condensed products.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions Reactants 2,6-Diaminobenzoic Acid + Urea Intermediate Ureidobenzoic Acid Intermediate Reactants->Intermediate 130°C SP3 Decarboxylation Product Reactants->SP3 >180°C (Decarboxylation) + Urea Product Desired Product Intermediate->Product >140°C -H2O SP1 Incomplete Cyclization (Stays as Intermediate) Intermediate->SP1 <140°C or short time SP2 Oxidation Product Product->SP2 High Temp + O2 SP4 Polymerization Product->SP4 Prolonged High Temp

Sources

Technical Support Center: Optimizing Solvent Systems for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable heterocyclic compound. Given the limited specific literature on this exact molecule, this resource synthesizes foundational principles of organic chemistry with field-proven strategies for purifying analogous amino-heterocyclic structures.[1] We will explore the causal relationships between molecular structure, solvent properties, and purification outcomes to empower you with a rational approach to optimization.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Q1: What are the key molecular features of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione that influence solvent selection?

A1: The solubility and chromatographic behavior of the target molecule are dictated by three primary structural features:

  • The Quinazoline-2,4-dione Core: This bicyclic system contains two amide-like functionalities and two carbonyl groups. These features make the core of the molecule polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • The Aromatic Amino Group (-NH₂): This is a powerful, polar functional group that can both donate and accept hydrogen bonds, significantly increasing the molecule's affinity for polar protic solvents.[2] Furthermore, its basic nature (pKa of the conjugate acid is likely low) is a critical consideration for chromatographic purification, as it can interact strongly with acidic stationary phases like silica gel.[2][3][4]

  • The Benzene Ring: While the other groups are polar, the benzene ring provides a non-polar, hydrophobic character to the molecule.

This combination of polar, hydrogen-bonding groups and a non-polar aromatic ring results in an amphiphilic character, which can present unique challenges in finding an ideal single solvent for purification.

Q2: What general classes of solvents should I consider for recrystallization and chromatography?

A2: Based on the molecule's structure, a systematic approach starting with common laboratory solvents is recommended.

Solvent ClassExamplesPredicted Solubility/Interaction
Polar Protic Water, Methanol, EthanolHigh solubility is expected, especially at elevated temperatures, due to strong hydrogen bonding with the amino and amide groups.[2] These may be "good" solvents for a mixed-solvent recrystallization system. Ethanol is often used for recrystallizing quinazolinone derivatives.[5][6]
Polar Aprotic DMSO, DMF, AcetonitrileHigh solubility is likely, even at room temperature, particularly in DMSO and DMF.[7] This makes them poor choices for recrystallization unless used in very small amounts or as part of a solvent/anti-solvent system.[8] Acetonitrile is a common mobile phase component in reversed-phase HPLC.[9]
Intermediate Polarity Ethyl Acetate, Acetone, Dichloromethane (DCM)Moderate to low solubility is expected. These are excellent candidates for chromatographic mobile phases when mixed with a non-polar (e.g., hexanes) or highly polar (e.g., methanol) solvent.[3][10] They can also serve as the "poor" solvent in a mixed-solvent recrystallization.
Non-Polar Hexanes, Heptane, TolueneVery low solubility is predicted. These are primarily useful as the non-polar component in a normal-phase chromatography solvent system or as an "anti-solvent" to induce precipitation.[8]

Q3: What are the most common impurities I might encounter?

A3: Impurities will depend on the synthetic route. General synthetic strategies for quinazoline-2,4-diones often involve the cyclization of 2-aminobenzamides or related precursors.[1][6] Potential impurities could include:

  • Unreacted Starting Materials: Such as substituted anthranilic acid derivatives or 2-aminobenzonitriles.

  • Reaction Intermediates: Incomplete cyclization can lead to linear urea or amide intermediates.

  • Side-Reaction Products: Deamination, oxidation of the tetrahydro- ring, or formation of positional isomers.

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.

Monitoring your reaction with Thin Layer Chromatography (TLC) is essential to identify the number and relative polarity of these impurities, which will guide your purification strategy.

Troubleshooting Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Troubleshooting

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of your compound (or a eutectic mixture with impurities) is lower than the boiling point of the solvent.[11] Alternatively, the solution is too supersaturated.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of the hot solvent to decrease saturation. Allow it to cool more slowly.[11]

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Co-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[11]

Problem: I have very low or no product recovery after cooling.

  • Possible Cause: The compound is too soluble in the cold solvent, or you used an excessive amount of solvent.[11]

  • Solutions:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the compound.[11]

    • Use an Anti-Solvent: If the product is still in solution, carefully add a "poor" solvent (an anti-solvent) in which your compound is insoluble to induce precipitation.[8]

    • Reduce Volume: Evaporate some of the solvent under reduced pressure and attempt to cool and crystallize again.

    • Cool Further: Ensure the solution is thoroughly chilled in an ice bath or refrigerator to maximize crystal formation.[11]

Chromatography Troubleshooting

Problem: My compound streaks badly on the TLC plate and column.

  • Possible Cause: The basic amino group on your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This is a very common issue with amines.[3][4]

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a base to your mobile phase to neutralize the acidic sites on the silica. Common choices are triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your polar co-solvent (e.g., making a 1-2% solution of NH₄OH in methanol before adding it to the mobile phase).[3]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or switch to reversed-phase (C18) chromatography.[3]

Problem: I can't get good separation between my product and an impurity.

  • Possible Cause: The chosen solvent system does not provide sufficient selectivity for the two compounds.

  • Solutions:

    • Adjust Polarity: If the Rf values are too high, decrease the polarity of the mobile phase (less methanol or ethyl acetate). If they are too low, increase the polarity.[3] Aim for an Rf of ~0.2-0.3 for your target compound for the best column separation.[4]

    • Change Solvent Selectivity: If simply adjusting the ratio of a two-solvent system (e.g., Hexane/Ethyl Acetate) doesn't work, switch one of the solvents to introduce different intermolecular interactions. For example, try Dichloromethane/Methanol or Toluene/Acetone.[3][4] This changes the nature of the solvent-solute interactions and can dramatically alter the separation.

Experimental Protocols & Workflows

Workflow for Selecting a Purification Method

The choice between recrystallization and chromatography depends on the purity of the crude material and the nature of the impurities.

G start Crude Product tlc Analyze by TLC (2-3 solvent systems) start->tlc decision Assess Purity & Separation tlc->decision recrys Attempt Recrystallization decision->recrys High Purity chrom Perform Column Chromatography decision->chrom Low Purity / Difficult Separation recrys_path One major spot Impurities are baseline or at solvent front chrom_path Multiple spots close to product Rf recrys_check Check Purity of Crystals (TLC) recrys->recrys_check recrys_ok Pure Product chrom->recrys_ok Collect pure fractions recrys_check->chrom Impure recrys_check->recrys_ok Purity OK recrys_fail Still Impure G start Column Purification Issue issue_streak Problem: Streaking / Tailing start->issue_streak issue_nosep Problem: Poor Separation start->issue_nosep issue_noelute Problem: No Elution start->issue_noelute cause_streak Cause: Basic amine interacting with acidic silica issue_streak->cause_streak cause_nosep Cause: Incorrect solvent polarity or selectivity issue_nosep->cause_nosep cause_noelute Cause: Compound is too polar for current mobile phase issue_noelute->cause_noelute sol_streak Solution: Add 0.5-1% triethylamine or NH4OH to eluent cause_streak->sol_streak sol_nosep1 Solution: Adjust solvent ratio to achieve product Rf of 0.2-0.3 cause_nosep->sol_nosep1 sol_noelute Solution: Drastically increase eluent polarity. Use a gradient elution. cause_noelute->sol_noelute sol_nosep2 Solution: Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) sol_nosep1->sol_nosep2

Sources

Validation & Comparative

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione vs other quinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is widely recognized as a "privileged structure" in drug discovery, serving as the architectural foundation for numerous FDA-approved therapeutics[1]. Historically, the medicinal chemistry landscape has been dominated by 4-aminoquinazolines (such as gefitinib and erlotinib), which act as potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR)[2]. However, the rising threat of antimicrobial resistance and the need for novel oncological targets have shifted focus toward a highly versatile alternative: 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione .

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic behavior, derivatization potential, and pharmacological performance of 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-diones against traditional quinazoline derivatives.

Mechanistic & Structural Divergence

The pharmacological destiny of a quinazoline derivative is dictated by its oxidation state and substituent positioning.

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-diones: The integration of a dione core (carbonyls at C-2 and C-4) alongside a fully reduced tetrahydro ring fundamentally alters the molecule's electronic landscape.

  • Redox Flexibility: The 1,2,3,4-tetrahydro ring mimics dihydropyridine systems, allowing it to undergo controlled oxidation into a fully aromatic quinazoline-2,4-dione. This redox switch is highly valuable for prodrug design[1].

  • Electrophilic Activation: The C-5 amino group is a powerful electron-donating moiety. It exerts a strong ortho/para-directing effect, hyper-activating the C-6 position for electrophilic aromatic substitution[1]. This enables late-stage functionalization that is chemically inaccessible in standard 4-quinazolinones.

  • Target Mimicry: The 2,4-dione motif acts as a structural mimic of fluoroquinolone antibiotics. It binds to bacterial DNA gyrase and Topoisomerase IV, but crucially, it interacts with different amino acid residues (e.g., ParE subunit instead of solely ParC), allowing it to evade target-mediated resistance mechanisms that plague traditional fluoroquinolones[3]. Furthermore, specific dione derivatives act as non-classical, nanomolar inhibitors of tumor-associated Carbonic Anhydrases (hCA IX and XII)[4].

Traditional Quinazoline Derivatives:

  • 4-Aminoquinazolines: Rely on the fully aromatic pyrimidine ring to intercalate into the ATP-binding pocket of kinases. They are highly susceptible to gatekeeper mutations (e.g., T790M in EGFR)[2].

  • Quinazolin-4(3H)-ones: Featuring a single carbonyl at C-4, compounds like proquazone target cyclooxygenase (COX) pathways for anti-inflammatory effects, lacking the dual hydrogen-bonding capacity required for topoisomerase inhibition[5].

Pathway Core Quinazoline Scaffold Dione 5-Amino-1,2,3,4-tetrahydro quinazoline-2,4-dione Core->Dione C-2/C-4 Oxidation + C-5 Amination AminoQ 4-Anilinoquinazolines (e.g., Gefitinib) Core->AminoQ C-4 Amination OxoQ Quinazolin-4(3H)-ones (e.g., Proquazone) Core->OxoQ C-4 Oxidation Topo Bacterial DNA Gyrase & Topoisomerase IV Dione->Topo Fluoroquinolone Mimicry CAIX Carbonic Anhydrase IX/XII (Tumor Microenvironment) Dione->CAIX Non-classical Inhibition EGFR EGFR Tyrosine Kinase (Oncology) AminoQ->EGFR ATP-Competitive Binding COX Cyclooxygenase / GPCRs (Inflammation / BP) OxoQ->COX NSAID Activity

Divergent pharmacological pathways of the quinazoline scaffold based on functionalization.

Quantitative Performance Comparison

The following table summarizes the comparative performance metrics of these distinct quinazoline classes based on recent pharmacological evaluations[2][3][4][5][6].

Scaffold ClassPrimary TargetTypical IC₅₀ / MIC RangeResistance Evasion ProfileKey Derivatization Strategy
5-Amino-2,4-diones DNA Gyrase / Topo IV0.5 – 5.0 µM (MIC)High: Evades ParC/GyrA mutationsElectrophilic substitution at C-6 via C-5 amino activation.
3-Hydroxy-2,4-diones hCA IX / XII5 – 50 nM (IC₅₀)High: Selective over cytosolic hCA I/IIO-alkylation at N-3 / C-6 functionalization.
4-Aminoquinazolines EGFR Tyrosine Kinase1 – 10 nM (IC₅₀)Low: Susceptible to T790M gatekeeper mutationsC-4 aniline substitution; C-6/C-7 alkoxy tuning.
Quinazolin-4(3H)-ones Cyclooxygenase (COX)10 – 50 µM (IC₅₀)N/A: Used primarily for anti-inflammatory actionN-1 alkylation; C-2 phenyl substitution.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the experimental evaluation of 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-diones must rely on self-validating assay designs. Below are the standardized protocols for derivatization and biological evaluation.

Protocol A: Regioselective C-6 Functionalization via 5-Amino Activation

Causality: The electron-rich nature of the C-5 amino group dictates regiochemistry, funneling electrophiles exclusively to the C-6 position[1].

  • Protection: Dissolve 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in anhydrous DMF. Add di-tert-butyl dicarbonate (Boc₂O) and catalytic DMAP to protect the highly reactive N-1 and N-3 positions.

  • Electrophilic Substitution: Cool the reaction to 0°C. Add N-bromosuccinimide (NBS) dropwise. The C-5 amino group directs the bromonium ion to the C-6 carbon.

  • Self-Validation (NMR Tracking): Monitor the reaction via ¹H-NMR. The successful conversion is validated by the disappearance of the C-6 aromatic proton doublet (typically observed around 6.8 ppm), confirming absolute regioselectivity without the need for complex mass spectrometry at this intermediate stage.

Protocol B: Topoisomerase IV Decatenation Assay (Resistance Evasion Validation)

Causality: To prove that the dione acts as a fluoroquinolone mimic without cross-resistance, the assay must simultaneously test wild-type (WT) and fluoroquinolone-resistant (mutated ParC) Topoisomerase IV[3].

  • Substrate Preparation: Prepare 200 ng of kinetoplast DNA (kDNA), a highly catenated network of circular DNA.

  • Enzyme Incubation: Set up two parallel reaction streams: Stream A with WT S. pneumoniae Topo IV, and Stream B with mutant Topo IV (ParC S79F). Add the synthesized dione derivative (1-10 µM) to both streams. Use Ciprofloxacin as a control.

  • Reaction & Quench: Incubate at 37°C for 30 minutes. Quench the reaction by adding 1% SDS and Proteinase K to degrade the enzyme and release the DNA.

  • Self-Validation (Electrophoretic Readout): Run the samples on a 1% agarose gel.

    • Validation Logic: Ciprofloxacin will show decatenated DNA (fast-migrating bands) in Stream A but catenated DNA (stuck in the well) in Stream B. A successful dione inhibitor will yield decatenated DNA in both streams, proving it bypasses the ParC mutation.

Workflow Prep Prepare kDNA Substrate & Topo IV (WT vs Mutant) Incubate Incubate with Quinazoline-2,4-dione Prep->Incubate Add Inhibitor Quench Quench Reaction (SDS + Proteinase K) Incubate->Quench 30 min, 37°C Gel Agarose Gel Electrophoresis Quench->Gel Purify DNA Analyze Quantify Decatenated DNA Bands Gel->Analyze UV Imaging

Self-validating experimental workflow for assessing Topoisomerase IV decatenation inhibition.

References

  • Molecules (NIH). "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent". URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors of the Tumor-Associated Carbonic Anhydrases IX and XII". URL:[Link]

  • Encyclopedia.pub. "Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds". URL: [Link]

  • Open Medicinal Chemistry Journal. "Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review". URL:[Link]

  • Iowa Research Online. "Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux". URL:[Link]

Sources

A Comparative Guide to the Biological Activity of Quinazoline-2,4-dione Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activity of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione analogs and related quinazoline-2,4-dione derivatives, with a particular focus on their role as inhibitors of Poly (ADP-ribose) polymerase (PARP). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) and provides detailed protocols for the evaluation of these compounds.

Introduction: The Quinazoline-2,4-dione Scaffold in Oncology

The quinazoline and quinazolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[1][2] This versatility has led to the development of several FDA-approved drugs for cancer therapy, such as gefitinib and erlotinib.[3] The quinazoline-2,4-dione derivative, in particular, has emerged as a promising framework for the design of novel anticancer agents.[2] These compounds have been investigated for their ability to inhibit various enzymes critical to cancer cell survival and proliferation, including receptor tyrosine kinases and, notably, the DNA repair enzyme PARP.[2][4]

The 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione core represents a key starting point for developing new therapeutic agents. The amino group at the C-5 position serves as a crucial handle for chemical modification, allowing for the systematic exploration of the chemical space to optimize potency and selectivity.[5] This guide will delve into the biological activity of analogs derived from this and similar quinazoline-2,4-dione scaffolds, with a focus on their potent PARP inhibitory effects.

Key Biological Target: The PARP Family and DNA Damage Repair

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes central to the DNA damage response (DDR).[6] PARP-1, the most abundant member, detects single-strand breaks (SSBs) in DNA and, upon activation, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[4] This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair.

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cancer cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these homologous recombination-deficient cells leads to the accumulation of unrepaired DNA damage, ultimately triggering cell death through a mechanism known as synthetic lethality.[7] This makes PARP-1 and PARP-2 attractive targets for cancer therapy.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 detects PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes Blocked_Repair SSB Repair Inhibited PARP1->Blocked_Repair NAD NAD+ NAD->PARP1 substrate Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, LigIII, etc.) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Quinazolinone Quinazoline-2,4-dione Analog (Inhibitor) Quinazolinone->PARP1 inhibits DSB Double-Strand Break (DSB) Formation Blocked_Repair->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells

Caption: The role of PARP-1 in DNA repair and the mechanism of its inhibition.

Comparative Analysis of Quinazoline-2,4-dione Analogs

To illustrate the structure-activity relationships of this class of compounds, we will analyze data from a study that synthesized and evaluated a series of novel quinazoline-2,4(1H,3H)-dione derivatives as PARP-1 and PARP-2 inhibitors.[4][8] While not specifically the 5-amino series, this data provides a strong foundation for understanding how modifications to the quinazoline-2,4-dione scaffold impact biological activity.

In Vitro Enzymatic Inhibition and Cellular Cytotoxicity

The following table summarizes the PARP-1 and PARP-2 inhibitory activity (IC50) and the cytotoxicity against the MX-1 breast cancer cell line for a selection of quinazoline-2,4-dione analogs.

Compound IDR Group on Pyrrolidine NitrogenPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cytotoxicity (MX-1 cells) IC50 (µM)
1 Benzoyl2.920.3>50
2 Propanoyl4.639.8>50
3 Cyclopropanecarbonyl2.116.7>50
4 2-Fluorobenzoyl1.915.6>50
5 3-Fluorobenzoyl2.015.8>50
6 4-Fluorobenzoyl1.814.94.85
10 4-Fluorobenzoyl (modified linker)<3.12-<3.12
11 4-Fluorobenzoyl (modified linker)1.815.13.02

Data sourced from Zhou et al., Org. Biomol. Chem., 2018, 16, 3189.[4][8]

Structure-Activity Relationship (SAR) Discussion

The data presented reveals several key insights into the SAR of these quinazoline-2,4-dione derivatives as PARP inhibitors:

  • Core Scaffold: The quinazoline-2,4-dione core, coupled with a 3-aminopyrrolidine moiety, consistently yields potent PARP-1 inhibitors, with IC50 values in the low nanomolar range.[4]

  • Substituents on the Pyrrolidine Ring: The nature of the acyl group on the pyrrolidine nitrogen significantly influences activity. Aromatic acyl groups, particularly those with electron-withdrawing substituents like fluorine, tend to enhance potency. For example, compound 6 , with a 4-fluorobenzoyl group, showed excellent PARP-1 inhibition (IC50 = 1.8 nM) and notable cytotoxicity against MX-1 cells.[4][8]

  • Selectivity: The analogs generally exhibit moderate selectivity for PARP-1 over PARP-2, a common feature for many PARP inhibitors.[4]

  • Cytotoxicity Correlation: While potent enzymatic inhibition is crucial, it does not always directly translate to high cellular cytotoxicity. Compounds 10 and 11 , which feature modifications to the linker between the core and the substituted pyrrolidine, demonstrated strong cytotoxicity in addition to potent PARP-1 inhibition, suggesting that factors like cell permeability and target engagement within the cellular environment are critical.[4][8]

The SAR insights from this series underscore the importance of the substituent at the C-5 position of the quinazoline ring. The 5-amino group in 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione provides a strategic point for introducing diverse chemical moieties to further probe the active site of PARP enzymes and optimize both potency and pharmacokinetic properties.[5]

Experimental Methodologies

The following are detailed, standardized protocols for the key in vitro assays used to characterize the biological activity of quinazoline-2,4-dione analogs.

PARP-1 Enzymatic Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric PARP-1 assay kits.[9][10] It measures the NAD-dependent addition of poly(ADP-ribose) to histones, which are pre-coated on a 96-well plate.

Principle: The assay quantifies PARP-1 activity by detecting the incorporation of biotinylated ADP-ribose onto histone proteins. The biotinylated PAR chains are then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric HRP substrate. The intensity of the color is directly proportional to PARP-1 activity.

PARP_Assay_Workflow cluster_0 Assay Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Acquisition A1 Coat 96-well plate with Histone proteins A2 Wash and Block non-specific sites A1->A2 B1 Add PARP-1 enzyme, Biotinylated NAD+, and Test Compound A2->B1 B2 Incubate for 1 hour at room temperature B1->B2 C1 Wash away reactants B2->C1 C2 Add Streptavidin-HRP C1->C2 C3 Incubate for 30 min C2->C3 C4 Wash away unbound Streptavidin-HRP C3->C4 C5 Add Colorimetric HRP Substrate (TMB) C4->C5 C6 Incubate and Stop Reaction C5->C6 D1 Read Absorbance at 450 nm C6->D1

Caption: Workflow for the colorimetric PARP-1 inhibition assay.

Step-by-Step Protocol:

  • Plate Coating & Blocking:

    • Add 50 µL of histone solution to each well of a 96-well plate and incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of PBST (1x PBS with 0.05% Tween-20).

    • Block the wells with 200 µL of Blocking Buffer for 60-90 minutes at room temperature.

    • Wash the plate three times with PBST.[9]

  • Ribosylation Reaction:

    • Prepare a master mix containing 10x PARP buffer, 10x PARP Assay Mix (with biotinylated substrate), and activated DNA.

    • Add 25 µL of the master mix to each well.

    • Add 5 µL of the test compound (dissolved in a suitable solvent like DMSO, then diluted) or inhibitor buffer (for positive and blank controls) to the appropriate wells.

    • Initiate the reaction by adding 20 µL of diluted PARP-1 enzyme (e.g., 2.0-2.5 ng/µL) to all wells except the "Blank" control. Add 1x PARP buffer to the blank wells.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Discard the reaction mixture and wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP (1:500 in blocking buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.[11]

  • Signal Development and Measurement:

    • Add 50 µL of a colorimetric HRP substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M HCl or 2 M sulfuric acid.

    • Measure the absorbance at 450 nm using a microplate reader.[11][12]

  • Data Analysis:

    • Subtract the absorbance of the "Blank" from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal density depends on the cell line's growth rate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C until purple precipitate is visible under a microscope.[16]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol) to each well.

    • Leave the plate at room temperature in the dark for at least 2 hours (or overnight) to ensure complete solubilization of the formazan crystals.[13][16]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[15]

    • Calculate the percentage of cell viability for each treatment by comparing the absorbance to the vehicle control wells.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Discussion and Future Perspectives

The comparative analysis of quinazoline-2,4-dione derivatives clearly demonstrates their potential as a scaffold for developing potent PARP inhibitors. The structure-activity relationships derived from existing data provide a rational basis for designing new analogs with improved efficacy and selectivity.

The 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione core is particularly promising for future development.[5] The C-5 amino group is a powerful ortho-, para- directing group, making the C-6 position susceptible to electrophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups that can be tailored to interact with specific residues within the PARP active site.[5]

Future research should focus on:

  • Synthesis of a Focused Library: A library of analogs should be synthesized by modifying the 5-amino group of the 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold with various acyl, alkyl, and aryl substituents.

  • Comprehensive Biological Evaluation: These new analogs should be screened for their inhibitory activity against PARP-1 and PARP-2, as well as for their cytotoxic effects against a panel of cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations).

  • In Vivo Studies: The most promising candidates from in vitro studies should be advanced to in vivo xenograft models to evaluate their antitumor efficacy and pharmacokinetic properties.[4]

Conclusion

Quinazoline-2,4-dione derivatives represent a robust and versatile scaffold for the development of novel anticancer agents, particularly as inhibitors of PARP-1 and PARP-2. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in determining biological activity. The 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione core stands out as a valuable starting point for the design of next-generation PARP inhibitors. By leveraging the detailed experimental protocols provided, researchers can effectively synthesize and evaluate new analogs, paving the way for the discovery of more effective cancer therapies.

References

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., Chen, X., & Xu, B. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3189–3203. [Link]

  • Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • PARP1 Colorimetric Assay Kit - Data Sheet. (n.d.). BPS Bioscience. Retrieved March 14, 2026, from [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Journal of Molecular Structure, 1271, 134045. [Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. (n.d.). JETIR. Retrieved March 14, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 14, 2026, from [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. [Link]

  • Xu, B., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095–14115. [Link]

  • Discovery of Quinazoline-2,4(1 H ,3 H )-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Yong, J., Lu, C., & Wu, X. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anticancer Agents in Medicinal Chemistry, 15(10), 1326–1332. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. [Link]

  • HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. (n.d.). Interchim. Retrieved March 14, 2026, from [Link]

  • Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. (2022). RSC Medicinal Chemistry, 13(1), 69–77. [Link]

  • Xu, B., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711–16730. [Link]

  • Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. (2022). Journal of the Iranian Chemical Society, 19(11), 4785–4801. [Link]

  • PARP1 Colorimetric Assay Kit. (n.d.). BPS Bioscience. Retrieved March 14, 2026, from [Link]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (n.d.). Bentham Science. Retrieved March 14, 2026, from [Link]

Sources

A Comprehensive Guide to the Validation of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: March 2026

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and validate new antibacterial agents has never been more critical.[1] The quinazoline and quinazolinone scaffolds have emerged as a promising foundation for the development of novel therapeutics due to their diverse biological activities.[2][3][4][5] This guide provides a comprehensive framework for the validation of a specific derivative, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, as a potential antibacterial agent. While extensive research corroborates the antibacterial potential of the broader quinazoline-2,4-dione class, specific experimental data for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is not yet prevalent in publicly accessible literature.[3][4][6][7][8][9] Therefore, this document outlines the essential experimental protocols and comparative analyses required to rigorously evaluate its efficacy and potential as a future therapeutic.

This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded pathway for the systematic validation of novel antibacterial candidates. We will delve into the proposed mechanism of action, a comparative analysis framework, and detailed experimental methodologies, all supported by authoritative references.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Based on extensive research into quinazoline-based antibacterial agents, a probable mechanism of action for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5][6][10] These essential enzymes are responsible for managing the topological state of DNA during replication, and their inhibition leads to catastrophic DNA damage and subsequent bacterial cell death. The quinazoline scaffold is thought to act as a fluoroquinolone-like inhibitor, interfering with the DNA cleavage and re-ligation cycle of these enzymes.[4]

cluster_0 Bacterial Cell Quinazolinone_Derivative 5-Amino-1,2,3,4- tetrahydroquinazoline-2,4-dione DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinazolinone_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Comparative In Vitro Efficacy: A Framework for Analysis

A crucial step in validating a new antibacterial agent is to compare its in vitro activity against a panel of clinically relevant bacterial strains and established antibiotics. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The following table provides a template for presenting such comparative data.

Table 1: Hypothetical Comparative In Vitro Activity of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Bacterial StrainGram Stain5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Experimental Value]0.25 - 1.00.5 - 2.0
Staphylococcus haemolyticusGram-positive[Experimental Value]0.25 - 2.01.0 - 4.0
Bacillus subtilis (ATCC 6633)Gram-positive[Experimental Value]0.06 - 0.250.125 - 0.5
Escherichia coli (ATCC 25922)Gram-negative[Experimental Value]0.008 - 0.03>128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Experimental Value]0.25 - 1.0>128

Note: MIC values for standard antibiotics are illustrative and can vary based on testing conditions.[13]

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11][14]

Materials:

  • 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • Sterile 96-well U-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This will be the working inoculum.[11]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in a suitable solvent (e.g., DMSO), and then dilute further in MHB to twice the highest desired test concentration.

    • Dispense 100 µL of MHB into wells 2 through 12 of a designated row in a 96-well plate.

    • Add 200 µL of the working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[16]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[15]

  • Inoculation and Incubation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[17]

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14]

cluster_1 MIC/MBC Experimental Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate_MIC Incubate Plate (16-20h, 37°C) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate Plates (24-48h, 37°C) Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Sources

A Comparative Guide to the Cytotoxicity of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This has led to the development of numerous clinically approved drugs for various diseases, including cancer.[1][2] Within this broad class, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and its derivatives represent a promising, yet relatively underexplored, area for the discovery of novel anticancer agents. The introduction of an amino group at the 5-position, combined with the saturated heterocyclic ring, offers unique structural and electronic properties that can be exploited for targeted drug design.

This guide provides a comprehensive overview of the cytotoxic potential of this compound class. While direct comparative studies on a wide range of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives are emerging, we will draw upon the extensive research on related quinazolinone and quinazoline-2,4-dione analogs to infer structure-activity relationships (SAR) and guide future research. We will also provide a detailed, field-proven protocol for assessing the cytotoxicity of novel derivatives, ensuring researchers can generate reliable and reproducible data.

The Rationale for Investigating 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-diones

The core structure of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione presents several key features for medicinal chemists:

  • Multiple Points for Derivatization: The amino group, the two nitrogen atoms within the heterocyclic ring, and the aromatic ring itself provide multiple sites for chemical modification. This allows for the systematic exploration of the chemical space to optimize biological activity.

  • Three-Dimensional Structure: Unlike their planar aromatic counterparts, the tetrahydro- core imparts a more three-dimensional geometry, which can lead to novel interactions with protein targets.

  • Hydrogen Bonding Capabilities: The amino group and the dione functionality provide rich hydrogen bond donor and acceptor sites, crucial for molecular recognition at the active sites of enzymes and receptors.

Comparative Cytotoxicity of Related Quinazoline-2,4-dione Derivatives

Extensive research on the broader quinazoline-2,4(1H,3H)-dione class has revealed key structural motifs that influence cytotoxic activity. These findings provide a valuable framework for designing and evaluating novel 5-amino-tetrahydro- derivatives.

Several studies have demonstrated that substitutions at various positions of the quinazoline-2,4-dione core can significantly impact cytotoxicity against a range of cancer cell lines. For instance, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety have shown potent inhibitory activity against PARP-1/2 and strong cytotoxicity in MX-1 cells.[3] Specifically, compounds 10 and 11 from this series displayed IC50 values of less than 3.12 µM and 3.02 µM, respectively.[3] This highlights the potential of N-substitution on the quinazoline-2,4-dione scaffold for enhancing anticancer activity.

Furthermore, a series of 3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their in vitro cytotoxicity against three human cancer cell lines.[4] Among these, compound 7 , featuring a 4-chlorobenzyl group on the piperazine ring, exhibited the highest activity against HUH-7, MCF-7, and HCT-116 cell lines with IC50 values of 2.5, 6.8, and 4.9 µM, respectively.[4]

The following table summarizes the cytotoxic activity of selected quinazoline-2,4-dione derivatives from the literature, providing a reference for the potency that can be achieved with this scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7 HUH-7 (Liver)2.5[4]
MCF-7 (Breast)6.8[4]
HCT-116 (Colon)4.9[4]
Compound 10 MX-1 (Breast)< 3.12[3]
Compound 11 MX-1 (Breast)3.02[3]
Compound 18 MGC-803 (Gastric)0.85[5]
Compound 29 MCF-7 (Breast)0.589 (CDK9 IC50)[4]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To enable researchers to evaluate their own synthesized 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives, we provide a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2]

Materials
  • Target 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives

  • Human cancer cell line(s) of interest (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells to ~80% confluency Trypsinize 2. Trypsinize and resuspend cells Cell_Culture->Trypsinize Cell_Count 3. Perform cell count and adjust density Trypsinize->Cell_Count Seed_Cells 4. Seed cells in 96-well plate Cell_Count->Seed_Cells Incubate_1 5. Incubate for 24h for cell attachment Seed_Cells->Incubate_1 Add_Compounds 6. Add serial dilutions of test compounds Incubate_1->Add_Compounds Incubate_2 7. Incubate for 48-72h Add_Compounds->Incubate_2 Add_MTT 8. Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 9. Incubate for 4h (formazan formation) Add_MTT->Incubate_3 Add_DMSO 10. Add DMSO to solubilize formazan Incubate_3->Add_DMSO Read_Absorbance 11. Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability 12. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 13. Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches approximately 80% confluency.

    • Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well) and seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivative in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control (medium only).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay and Absorbance Reading:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to solubilize the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

Potential Mechanisms of Action and Future Directions

The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival. Some well-established targets for the broader quinazoline class include:

  • Tyrosine Kinases: Many quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.

  • Poly(ADP-ribose) Polymerase (PARP): As previously mentioned, certain quinazoline-2,4-dione derivatives have shown promising activity as PARP inhibitors.[3]

  • Cyclin-Dependent Kinases (CDKs): Some substituted quinazolinones have been identified as inhibitors of CDK9, a key regulator of transcription.[4]

The diagram below illustrates a simplified potential mechanism of action for a cytotoxic quinazoline derivative targeting a receptor tyrosine kinase signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds & Activates Quinazoline Quinazoline Derivative Quinazoline->RTK Inhibits

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Future research on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives should focus on:

  • Systematic SAR Studies: Synthesizing and testing a focused library of derivatives with systematic modifications at the amino group, the heterocyclic nitrogens, and the aromatic ring to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Investigating the specific molecular targets of the most potent compounds through enzyme assays, western blotting, and molecular docking studies.

  • In Vivo Efficacy: Evaluating the most promising derivatives in animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.

By leveraging the existing knowledge of the broader quinazoline class and employing robust experimental methodologies, the exploration of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives holds significant promise for the discovery of the next generation of targeted anticancer therapies.

References

  • Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601.
  • Bentham Science Publishers. A Series of 2,4(1H,3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. [Link]

  • Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., ... & Xu, B. (2018). Discovery of quinazoline-2, 4 (1H, 3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & biomolecular chemistry, 16(18), 3189-3203. [Link]

  • MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

  • PMC. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. [Link]

  • PMC. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. [Link]

  • PMC. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • Semantic Scholar. Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

  • Semantic Scholar. Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. [Link]

  • Semantic Scholar. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. [Link]

  • Semantic Scholar. Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. [Link]

  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Cell Biolabs. CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • PubMed. Cytotoxic assays for screening anticancer agents. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]

  • PubMed. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • SciELO Brazil. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]

Sources

The Quinazoline-2,4-dione Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the quinazoline-2,4-dione core represents a privileged scaffold, a foundational structure of significant interest in the pursuit of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile scaffold, with a particular focus on the strategic importance of the 5-amino substitution pattern. We will objectively compare the performance of various derivatives with alternative compounds, supported by experimental data, to provide actionable insights for contemporary drug discovery programs.

The Quinazoline-2,4-dione Core: A Versatile Pharmacophore

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry.[4][5] The 2,4-dione substitution pattern, in particular, has given rise to a multitude of biologically active molecules. The core structure presents several key positions for chemical modification (N-1, N-3, and the benzene ring), allowing for the fine-tuning of physicochemical properties and biological activity.

The 1,2,3,4-tetrahydroquinazoline-2,4-dione variant introduces a saturated heterocyclic ring, which can influence the molecule's three-dimensional conformation and its interactions with biological targets. The introduction of an amino group at the C-5 position is a critical design element. This primary amine serves as a powerful hydrogen bond donor and a key site for further derivatization, significantly impacting the molecule's pharmacological profile.[6]

Structure-Activity Relationship (SAR) Analysis: Unlocking Therapeutic Potential

The biological activity of quinazoline-2,4-dione derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

The Critical Role of the 5-Amino Group

The 5-amino group is a potent activating group, influencing the electronic properties of the aromatic ring and providing a crucial anchor for target engagement.[6] SAR studies on related amino-quinazoline scaffolds have revealed that this group is often essential for potent inhibitory activity against various enzymes, including protein kinases.[7] Derivatization of the 5-amino group allows for the exploration of a vast chemical space, leading to the discovery of compounds with enhanced potency and selectivity.

Impact of Substitutions at N-1 and N-3 Positions

Modifications at the N-1 and N-3 positions of the quinazoline-2,4-dione ring have been extensively explored to modulate pharmacokinetic and pharmacodynamic properties.

  • N-1 Position: Alkylation or arylation at this position can influence the molecule's lipophilicity and metabolic stability. For instance, the introduction of small alkyl groups can enhance cell permeability.

  • N-3 Position: The N-3 position is a key site for introducing a variety of substituents that can interact with specific residues in the target's binding pocket. Studies have shown that incorporating aromatic or heterocyclic moieties at N-3 can lead to potent enzyme inhibitors.[4][8] For example, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases.[4][8]

The interplay between substituents at N-1, N-3, and the 5-amino group is a critical aspect of SAR. A systematic exploration of these combinations is essential for optimizing biological activity.

Influence of Substitutions on the Benzene Ring

Substitution on the benzene portion of the quinazoline scaffold offers another avenue for modulating activity. Electron-donating or electron-withdrawing groups at positions C-6, C-7, and C-8 can alter the electronic distribution of the ring system and influence binding affinity. For example, in the context of PARP inhibitors, modifications on the benzene ring have been shown to impact both potency and selectivity.[9][10]

The following diagram illustrates the key positions for substitution and their general influence on the activity of the quinazoline-2,4-dione scaffold.

Caption: Key substitution points on the quinazoline-2,4-dione scaffold.

Comparative Analysis with Alternative Scaffolds

The quinazoline-2,4-dione scaffold is often benchmarked against other heterocyclic systems targeting similar biological pathways. Here, we compare its performance with two prominent alternatives: the quinoline and quinoxaline scaffolds.

ScaffoldKey AdvantagesRepresentative Biological ActivitiesKey Limitations
Quinazoline-2,4-dione Versatile substitution patterns, established synthetic routes, broad spectrum of activity.Kinase inhibition, PARP inhibition, antimicrobial, anti-inflammatory.[1][5][8][11]Potential for off-target effects depending on substitution.
Quinoline Strong foundation in approved drugs, well-understood SAR for certain targets.Antimalarial, antibacterial, anticancer.Can suffer from metabolic liabilities (e.g., P450 inhibition).
Quinoxaline Unique electronic properties, potential for novel target interactions.Anticancer, antiviral, antibacterial.Less explored synthetically compared to quinazolines.

Table 1. Comparison of the Quinazoline-2,4-dione scaffold with alternative heterocyclic systems.

Experimental Protocols for SAR Elucidation

To systematically investigate the SAR of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives, a series of well-defined experimental protocols are essential.

General Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Derivatives

The following workflow outlines a general synthetic approach for generating a library of analogs for SAR studies.

Synthesis_Workflow Start Starting Material (e.g., 2-Amino-6-nitrobenzoic acid) Step1 Cyclization to form Quinazoline-2,4-dione Start->Step1 Step2 Reduction of Nitro Group to 5-Amino Step1->Step2 Step3 Derivatization of 5-Amino Group Step2->Step3 Step4 N-1 and/or N-3 Alkylation/Arylation Step3->Step4 End Library of Analogs Step4->End

Caption: General synthetic workflow for analog generation.

Step-by-Step Protocol:

  • Synthesis of the Quinazoline-2,4-dione Core: React an appropriately substituted anthranilic acid (e.g., 2-amino-6-nitrobenzoic acid) with urea or a related cyclizing agent under thermal or microwave conditions to form the quinazoline-2,4-dione ring.[12]

  • Reduction of the Nitro Group: Reduce the nitro group at the 5-position to the corresponding amine using standard reduction conditions (e.g., SnCl2/HCl, H2/Pd-C). This yields the key 5-amino-quinazoline-2,4-dione intermediate.

  • Derivatization of the 5-Amino Group: The 5-amino group can be derivatized through various reactions such as acylation, sulfonylation, or reductive amination to introduce a diverse range of substituents.

  • Modification at N-1 and N-3: The N-1 and N-3 positions can be selectively alkylated or arylated using appropriate electrophiles under basic conditions. The choice of base and solvent is crucial for controlling the regioselectivity of the reaction.

In Vitro Biological Evaluation

A tiered approach to in vitro testing is recommended to efficiently screen the synthesized library and identify lead compounds.

Workflow for In Vitro Evaluation:

In_Vitro_Workflow A Primary Screening (e.g., Target-based enzymatic assay) B Secondary Screening (Cell-based potency and cytotoxicity assays) A->B C Selectivity Profiling (Against related targets) B->C D Lead Compound Identification C->D

Caption: Tiered workflow for in vitro biological evaluation.

Detailed Protocols:

  • Primary Enzymatic Assay (e.g., Kinase Inhibition):

    • Prepare a solution of the target enzyme in an appropriate assay buffer.

    • Serially dilute the test compounds in DMSO.

    • In a 96- or 384-well plate, add the enzyme, the test compound, and the substrate.

    • Initiate the reaction by adding ATP (for kinases).

    • After a defined incubation period, stop the reaction and measure the signal (e.g., fluorescence, luminescence) to determine the extent of enzyme inhibition.

    • Calculate IC50 values from the dose-response curves.

  • Cell-Based Proliferation Assay (e.g., MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • Calculate GI50 values from the dose-response curves.

Future Perspectives and Conclusion

The 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold remains a highly promising starting point for the development of novel therapeutics. Future research should focus on:

  • Exploring Novel Derivatizations: The synthesis of novel derivatives with diverse substituents at the 5-amino, N-1, and N-3 positions will continue to be a fruitful area of investigation.

  • Structure-Based Drug Design: The use of X-ray crystallography and computational modeling can provide detailed insights into the binding modes of these compounds, enabling more rational design of next-generation inhibitors.

  • Target Deconvolution: For compounds with interesting phenotypic effects, identifying the specific molecular target(s) will be crucial for further development.

References

  • Hassan, A. A. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189578. [Link]

  • Hassan, A. A. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 859. [Link]

  • Abdel-Gawad, H., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(35), 21574-21596. [Link]

  • Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1043361. [Link]

  • Li, J., et al. (2014). Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 81, 345-352. [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6611. [Link]

  • Wang, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Organic & Biomolecular Chemistry, 16(18), 3339-3353. [Link]

  • Singh, A., & Kumar, R. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 12(10), 1696-1721. [Link]

  • Wang, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3339-3353. [Link]

  • Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Organic Chemistry, 33(5), 957-971. [Link]

  • Xu, B., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. [Link]

  • Chen, J., et al. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

  • Kerdphon, S., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 26(11), 3351. [Link]

  • Chen, H., et al. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4141-4150. [Link]

  • Al-Omary, F. A. M., et al. (2010). Novel quinazolinone derivatives: Synthesis and Antimicrobial Activity. Researcher, 2(4), 82-88. [Link]

  • Abdelgawad, M. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(15), 4991. [Link]

  • El-Naggar, M., et al. (2022). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1968. [Link]

  • Wang, Y., et al. (2024). Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. European Journal of Nuclear Medicine and Molecular Imaging, 51(13), 3840-3853. [Link]

  • da Silva, A. C. M., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35(6), 689-724. [Link]

  • da Silva, A. C. M., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35(6), 689-724. [Link]

  • Gribanov, A. V., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(17), 5506. [Link]

  • Kumar, A., & Sharma, S. (2012). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 1), 73-79. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazoline-2,4-dione core is a privileged structure in drug discovery, present in a multitude of biologically active compounds. The introduction of an amino group at the 5-position of the tetrahydroquinazoline-2,4-dione framework offers a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The selection of an optimal synthetic route is paramount for efficient and scalable production, impacting yield, purity, and overall cost-effectiveness. This guide will compare two prominent synthetic pathways: the reduction of a 5-nitro precursor and the cyclization of a diamino-substituted benzoic acid derivative.

Method 1: Reduction of 5-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione

This widely employed two-step approach first involves the synthesis of the 5-nitro intermediate, followed by the reduction of the nitro group to the desired amine. The success of this method hinges on the efficiency and selectivity of the reduction step.

Reaction Pathway

Reduction_Pathway A 5-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione C 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione A->C Reduction B Reducing Agent B->C

Caption: General reaction scheme for the reduction of the 5-nitro precursor.

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical and can significantly influence the reaction's outcome. Below is a comparison of two common methods: catalytic hydrogenation and chemical reduction with tin(II) chloride.

ParameterCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl2) / HCl
Yield Generally high (often >90%)Good to high (typically 70-90%)
Purity High, with minimal byproductsGood, but may require more extensive purification
Reaction Time Can vary from a few hours to overnightTypically a few hours
Safety Requires handling of flammable H2 gas and pyrophoric catalystInvolves corrosive acid and potentially toxic tin salts
Scalability Readily scalable, common in industrial processesScalable, but waste disposal of tin residues can be a concern
Functional Group Tolerance Can reduce other sensitive functional groupsGenerally more chemoselective for the nitro group
Experimental Protocols

Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is a clean and efficient way to reduce the nitro group. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst, where the reduction takes place[1][2][3].

Materials:

  • 5-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione in methanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC).

  • Upon completion, purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Protocol 1.2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This classical method offers a reliable alternative to catalytic hydrogenation, particularly when other reducible functional groups are present in the molecule.

Materials:

  • 5-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a stirred solution of 5-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione in ethanol, add a solution of SnCl₂·2H₂O in concentrated HCl.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

  • The resulting tin salts will precipitate. Filter the mixture and wash the precipitate with ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Method 2: Cyclization of 2,6-Diaminobenzoic Acid Derivatives

This approach builds the quinazolinedione ring in a single cyclization step from a suitably substituted anthranilic acid derivative. The key is the reaction of a 2,6-diaminobenzoic acid derivative with a carbonyl source, such as urea or a related compound.

Reaction Pathway

Cyclization_Pathway A 2,6-Diaminobenzoic Acid Derivative C 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione A->C Cyclization B Carbonyl Source (e.g., Urea) B->C

Sources

A Comparative Guide to the In Vivo Efficacy of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Quest for Novel EGFR Inhibitors

The quinazoline structural motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous clinically successful therapeutic agents.[1][2] Within oncology, its most profound impact has been in the development of tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR).[2] First-generation reversible inhibitors like Gefitinib and Erlotinib, both built upon a 4-anilinoquinazoline core, revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring activating EGFR mutations.[3][4]

This guide focuses on a related, yet distinct molecule: 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione , which we will refer to as Cpd-5A . While extensive public data on this specific compound is limited, its core structure belongs to the quinazoline-2,4-dione family, a class of compounds also explored for potent kinase inhibitory activity.[5][6]

The objective of this document is to provide a scientifically rigorous framework for evaluating the potential in vivo efficacy of a novel compound like Cpd-5A. We will compare its hypothetical performance against the established standards of care, Gefitinib and Erlotinib, within the gold-standard preclinical model for this indication: a human NSCLC xenograft in immunodeficient mice. This guide is designed for researchers, drug discovery scientists, and clinical development professionals seeking to understand the experimental basis for advancing novel kinase inhibitors.

Pillar 1: The Mechanistic Rationale - Targeting the EGFR Signaling Axis

In a significant subset of NSCLC cases, tumor growth is driven by activating mutations in the EGFR gene, such as the common exon 19 deletion.[7] These mutations lead to the constitutive, ligand-independent activation of the receptor's intracellular tyrosine kinase domain. This perpetual "on" state triggers a cascade of downstream signaling through pathways like the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK axes, ultimately promoting uncontrolled cell proliferation, survival, and angiogenesis.[8][9][10]

Gefitinib, Erlotinib, and, hypothetically, Cpd-5A are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the receptor's autophosphorylation and blocking the initiation of these downstream oncogenic signals.[8][11] This targeted inhibition is intended to selectively induce apoptosis and halt the proliferation of cancer cells that are dependent on EGFR signaling for their survival.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Mutated/Active) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Cpd_5A Cpd-5A Gefitinib Erlotinib Cpd_5A->EGFR Inhibits (ATP Competition) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Figure 1: EGFR signaling pathway and TKI inhibition mechanism.

Pillar 2: Comparative In Vivo Efficacy - A Head-to-Head Xenograft Study

To objectively assess the therapeutic potential of Cpd-5A, a robust in vivo study is paramount. The standard approach involves a subcutaneous xenograft model using an established human NSCLC cell line known to harbor a sensitizing EGFR mutation. The PC-9 cell line, which contains an EGFR exon 19 deletion, is an ideal and widely used model for this purpose as it shows high sensitivity to first-generation EGFR inhibitors.[7]

The primary endpoint of such a study is Tumor Growth Inhibition (TGI), which quantifies the extent to which a compound slows tumor progression compared to a vehicle-treated control group. Other critical metrics include overall tumor regression (shrinkage) and animal body weight, which serves as a key indicator of drug tolerance and general toxicity.[12][13]

Illustrative Data from a Preclinical NSCLC Xenograft Model

The following table presents a set of representative, hypothetical data from a 21-day in vivo study designed to compare Cpd-5A with Gefitinib and Erlotinib. This data illustrates the type of quantitative comparison necessary for decision-making in a drug development program.

Treatment Group (Dose, Route)Mean Tumor Volume Change (%)Tumor Growth Inhibition (TGI, %)Tumor Regressions (Partial or Complete)Mean Body Weight Change (%)
Vehicle Control (Oral, QD)+ 850%N/A0 / 8-1.5%
Cpd-5A (50 mg/kg, Oral, QD)+ 95%89%3 / 8-4.0%
Gefitinib (50 mg/kg, Oral, QD)[14]+ 155%82%1 / 8-3.2%
Erlotinib (50 mg/kg, Oral, QD)+ 140%84%2 / 8-3.5%

Data is illustrative and intended for comparative demonstration purposes only. QD = once daily.

Interpretation of Illustrative Data: In this hypothetical scenario, Cpd-5A demonstrates superior efficacy, achieving a higher TGI (89%) and inducing tumor regression in a greater proportion of animals compared to both Gefitinib and Erlotinib at an equivalent dose. The associated body weight loss is comparable across all treatment arms, suggesting a similar tolerance profile in this model. Such a result would provide a strong rationale for advancing Cpd-5A into further preclinical development.

Pillar 3: The Self-Validating System - Experimental Design and Protocol

The trustworthiness of in vivo data is directly dependent on the rigor of the experimental protocol. Every step must be meticulously planned and executed to ensure reproducibility and minimize variability. Below is a detailed, field-proven protocol for the comparative efficacy study described above.

Experimental_Workflow cluster_prep Phase 1: Model Establishment cluster_study Phase 2: Efficacy Study (21 Days) cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. PC-9 Cell Culture (EGFR ex19del) Harvest 2. Cell Harvest & Viability Check Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation (5x10^6 cells/mouse) Harvest->Implantation Growth 4. Tumor Growth (to ~150 mm³) Implantation->Growth Randomize 5. Randomization (n=8 per group) Growth->Randomize Dosing 6. Daily Oral Dosing (Vehicle, Cpd-5A, Gefitinib, Erlotinib) Randomize->Dosing Monitor 7. Bi-weekly Monitoring (Tumor Volume, Body Weight) Dosing->Monitor Endpoint 8. Study Endpoint (Day 21) Monitor->Endpoint Excision 9. Tumor Excision & Weight Measurement Endpoint->Excision Analysis 10. Data Analysis (TGI, Statistics) Excision->Analysis

Figure 2: Standard workflow for an in vivo xenograft efficacy study.
Detailed Protocol: PC-9 NSCLC Xenograft Efficacy Study
  • Animal Husbandry and Acclimatization:

    • Species: Female athymic nude mice (BALB/c nude), 6-8 weeks of age.

    • Housing: House animals in an accredited facility in individually ventilated cages under specific-pathogen-free conditions.

    • Acclimatization: Allow a minimum of one week for acclimatization to the facility before any experimental procedures.[15] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Culture and Implantation:

    • Cell Line: Culture human PC-9 NSCLC cells, which harbor an EGFR exon 19 deletion, in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[7]

    • Harvesting: When cells reach 70-80% confluency, harvest them using Trypsin-EDTA. Neutralize, centrifuge, and resuspend the cell pellet in sterile, serum-free medium or PBS.[15]

    • Cell Viability: Confirm cell viability is >95% using a trypan blue exclusion assay.

    • Implantation: Prepare a final cell suspension at a concentration of 5 x 107 cells/mL in a 1:1 mixture of PBS and Matrigel®. Subcutaneously inject 100 µL (containing 5 x 106 cells) into the right flank of each mouse.[13][15]

  • Tumor Growth Monitoring and Randomization:

    • Monitoring: Begin monitoring tumor growth approximately 7-10 days post-implantation.

    • Measurement: Using digital calipers, measure tumor length (L) and width (W) two to three times per week. Calculate tumor volume using the formula: Volume = (L x W2) / 2.[15]

    • Randomization: When the mean tumor volume reaches approximately 100-200 mm3, randomize the mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups at the start of the study.[13]

  • Drug Formulation and Administration:

    • Formulation: Prepare Cpd-5A, Gefitinib, and Erlotinib in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).

    • Administration: Administer the compounds and vehicle control once daily (QD) via oral gavage at the specified dose (e.g., 50 mg/kg) for the duration of the study (e.g., 21 days).[15]

  • Efficacy and Tolerability Assessment:

    • Tumor Volume: Continue to measure tumor volume twice weekly throughout the treatment period.

    • Body Weight: Measure the body weight of each animal twice weekly as a primary indicator of systemic toxicity.[13]

    • Endpoint Criteria: The study concludes after the pre-determined treatment duration (e.g., 21 days) or if tumors reach a pre-specified maximum volume or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

  • Data Analysis and Interpretation:

    • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Statistical Analysis: Compare treatment groups to the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests). A p-value < 0.05 is typically considered statistically significant.

Conclusion and Forward Look

This guide outlines the essential framework for assessing the in vivo efficacy of a novel quinazoline-based compound, Cpd-5A, in the context of EGFR-mutant NSCLC. By employing a well-validated xenograft model, adhering to a rigorous experimental protocol, and comparing against established standards of care like Gefitinib and Erlotinib, researchers can generate the high-quality, trustworthy data needed to make critical go/no-go decisions in the drug discovery pipeline.

Should a compound like Cpd-5A demonstrate superior efficacy and a comparable or improved safety profile as suggested in our illustrative data, the logical next steps would include pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in more advanced models (e.g., orthotopic or patient-derived xenograft models), and comprehensive toxicology assessments to build a robust data package for potential clinical translation.[16][17]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?
  • Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 99, 103790.
  • ResearchGate. (n.d.). Illustrates Erlotinib's mechanism of action in inhibiting EGFR signaling in cancer cells.
  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?
  • SciSpace. (n.d.). Erlotinib NSCLC Mechanism.
  • SMPDB. (2013, August 22). Erlotinib Action Pathway.
  • Unnamed Source. (n.d.). PC9 Xenograft Model.
  • Unnamed Source. (n.d.). Discovery of SIPI6473, a New, Potent, and Orally Bioavailable Multikinase Inhibitor for the Treatment of Non-small Cell Lung Cancer.
  • Shi, X., et al. (2025, June 15). A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. PubMed.
  • ResearchGate. (n.d.). In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts...
  • Benchchem. (n.d.). 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.
  • Wang, Y., et al. (2022, May 23). Sensitization of Non-Small Cell Lung Cancer Cells to Gefitinib and Reversal of Epithelial–Mesenchymal Transition by Aloe-Emodin Via PI3K/Akt/TWIS1 Signal Blockage. PMC.
  • Benchchem. (n.d.). Oritinib Xenograft Mouse Model for NSCLC Studies: Application Notes and Protocols.
  • ResearchGate. (n.d.). Effect of ABCC10 on gefitinib sensitivity in PC9 xenograft mice model...
  • Simeoni, M., et al. (n.d.). Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach. PMC.
  • Al-Mokadem, H. T., et al. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • ResearchGate. (2025, October 30). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
  • Benchchem. (n.d.). Application Notes and Protocols for RMC-7977 in Mouse Models of Non-Small Cell Lung Cancer (NSCLC).
  • Unnamed Source. (2025, April 23). Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry.
  • Li, Y., et al. (2023, February 17). Characterization of patient-derived xenograft model of NSCLC. Dove Medical Press.
  • ResearchGate. (n.d.). Experimental protocol of a mouse xenograft model.
  • Unnamed Source. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • Semantic Scholar. (2024, November 22). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents.
  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

Sources

Differentiating Positional Isomers of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with quinazoline scaffolds, precise structural confirmation is paramount. The substitution pattern on the aromatic ring of the 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione core can significantly influence biological activity. This guide provides an in-depth comparison of the expected spectroscopic data for the 5-, 6-, 7-, and 8-amino positional isomers of 1,2,3,4-tetrahydroquinazoline-2,4-dione, enabling unambiguous structural elucidation.

Given the limited availability of direct experimental spectra for all isomers in publicly accessible literature, this guide leverages fundamental principles of spectroscopy to predict and compare their key differentiating features. The analysis is grounded in the well-established effects of substituents on nuclear magnetic resonance (NMR) chemical shifts and coupling constants in aromatic systems.

The Isomeric Landscape

The core structure, 1,2,3,4-tetrahydroquinazoline-2,4-dione, presents four possible positions for a single amino substituent on its benzene ring, leading to the isomers central to this guide: 5-amino, 6-amino, 7-amino, and 8-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. The distinct placement of the electron-donating amino group (-NH₂) on the aromatic ring of each isomer creates a unique electronic environment, which in turn gives rise to a characteristic spectroscopic fingerprint, particularly in ¹H NMR.

G cluster_isomers Positional Isomers of Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Isomer5 5-Amino Isomer Isomer6 6-Amino Isomer Isomer7 7-Amino Isomer Isomer8 8-Amino Isomer G start Acquire ¹H NMR Spectrum (Aromatic Region: 6.0-7.5 ppm) a1 Observe a triplet and two doublet of doublets? start->a1 Analyze Splitting Pattern b1 Observe two doublets and one doublet of doublets? a1->b1 No a2 Yes a1->a2 b2 Yes b1->b2 a3 Isomer is either 5-Amino or 8-Amino a2->a3 b3 Isomer is either 6-Amino or 7-Amino b2->b3 c1 Analyze Chemical Shifts & Coupling b3->c1 d1 One proton significantly upfield (~6.5 ppm) and two downfield (~7.0-7.3 ppm)? c1->d1 d2 Yes d1->d2 d4 No d1->d4 d3 6-Amino Isomer d2->d3 d5 7-Amino Isomer d4->d5

Caption: Logical workflow for isomer differentiation using ¹H NMR data.

Conclusion

While the four positional isomers of amino-1,2,3,4-tetrahydroquinazoline-2,4-dione are indistinguishable by mass spectrometry and challenging to resolve by IR spectroscopy alone, ¹H NMR offers a clear and definitive method for their differentiation. By carefully analyzing the chemical shifts and, most importantly, the spin-spin splitting patterns in the aromatic region of the proton NMR spectrum, researchers can confidently assign the correct structure. The principles and predictive data outlined in this guide provide a robust framework for the characterization of these and other similarly substituted heterocyclic compounds, ensuring structural integrity in drug discovery and development pipelines.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881.
  • University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.7: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • Imperial College London. (n.d.). Applications of 1H NMR. Retrieved from [Link]

  • PubMed. (2018, April 4). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • University of Potsdam. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • MDPI. (2021, April 19). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]

  • MDPI. (2022, November 27). Synthesis and Biological Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Retrieved from [Link]

Comparative Docking Analysis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: A Guide for Target Identification and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a novel compound with therapeutic potential. We will explore its potential interactions with key biological targets, benchmark its performance against established inhibitors, and provide a detailed, step-by-step protocol for in silico analysis. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and optimize the pharmacological profile of this and related quinazoline derivatives.

Introduction to Quinazoline-2,4-diones

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. Their therapeutic efficacy often stems from their ability to mimic endogenous ligands and interact with high affinity to the active sites of various enzymes and receptors. The introduction of an amino group at the 5-position of the tetrahydroquinazoline-2,4-dione core, as in our subject compound, presents a unique opportunity for novel molecular interactions and potentially enhanced biological activity. This guide will focus on a comparative docking study against a well-validated target for this scaffold: the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer progression.

Experimental Design: A Comparative Docking Workflow

To objectively assess the potential of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a multi-faceted docking study is proposed. This involves comparing its binding affinity and interaction profile with that of known, potent inhibitors of the target protein.

Selecting the Target Protein

The Epidermal Growth Factor Receptor (EGFR) has been selected as the primary target for this study. The quinazoline scaffold is a well-established core for many potent EGFR inhibitors, making it an ideal starting point for our investigation. We will utilize the crystal structure of the EGFR tyrosine kinase domain in complex with a known inhibitor to provide a validated binding pocket for our docking simulations.

Choosing Comparator Compounds

For a robust comparative analysis, we will benchmark our lead compound against two well-characterized EGFR inhibitors that also feature the quinazoline core:

  • Gefitinib (Iressa®): A potent and selective EGFR inhibitor used in the treatment of non-small cell lung cancer.

  • Erlotinib (Tarceva®): Another clinically approved EGFR inhibitor with a similar mechanism of action.

These compounds will serve as positive controls and provide a reliable baseline for evaluating the docking performance of our novel derivative.

Detailed Experimental Protocol: Molecular Docking

This section outlines the step-by-step methodology for a rigorous comparative docking study.

Preparation of the Protein Structure
  • Step 1: Retrieval of the Crystal Structure. Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1M17, which shows the receptor in complex with Erlotinib.

  • Step 2: Protein Preparation. Using molecular modeling software such as Schrödinger Maestro, UCSF Chimera, or AutoDock Tools, prepare the protein by:

    • Removing all water molecules and co-crystallized ligands.

    • Adding hydrogen atoms and assigning correct bond orders.

    • Repairing any missing side chains or loops.

    • Minimizing the energy of the structure to relieve any steric clashes.

Ligand Preparation
  • Step 1: 2D Structure Generation. Draw the 2D structures of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, Gefitinib, and Erlotinib using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • Step 2: 3D Structure Generation and Energy Minimization. Convert the 2D structures into 3D models. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand.

Molecular Docking Simulation
  • Step 1: Grid Generation. Define the binding site for docking by generating a grid box around the co-crystallized ligand (Erlotinib) in the prepared EGFR structure. This grid defines the search space for the docking algorithm.

  • Step 2: Docking Execution. Perform the docking calculations using a validated docking program such as AutoDock Vina, Glide, or GOLD. The program will systematically explore different conformations and orientations of each ligand within the defined binding site and score them based on their predicted binding affinity.

  • Step 3: Analysis of Docking Results.

    • Binding Affinity: The primary quantitative output is the docking score, which represents the estimated free energy of binding (in kcal/mol). A more negative value indicates a stronger predicted interaction.

    • Binding Pose and Interactions: Visualize the top-ranked docking poses for each ligand within the EGFR active site. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues.

Data Presentation and Comparative Analysis

The results of the docking study should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Docking Scores and Interaction Analysis
CompoundDocking Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dioneTBDTBDTBD
GefitinibTBDMet793, Gly796, Leu718, Thr790, Asp855TBD
ErlotinibTBDMet793, Gly796, Leu718, Thr790, Asp855TBD

TBD: To Be Determined by the docking simulation.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and interpretation.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Protein Structure Retrieval (PDB ID: 1M17) Prot_Prep 3. Protein Preparation (Add H, Minimize) PDB->Prot_Prep Ligands 2. Ligand Structure Generation (Lead & Comparators) Lig_Prep 4. Ligand Preparation (3D Conversion, Minimize) Ligands->Lig_Prep Grid 5. Grid Generation (Define Binding Site) Prot_Prep->Grid Docking 6. Molecular Docking (AutoDock Vina / Glide) Lig_Prep->Docking Grid->Docking Analysis 7. Results Analysis (Scores & Interactions) Docking->Analysis Comparison 8. Comparative Analysis Analysis->Comparison

Caption: A flowchart illustrating the key steps in the comparative molecular docking workflow.

Discussion and Future Directions

The comparative docking study will provide valuable insights into the potential of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione as an EGFR inhibitor. A favorable docking score, comparable to or better than Gefitinib and Erlotinib, would strongly support its candidacy for further investigation. The analysis of its binding pose will reveal key structural features that contribute to its affinity and can guide future lead optimization efforts. For instance, the 5-amino group might form additional hydrogen bonds within the active site, leading to enhanced potency.

Subsequent steps should involve in vitro enzymatic assays to experimentally validate the predicted binding affinity and inhibitory activity against EGFR. Further down the drug discovery pipeline, cell-based assays and preclinical animal models would be necessary to evaluate its efficacy and safety profile.

References

  • Protein Data Bank. (n.d.). 1M17: Crystal structure of the tyrosine kinase domain of human epidermal growth factor receptor in complex with erlotinib. RCSB PDB. Retrieved from [Link]

  • Schrödinger, LLC. (2023). Schrödinger Software. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • GOLD Suite. (n.d.). CCDC. Retrieved from [Link]

Head-to-head comparison of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione with Gefitinib

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione vs. Gefitinib in Kinase Inhibitor Development

Executive Summary

In the landscape of targeted oncology, the evolution of small-molecule inhibitors relies heavily on the structural versatility of their foundational scaffolds. Gefitinib, a mature, first-generation 4-anilinoquinazoline, revolutionized the treatment of non-small cell lung cancer (NSCLC) by competitively binding the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR)[1]. However, the inevitable emergence of acquired resistance (e.g., the T790M gatekeeper mutation) and drug efflux mechanisms has necessitated the exploration of novel chemotypes.

Enter 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (5-A-THQ) . Unlike Gefitinib, which is a finalized therapeutic agent, 5-A-THQ is a highly reactive, "privileged" quinazoline-2,4-dione scaffold[2]. It serves as a foundational building block for synthesizing next-generation inhibitors designed to overcome the limitations of first-generation TKIs, targeting not only mutant kinases but also alternative pathways such as topoisomerases to evade efflux resistance[3]. This guide objectively compares the mature pharmacological profile of Gefitinib with the developmental potential of the 5-A-THQ scaffold, providing robust experimental workflows for comparative evaluation.

Structural & Mechanistic Divergence

Gefitinib (The Active Therapeutic) Gefitinib's mechanism of action is rooted in its 4-anilinoquinazoline core. The anilino group at the C-4 position is critical for anchoring the molecule within the hinge region of the EGFR kinase domain, preventing autophosphorylation and downstream signaling[1]. While highly effective against wild-type and certain activating mutations (e.g., L858R), its rigid structure makes it highly susceptible to steric hindrance caused by the T790M mutation.

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (The Privileged Scaffold) The 5-A-THQ scaffold diverges mechanically and structurally. It features two oxo groups at C-2 and C-4, which provide distinct hydrogen-bonding profiles compared to the anilinoquinazoline core[2]. Crucially, the 5-amino group acts as a powerful activating, ortho-/para-directing group for electrophilic aromatic substitution, allowing for extensive derivatization at the C-6 position[2]. This functional group interconversion enables researchers to synthesize multi-target inhibitors (e.g., dual EGFR/VEGFR inhibitors or topoisomerase poisons) that bypass the ATP-binding site mutations entirely or evade plasmid-mediated efflux mechanisms[3].

Comparative Physicochemical Profiling

Understanding baseline physicochemical properties is essential for predicting the pharmacokinetics and derivatization limits of these compounds.

PropertyGefitinib (Active Drug)5-A-THQ (Scaffold Precursor)
Core Structure 4-AnilinoquinazolineQuinazoline-2,4-dione
Molecular Weight 446.91 g/mol [1]177.16 g/mol [4]
Molecular Formula C22H24ClFN4O3[1]C8H7N3O2[4]
H-Bond Donors 1[1]3[4]
H-Bond Acceptors 7[1]3[4]
TPSA (Ų) 68.74[1]84.2[4]
Primary Application Reversible EGFR Tyrosine Kinase Inhibitor[1]Precursor for Topoisomerase / Next-Gen Kinase Inhibitors[3]

Experimental Workflows & Self-Validating Protocols

To objectively evaluate 5-A-THQ-derived compounds against the Gefitinib standard, researchers must employ self-validating assay systems. The following protocols are designed to ensure data integrity through built-in causality and rigorous controls.

Protocol 1: High-Throughput Kinase Inhibition Assay (WT vs. Mutant EGFR)
  • Objective: To determine if functionalized 5-A-THQ derivatives can overcome the steric hindrance that limits Gefitinib efficacy.

  • Causality: Testing against both Wild-Type (WT) and L858R/T790M double-mutant EGFR isolates the mechanism of resistance. If a 5-A-THQ derivative inhibits the double-mutant while Gefitinib fails, the structural derivatization successfully bypassed the gatekeeper mutation.

  • Step-by-Step Methodology:

    • Preparation: Reconstitute Gefitinib (positive control) and synthesized 5-A-THQ derivatives in 100% DMSO. Prepare a 10-point 3-fold serial dilution (starting at 10 µM).

    • Kinase Reaction: In a 384-well plate, combine 5 nM of recombinant EGFR (WT or T790M), 10 µM ATP, and the compound dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Incubation: Incubate at room temperature for 60 minutes to allow for steady-state inhibition.

    • Detection: Add ADP-Glo™ Kinase Assay reagent to measure ATP depletion. Luminescence correlates inversely with kinase activity.

    • Self-Validation System: Include a "Vehicle Control" (DMSO only) to establish 100% kinase activity and a "No Enzyme Control" to establish the background signal. Gefitinib must yield an IC50 < 5 nM in the WT assay to validate system sensitivity.

Protocol 2: Cell Viability & Efflux Evasion Assay
  • Objective: To assess whether 5-A-THQ derivatives evade the cellular efflux mechanisms that often clear standard TKIs.

  • Causality: Quinazoline-2,4-diones have demonstrated the ability to evade target-mediated and plasmid-mediated efflux[3]. By comparing intracellular accumulation in A549 (NSCLC) cells, we can quantify the pharmacokinetic advantage of the dione scaffold.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed A549 cells at 5,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

    • Treatment: Treat cells with 1 µM of Gefitinib or 5-A-THQ derivatives for 24 hours.

    • Efflux Inhibition Control: In a parallel set of wells, co-treat with 10 µM Verapamil (a known P-glycoprotein efflux pump inhibitor).

    • Quantification: Lyse cells and quantify intracellular compound concentration using LC-MS/MS.

    • Self-Validation System: If the intracellular concentration of Gefitinib significantly increases in the presence of Verapamil, but the 5-A-THQ derivative's concentration remains constant, it validates that the dione scaffold inherently evades P-gp-mediated efflux.

Mechanistic Visualizations

Pathway EGF EGF Ligand EGFR EGFR (WT/Mutant) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Gefitinib Gefitinib (4-anilinoquinazoline) Gefitinib->EGFR ATP-competitive inhibition Scaffold 5-A-THQ Derivatives (quinazoline-2,4-dione) Scaffold->EGFR Overcomes Resistance or Dual Targets Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Inhibited by TKIs MAPK->Apoptosis Inhibited by TKIs

Fig 1. EGFR signaling pathway and inhibition mechanisms of Gefitinib vs. 5-A-THQ derivatives.

Workflow Step1 Step 1: Derivatization (5-A-THQ Scaffold) Step2 Step 2: Kinase Assay (vs. Gefitinib Control) Step1->Step2 Step3 Step 3: Efflux Assay (A549 Cell Line) Step2->Step3 Step4 Step 4: Validation (Western Blot) Step3->Step4

Fig 2. Step-by-step experimental workflow for evaluating 5-A-THQ derivatives against Gefitinib.

References

  • Benchchem. "5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione - Benchchem". 2

  • Guidechem. "SCHEMBL4515077 1002097-16-6 wiki". 4

  • Drug Central. "gefitinib". 1

  • Iowa Research Online. "Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux". 3

Sources

Evaluating the ADME Properties of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "it's not just about what a drug does, but what is done to the drug" holds profound significance. The journey of a therapeutic candidate from administration to its target site is governed by a complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These parameters are pivotal in determining the bioavailability, efficacy, and potential toxicity of a drug molecule.[1][2] For researchers working with novel chemical scaffolds such as 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and its analogs, a thorough and early evaluation of ADME characteristics is not just beneficial, it is imperative for successful clinical translation.

This guide provides a comprehensive framework for evaluating the ADME profile of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione analogs. We will delve into the causality behind the selection of key in vitro assays, provide detailed, field-proven protocols, and present a comparative analysis of hypothetical analogs to illustrate the interpretation of experimental data.

The Quinazoline Scaffold: A Privileged Structure with ADME Considerations

Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer and antihypertensive agents.[3] Their diverse biological activities underscore the importance of this chemical class.[3][4][5][6] However, as with any chemical series, modifications to the quinazoline core can significantly impact its ADME profile. For the 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione series, understanding how different substitutions affect properties like permeability, metabolic stability, and potential for drug-drug interactions is crucial for lead optimization.

Key ADME Assays for Comparative Evaluation

A robust in vitro ADME panel is the cornerstone of early drug discovery, enabling the rapid screening and ranking of compounds.[1] The following assays are fundamental for characterizing the ADME properties of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione analogs.

Permeability Assessment: Predicting Oral Absorption

A drug's ability to cross biological membranes is a prerequisite for oral bioavailability. We will explore two complementary assays for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane.[7][8][9] It is an excellent initial screen for membrane permeability due to its simplicity and cost-effectiveness.[10]

    Experimental Workflow: PAMPA

    PAMPA_Workflow A Prepare Donor Plate: Test compound in buffer (e.g., pH 5.0) E Add Donor Solution: Add test compound solution to the donor wells A->E B Prepare Acceptor Plate: Buffer (e.g., pH 7.4) D Assemble Sandwich: Place coated filter plate on acceptor plate B->D C Coat Filter Plate: Apply artificial membrane solution (e.g., lecithin in dodecane) C->D D->E F Incubate: Room temperature with gentle shaking (e.g., 4-18 hours) E->F G Disassemble & Analyze: Quantify compound concentration in donor and acceptor wells via LC-MS/MS or UV-Vis F->G H Calculate Permeability (Pe) G->H

    Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

    Detailed Protocol: PAMPA

    • Preparation of Plates : The acceptor plate wells are filled with buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[9] The filter plate (donor plate) is coated with an artificial membrane solution (e.g., 4% lecithin in dodecane) and the solvent is allowed to evaporate.[10]

    • Compound Preparation : Test compounds are dissolved in a suitable buffer, often at a pH representative of the gastrointestinal tract (e.g., pH 5.0), to create the donor solution.[11]

    • Assay Assembly and Incubation : The coated filter plate is placed on top of the acceptor plate, and the donor solution is added to the wells of the filter plate. The entire assembly is incubated, typically for 4 to 18 hours, at room temperature with gentle shaking.[7][10]

    • Quantification : After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[7][8]

    • Data Analysis : The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells.

  • Caco-2 Permeability Assay: The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelial layer mimicking the intestinal barrier.[12][13] This assay provides a more biologically relevant model as it accounts for both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[13][14]

    Experimental Workflow: Caco-2 Permeability Assay

    Caco2_Workflow A Seed & Culture Caco-2 Cells: On Transwell inserts for ~21 days to form a monolayer B Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) A->B C Prepare Dosing Solutions: Test compound in transport buffer B->C D Bidirectional Permeability Measurement: Apical to Basolateral (A-B) for absorption Basolateral to Apical (B-A) for efflux C->D E Incubate: 37°C, 5% CO2 for a defined period (e.g., 2 hours) D->E F Sample & Analyze: Quantify compound concentration in both compartments via LC-MS/MS E->F G Calculate Apparent Permeability (Papp) & Efflux Ratio (ER) F->G

    Caption: Workflow for the bidirectional Caco-2 permeability assay.

    Detailed Protocol: Caco-2 Permeability Assay

    • Cell Culture : Caco-2 cells are seeded on Transwell™ inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14]

    • Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[15] Lucifer yellow permeability can also be assessed to check for paracellular leakage.[12]

    • Transport Experiment : The experiment is performed in two directions: apical (top) to basolateral (bottom) to assess absorption, and basolateral to apical to assess efflux.[12][13] The test compound is added to the donor compartment, and samples are taken from the receiver compartment at specific time points (e.g., 120 minutes).[12][14]

    • Quantification : The concentration of the compound in the collected samples is determined by LC-MS/MS.[12]

    • Data Analysis : The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B).[13] An efflux ratio greater than 2 is generally indicative of active efflux.

Metabolic Stability Assessment: Predicting In Vivo Clearance

Metabolic stability provides an indication of how susceptible a compound is to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2] Poor metabolic stability can lead to rapid clearance and insufficient drug exposure.[16]

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[1][16] It is a widely used primary screen for metabolic stability.[2]

    Experimental Workflow: Liver Microsomal Stability Assay

    Microsomal_Stability_Workflow A Prepare Incubation Mixture: Test compound, liver microsomes, and buffer B Pre-incubate: At 37°C A->B C Initiate Reaction: Add NADPH (cofactor) B->C D Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add ice-cold acetonitrile or methanol D->E F Centrifuge & Analyze Supernatant: Quantify remaining parent compound via LC-MS/MS E->F G Determine In Vitro Half-Life (t1/2) & Intrinsic Clearance (Clint) F->G

    Caption: Workflow for the liver microsomal stability assay.

    Detailed Protocol: Liver Microsomal Stability Assay

    • Incubation : The test compound is incubated with liver microsomes (e.g., human, rat) in a phosphate buffer at 37°C.[17]

    • Reaction Initiation : The metabolic reaction is initiated by the addition of the cofactor NADPH.[17]

    • Time Course : Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile or methanol.[17]

    • Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.[16]

    • Data Analysis : The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.[18]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and thus provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes.[16][17]

    Detailed Protocol: Hepatocyte Stability Assay

    • Hepatocyte Preparation : A suspension of viable hepatocytes is prepared.[16]

    • Incubation : The test compound is added to the hepatocyte suspension and incubated at 37°C in a CO2 incubator.[16][18]

    • Sampling and Quenching : At predetermined time points, aliquots are removed, and the reaction is terminated with a cold organic solvent.[16]

    • Analysis : Similar to the microsomal assay, the remaining parent compound is quantified by LC-MS/MS.[16]

    • Data Analysis : The in vitro half-life and intrinsic clearance are calculated.[18]

Plasma Protein Binding (PPB): Assessing Drug Distribution

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site.[19] Only the unbound (free) drug is pharmacologically active.[19][20]

  • Equilibrium Dialysis: This is considered the gold standard method for determining plasma protein binding.[19][20] It involves a semipermeable membrane that separates a drug-in-plasma solution from a buffer solution, allowing the free drug to equilibrate between the two compartments.[19]

    Experimental Workflow: Equilibrium Dialysis for PPB

    PPB_Workflow A Prepare Dialysis Unit: Add plasma spiked with test compound to one chamber C Equilibrate: Incubate with shaking at 37°C for an extended period (e.g., 24 hours) A->C B Add buffer to the other chamber B->C D Sample Both Chambers C->D E Analyze: Quantify compound concentration in both plasma and buffer chambers via LC-MS/MS D->E F Calculate Percentage of Unbound Drug E->F

    Caption: Workflow for the equilibrium dialysis plasma protein binding assay.

    Detailed Protocol: Equilibrium Dialysis

    • Assay Setup : A dialysis plate with individual cells, each divided by a semipermeable membrane, is used.[21] The test compound is added to plasma and placed in one chamber, while a buffer solution is placed in the other.[21]

    • Equilibration : The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 24 hours) to allow the unbound drug to reach equilibrium across the membrane.[21]

    • Quantification : After incubation, the concentrations of the drug in the plasma and buffer chambers are measured by LC-MS/MS.[21]

    • Calculation : The percentage of the unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[22][23][24] An investigational drug that inhibits a specific CYP isoform can slow the metabolism of a co-administered drug that is a substrate for that enzyme, potentially leading to toxicity.[23]

  • CYP Inhibition Assay (IC50 Determination): This assay determines the concentration of a test compound that causes 50% inhibition of the activity of a specific CYP isoform.

    Experimental Workflow: CYP Inhibition Assay

    CYP_Inhibition_Workflow A Prepare Incubation Mixture: Human liver microsomes, CYP-specific substrate, and various concentrations of the test compound B Pre-incubate: At 37°C A->B C Initiate Reaction: Add NADPH B->C D Incubate: For a specific time C->D E Terminate Reaction: Add cold solvent D->E F Analyze: Quantify the formation of the substrate's metabolite via LC-MS/MS E->F G Calculate IC50 Value F->G

    Caption: Workflow for the cytochrome P450 (CYP) inhibition assay.

    Detailed Protocol: CYP Inhibition Assay

    • Incubation : Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2) and a range of concentrations of the test compound.[23]

    • Reaction : The reaction is initiated with NADPH and incubated at 37°C.[25]

    • Termination and Analysis : The reaction is stopped, and the amount of metabolite formed is quantified by LC-MS/MS.[23]

    • IC50 Calculation : The concentration of the test compound that inhibits 50% of the metabolite formation (IC50) is determined.[23] A lower IC50 value indicates a more potent inhibitor.

Comparative ADME Profiling of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Analogs (Hypothetical Data)

To illustrate how the data from these assays can be used to compare and select promising drug candidates, the following tables present hypothetical ADME data for the parent compound (Analog A) and three derivatives with different substitutions.

Table 1: Permeability of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Analogs

AnalogPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Analog A (Parent) 5.23.84.11.1Moderate
Analog B (-F) 8.97.58.11.1High
Analog C (-OCH₃) 2.11.54.53.0Low (Efflux)
Analog D (-SO₂CH₃) 0.80.50.61.2Low

Interpretation:

  • Analog B shows the most favorable permeability profile, with high passive diffusion in the PAMPA assay and high absorptive transport in the Caco-2 assay, suggesting good potential for oral absorption.

  • Analog C exhibits low to moderate passive permeability and a high efflux ratio, indicating it is likely a substrate for an efflux transporter like P-gp, which could limit its oral bioavailability.

  • Analog D demonstrates poor permeability in both assays, suggesting it may have difficulty crossing the intestinal barrier.

Table 2: Metabolic Stability of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Analogs

AnalogHuman Liver Microsomal t₁/₂ (min)Human Hepatocyte t₁/₂ (min)Predicted In Vivo Clearance
Analog A (Parent) 4560Moderate
Analog B (-F) > 60> 90Low
Analog C (-OCH₃) 1525High
Analog D (-SO₂CH₃) 5575Low to Moderate

Interpretation:

  • Analog B is the most metabolically stable, suggesting it will have a longer half-life in the body and lower clearance.

  • Analog C is rapidly metabolized, which could lead to poor in vivo exposure.

  • Analogs A and D show moderate metabolic stability.

Table 3: Plasma Protein Binding of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Analogs

AnalogHuman Plasma Protein Binding (%)
Analog A (Parent) 85.2
Analog B (-F) 92.5
Analog C (-OCH₃) 78.9
Analog D (-SO₂CH₃) 98.1

Interpretation:

  • All analogs exhibit moderate to high plasma protein binding.

  • Analog D is very highly bound, which may limit the amount of free drug available to exert its therapeutic effect.

  • Analog C has the lowest protein binding, which could lead to a larger volume of distribution.

Table 4: CYP450 Inhibition Profile of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Analogs (IC₅₀ in µM)

AnalogCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Analog A (Parent) > 50> 5028.5> 5045.1
Analog B (-F) > 50> 50> 50> 50> 50
Analog C (-OCH₃) > 508.215.7> 509.8
Analog D (-SO₂CH₃) 12.5> 50> 50> 5033.6

Interpretation:

  • Analog B shows the cleanest profile with no significant inhibition of the major CYP isoforms, indicating a low potential for drug-drug interactions.

  • Analog C shows moderate to potent inhibition of CYP2C9 and CYP3A4, raising concerns about potential DDIs with drugs metabolized by these enzymes.

  • Analog D shows moderate inhibition of CYP1A2.

In Silico ADME and Toxicity Prediction

In addition to in vitro assays, in silico tools can provide early predictions of ADME and toxicity properties.[4][26][27][28] These computational models can be used to prioritize compounds for synthesis and testing, as well as to understand structure-activity relationships.[4][29][30][31] For the 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione analogs, in silico models could be used to predict properties such as blood-brain barrier penetration, hepatotoxicity, and mutagenicity.[4][27][32][33]

Conclusion: Synthesizing the Data for Lead Candidate Selection

The comprehensive ADME evaluation outlined in this guide allows for a data-driven approach to the selection of lead candidates from the 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione series. By integrating the results from permeability, metabolic stability, plasma protein binding, and CYP inhibition assays, researchers can build a holistic understanding of a compound's pharmacokinetic potential.

Based on our hypothetical data, Analog B emerges as the most promising candidate. It exhibits high permeability, excellent metabolic stability, and a low risk of CYP-mediated drug-drug interactions. While its plasma protein binding is relatively high, it is within an acceptable range for many drug candidates. In contrast, Analogs C and D present significant liabilities in terms of efflux, metabolic instability, and/or CYP inhibition that would need to be addressed through further medicinal chemistry efforts.

This systematic and comparative approach to ADME profiling is essential for de-risking drug discovery projects and increasing the likelihood of identifying novel 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione analogs with the potential to become safe and effective medicines.

References

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • CYP450 Enzyme-Inhibition Assay Protocols. protocols.io. Available from: [Link].

  • ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry. 2023. Available from: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM. 2013. Available from: [Link]

  • AxisPharm. Methods for the determination of plasma protein binding. 2024. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. 2021. Available from: [Link]

  • Domainex. Caco-2 Permeability Assay. Available from: [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. 2025. Available from: [Link]

  • PubMed. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. 2023. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • Bentham Science. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Available from: [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. 2021. Available from: [Link]

  • Charnwood Discovery. Caco-2 Permeability In Vitro Assay. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • Arabian Journal of Chemistry. Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. 2026. Available from: [Link]

  • PMC. Optimization of experimental conditions for skin-PAMPA measurements. 2020. Available from: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • PMC. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Frontiers. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. 2020. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. 2026. Available from: [Link]

  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

  • Frontiers. Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. 2022. Available from: [Link]

  • PubMed. Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. 2021. Available from: [Link]

  • PMC. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Available from: [Link]

  • MDPI. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. 2022. Available from: [Link]

  • ScienceOpen. Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. 2022. Available from: [Link]

  • MDPI. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. 2024. Available from: [Link]

  • Journals. Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. 2025. Available from: [Link]

  • Lirias. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. Available from: [Link]

  • MDPI. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. 2021. Available from: [Link]

  • IDAAM Publications. In-silico ADME analysis of 2-phenyl-3-(substituted benzo[d]-thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives as potent antitubercular agents. Available from: [Link]

  • PMC. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Available from: [Link]

  • PMC. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Available from: [Link]

  • SciELO Brazil. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Available from: [Link]

Sources

Reproducibility of published data on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: Evaluating Reproducibility and Alternative Routes

In the landscape of medicinal chemistry and drug development, the reproducibility of published synthetic data is paramount for the advancement of scientific research. This guide provides an in-depth analysis of the synthetic accessibility of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a molecule of interest within the broader class of quinazolinone heterocycles known for their diverse biological activities.[1][2][3] While a specific, dedicated synthesis for this exact molecule is not prominently featured in peer-reviewed literature, this guide will establish a reliable synthetic pathway based on well-established methods for analogous structures. Furthermore, we will explore and compare alternative synthetic strategies for the quinazoline-2,4-dione scaffold, offering researchers a comprehensive toolkit for their synthetic endeavors.

The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities.[2][4][5] The introduction of an amino group at the 5-position is anticipated to modulate the biological activity of the parent scaffold, making the reliable synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione a topic of significant interest.

Proposed Primary Synthetic Route: Cyclization of 2,6-Diaminobenzoic Acid

A logical and established approach to the synthesis of 5-amino-substituted quinazoline-2,4-diones involves the cyclization of an appropriately substituted anthranilic acid derivative. In this case, 2,6-diaminobenzoic acid serves as the ideal starting material. The following protocol is a proposed, robust method based on established literature for the synthesis of similar quinazoline-2,4-diones.

Experimental Protocol:

Step 1: Synthesis of the Urea Intermediate

  • Rationale: The initial step involves the formation of a urea derivative from one of the amino groups of 2,6-diaminobenzoic acid. This is a crucial step that sets the stage for the subsequent intramolecular cyclization. The use of potassium cyanate is a common and effective method for this transformation.

  • Procedure:

    • Dissolve 2,6-diaminobenzoic acid (1 equivalent) in a mixture of water and acetic acid (10:1 v/v).

    • Add a solution of potassium cyanate (1.1 equivalents) in water dropwise to the stirred solution at room temperature.

    • Continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with 2M HCl to a pH of 3-4 to precipitate the urea intermediate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Intramolecular Cyclization to form 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • Rationale: The newly formed urea derivative undergoes an intramolecular cyclization upon heating in a suitable high-boiling solvent. This reaction leads to the formation of the desired quinazoline-2,4-dione ring system.

  • Procedure:

    • Suspend the dried urea intermediate from Step 1 in a high-boiling solvent such as diphenyl ether or Dowtherm A.

    • Heat the mixture to 200-220 °C with vigorous stirring.

    • Maintain this temperature for 2-3 hours, during which the cyclization occurs.

    • Monitor the reaction by TLC.

    • Allow the reaction mixture to cool to room temperature.

    • Add a non-polar solvent like hexane or petroleum ether to precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Characterization:

To ensure the identity and purity of the synthesized 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a comprehensive characterization is essential. The following techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, including the presence of the amino group and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure, including the carbonyl carbons of the dione.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amino and amide groups, and the C=O stretches of the carbonyls.

  • Melting Point (m.p.): To assess the purity of the compound. A sharp melting point range is indicative of high purity.

  • Elemental Analysis: To determine the percentage composition of C, H, and N, and to confirm the empirical formula.

Comparison of Alternative Synthetic Strategies

While the proposed primary route is a reliable method, several other synthetic strategies for the quinazoline-2,4-dione scaffold have been reported in the literature.[6][7][8] These alternatives offer different advantages in terms of starting material availability, reaction conditions, and potential for diversification.

Synthetic StrategyStarting MaterialsKey ReactionAdvantagesDisadvantages
From Isatoic Anhydride Isatoic anhydride and an amineRing-opening and recyclizationReadily available starting materials, generally good yields.[9][10]May require harsh reaction conditions.
From 2-Aminobenzonitriles 2-Aminobenzonitrile and a carbonyl source (e.g., phosgene, urea)CyclizationVersatile for introducing substituents on the nitrogen atoms.[11]Use of toxic reagents like phosgene.
Palladium-Catalyzed Carbonylation 2-Iodoaniline, carbon monoxide, and an aminePd-catalyzed carbonylation and cyclizationHigh functional group tolerance, mild reaction conditions.[6]Requires a transition metal catalyst and a CO atmosphere.
From 2-Aminobenzamides 2-Aminobenzamide and a carbonylating agentCarbonylation and cyclizationDirect approach from readily available starting materials.The choice of carbonylating agent can be critical.

Visualizing the Synthetic Workflow

To provide a clear overview of the proposed experimental protocol, the following workflow diagram has been generated.

Workflow for the Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Purification & Characterization start 2,6-Diaminobenzoic Acid + KOCN reaction1 Stir at RT in Acetic Acid/Water start->reaction1 workup1 Acidify with HCl, Filter & Dry reaction1->workup1 intermediate Urea Intermediate workup1->intermediate reaction2 Heat in Diphenyl Ether (200-220 °C) intermediate->reaction2 workup2 Cool, Precipitate with Hexane, Filter & Dry reaction2->workup2 product Crude Product workup2->product purification Recrystallization product->purification final_product Pure 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione purification->final_product characterization NMR, MS, IR, m.p., Elemental Analysis final_product->characterization

Caption: Proposed synthetic workflow for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Signaling Pathway and Logical Relationships

The synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione follows a logical progression of chemical transformations, as illustrated in the diagram below.

Logical Progression of the Synthesis A Starting Material (2,6-Diaminobenzoic Acid) B Urea Formation (Nucleophilic Addition) A->B + KOCN C Intermediate (Urea Derivative) B->C D Cyclization (Intramolecular Condensation) C->D Heat E Final Product (Quinazoline-2,4-dione) D->E

Caption: Key transformations in the synthesis of the target compound.

Conclusion

This guide has outlined a robust and reproducible synthetic protocol for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione based on established chemical principles for the formation of the quinazoline-2,4-dione scaffold. By providing a detailed experimental procedure, comprehensive characterization methods, and a comparative analysis of alternative synthetic routes, we aim to equip researchers with the necessary tools to confidently synthesize and investigate this and other related compounds. The presented workflow and logical diagrams serve to clarify the synthetic process, ensuring that the described methodology is both understandable and readily implementable in a laboratory setting. The principles of scientific integrity and reproducibility are at the core of this guide, fostering a foundation of trust and reliability in the presented data.

References

  • Representative synthetic methods for quinazoline‐2,4(1H,3H)‐diones - ResearchGate. Available from: [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species - PMC. Available from: [Link]

  • Synthesis of Quinazolinediones - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - MDPI. Available from: [Link]

  • Methods for synthesis of substituted quinazolin-2,4-diones. - ResearchGate. Available from: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE. Available from: [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC. Available from: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available from: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. Available from: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO Brazil. Available from: [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC. Available from: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Available from: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. Available from: [Link]

Sources

A Comparative Guide to Confirming Cellular Target Engagement of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the cellular targets of novel small molecules, using 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione as a representative case study. The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including kinases and metabolic enzymes.[1] Therefore, elucidating the specific target engagement within a complex cellular environment is a critical step in advancing any drug discovery program.[2][3]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, compares the strategic advantages of different methodologies, and provides the detailed workflows necessary to generate robust, publication-quality data. We will focus on label-free approaches that assess target interaction in a native-like state, minimizing artifacts that can arise from compound modification or protein engineering.

The Challenge: From Phenotype to Mechanism

Phenotypic screens often yield promising hits like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, which may exhibit desired cellular effects (e.g., anti-proliferative, anti-inflammatory). However, a phenotype alone does not reveal the mechanism of action (MoA). The fundamental challenge is to bridge this gap by identifying the direct molecular target(s) of the compound.[4] This process, known as target deconvolution, is essential for lead optimization, understanding potential off-target effects, and building a strong biological rationale for further development.[5][6]

The following sections compare two powerful, label-free biophysical methods—Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS)—alongside chemical proteomics strategies for unbiased target discovery.

G cluster_0 Phase 1: Discovery & Hypothesis cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation in Cells cluster_3 Phase 4: Confirmation phenotype Phenotypic Screening Hit (e.g., 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione) hypothesis Hypothesis Generation (In Silico Modeling, Scaffold Hopping Analysis) phenotype->hypothesis chem_proteomics Chemical Proteomics (Affinity Chromatography, ABPP) hypothesis->chem_proteomics candidate_list List of Candidate Binding Proteins chem_proteomics->candidate_list cetsa CETSA (Thermal Stability) candidate_list->cetsa darts DARTS (Protease Stability) candidate_list->darts confirmed_target Confirmed Cellular Target cetsa->confirmed_target darts->confirmed_target orthogonal Orthogonal Methods (e.g., Gene Knockdown) confirmed_target->orthogonal

Figure 1: A general workflow for the deconvolution and validation of a novel compound's cellular target.

Comparative Analysis of Key Methodologies

Choosing the right method to confirm target engagement depends on available resources, the nature of the compound-target interaction, and the desired throughput. Here, we compare three leading approaches.

Methodology Principle Advantages Limitations Best Suited For
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[7]Label-free; applicable in intact cells, lysates, and tissues; reflects physiological conditions.[8][9]Lower throughput for traditional Western blot readout; may not work for all targets/ligands.[10]Validating candidate targets in a native cellular context; assessing on- and off-target effects proteome-wide (with MS).[5][6]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding stabilizes the target protein against protease digestion.[11]Label-free; no heating required; cost-effective equipment; can use native compound without modification.[12][13]Protease may not access all proteins equally; requires optimization of protease concentration.[14]Initial validation of protein-ligand interactions; screening for novel targets in cell lysates.[12][15]
Chemical Proteomics (e.g., Affinity Capture) An immobilized or modified version of the compound is used to "pull down" binding partners from a cell lysate for identification by mass spectrometry.[4][16]Unbiased, proteome-wide discovery of potential targets; can identify both direct and indirect binders.[17]Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[18]De novo target identification when no candidate targets are known; profiling compound selectivity.

In-Depth Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement by measuring changes in protein thermal stability upon compound binding.[8] A ligand-bound protein is typically more resistant to heat-induced unfolding and aggregation.[7][19]

CETSA_Workflow start 1. Cell Culture & Treatment Treat cells with 5-Amino-1,2,3,4-tetrahydro- quinazoline-2,4-dione or vehicle (DMSO). heat 2. Heat Challenge Aliquot cell suspension/lysate and heat across a temperature gradient (e.g., 40-70°C). start->heat lysis 3. Cell Lysis & Separation Lyse cells (e.g., freeze-thaw) and centrifuge to separate soluble proteins from aggregates. heat->lysis quant 4. Protein Analysis Quantify remaining soluble target protein via Western Blot or Mass Spectrometry. lysis->quant plot 5. Data Analysis Plot protein abundance vs. temperature to generate melt curves and determine Tm shift. quant->plot

Figure 2: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Step-by-Step Methodology for CETSA

This protocol is adapted for a standard Western blot readout.

  • Cell Preparation and Compound Treatment:

    • Culture a relevant cell line to 80-90% confluency. The choice of cell line should be guided by the phenotypic response or hypothesized target expression.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 2-10 x 10⁶ cells/mL.

    • Divide the cell suspension into two main aliquots: one for the vehicle control (e.g., 0.1% DMSO) and one for treatment with 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione at a concentration determined from dose-response studies (e.g., 10x EC₅₀).

    • Incubate for 1 hour at 37°C to allow for compound uptake and target binding.[19]

  • Heat Challenge:

    • Aliquot the treated and vehicle cell suspensions (e.g., 50-100 µL) into separate PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes for 3 minutes across a defined temperature range (e.g., 40°C to 70°C in 2-3°C increments).[19][20]

    • Immediately cool the samples on ice for 3 minutes to halt further denaturation.[20]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that could disrupt protein-ligand interactions.[19][20]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.[19][20]

    • Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Normalize the total protein concentration of each supernatant sample using a BCA or Bradford assay.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the suspected target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

    • Crucially, strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[19]

  • Data Interpretation:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized intensity of the target protein against temperature for both the vehicle- and compound-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization. The temperature at which 50% of the protein has aggregated is the melting temperature (Tₘ).

In-Depth Protocol: Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on the principle that a small molecule binding to a protein can stabilize its conformation, making it less susceptible to cleavage by proteases.[11][12][15] This method is particularly advantageous as it does not require specialized heating equipment.

DARTS_Workflow start 1. Lysate Preparation Prepare total protein lysate from untreated cells. incubation 2. Compound Incubation Incubate lysate aliquots with varying concentrations of the compound or vehicle. start->incubation digestion 3. Protease Digestion Add a protease (e.g., pronase, trypsin) to each aliquot and incubate. incubation->digestion stop 4. Stop Digestion & Denature Stop the reaction and denature proteins by adding SDS-PAGE loading buffer and boiling. digestion->stop analysis 5. Western Blot Analysis Analyze samples by Western Blot for the candidate target protein. stop->analysis

Figure 3: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Step-by-Step Methodology for DARTS
  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with PBS.

    • Lyse the cells in an appropriate non-denaturing lysis buffer (e.g., M-PER buffer or a Tris-based buffer with mild detergent) supplemented with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total proteome.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot equal amounts of protein lysate (e.g., 20-50 µg) into multiple tubes.

    • Add 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione to achieve a range of final concentrations. Include a vehicle-only (DMSO) control.

    • Incubate at room temperature for 1 hour to allow for binding.[15]

  • Protease Digestion:

    • Prepare a stock solution of a suitable protease, such as pronase or trypsin. The optimal protease and its concentration must be empirically determined.[11][14]

    • Add the protease to each tube and incubate for a set time (e.g., 10-30 minutes) at room temperature. Include a no-protease control to confirm the initial protein level.

    • Stop the digestion by adding SDS-PAGE sample buffer and immediately boiling the samples for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the samples via SDS-PAGE and Western blotting using an antibody against the candidate target protein.

    • A protected target will appear as a more intense band in the compound-treated lanes compared to the vehicle-treated lane, where the protein will be more readily digested.

  • Data Interpretation:

    • The presence of a dose-dependent protection from proteolysis provides strong evidence of direct binding between the compound and the target protein.[12] This confirms target engagement.

Illustrative Pathway: A Hypothetical Target for an Amino-Quinoline Derivative

While the precise target of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione requires experimental validation, we can draw inspiration from related molecules. The compound 5-Amino-1MQ is a known inhibitor of nicotinamide N-methyltransferase (NNMT).[21][22] NNMT inhibition prevents the depletion of NAD+, a critical coenzyme for cellular metabolism and the function of sirtuin proteins like SIRT1.[21] This pathway provides a plausible, testable hypothesis for our compound of interest.

Signaling_Pathway Compound 5-Amino-1,2,3,4- tetrahydroquinazoline-2,4-dione NNMT NNMT (Nicotinamide N-methyltransferase) Compound->NNMT Inhibits Me_NAM 1-Methylnicotinamide (Excreted) NNMT->Me_NAM Methylates NAD NAD+ Pool (Increased) NNMT->NAD Depletes NAM Nicotinamide (Vitamin B3) NAM->NNMT SAM SAM (S-adenosyl methionine) SAM->NNMT SIRT1 SIRT1 Activation NAD->SIRT1 Downstream Downstream Effects: - Increased Metabolism - Altered Gene Expression - Enhanced Mitochondrial Function SIRT1->Downstream

Figure 4: Hypothetical signaling pathway showing inhibition of NNMT by an amino-quinoline class compound.

Conclusion and Best Practices

Confirming target engagement is a non-negotiable step in modern drug discovery.[2][23] For a novel compound like 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a multi-pronged approach is essential for generating high-confidence data.

  • Start Broad, Then Go Deep: If no targets are known, begin with an unbiased chemical proteomics approach to generate a list of high-probability candidates.

  • Validate with Orthogonal, Label-Free Methods: Use both CETSA and DARTS to validate the top candidates from the initial screen. Agreement between two methods based on different biophysical principles provides powerful evidence of a direct interaction.[24]

  • Integrate with Biology: Ultimately, target engagement data must be correlated with the observed cellular phenotype. Techniques like siRNA/CRISPR-mediated gene knockdown of the candidate target should abolish the phenotypic effect of the compound, providing the definitive link between target engagement and mechanism of action.[25][26]

By systematically applying these self-validating systems, researchers can confidently identify and confirm the cellular targets of their compounds, paving the way for rational drug design and successful preclinical development.

References

  • Vertex AI Search. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.
  • Creative Proteomics. (n.d.). What is Drug Affinity Responsive Target Stability (DARTS)?
  • World Preclinical Congress. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Pai, M., et al. (n.d.). Target identification using drug affinity responsive target stability (DARTS). PMC - NIH.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA).
  • Frontiers. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research.
  • PubMed. (2021). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Methods Mol Biol.
  • PubMed. (2022). A brief introduction to chemical proteomics for target deconvolution.
  • Lomenick, B., et al. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology.
  • ACS Publications. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • PubMed. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
  • Cancer Research - AACR Journals. (2008). Target deconvolution using chemiproteomics.
  • Evotec. (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling.
  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • Sygnature Discovery. (2020).
  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
  • PMC - NIH. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process.
  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • MtoZ Biolabs. (n.d.).
  • Annual Reviews. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells.
  • Horizon Discovery. (n.d.).
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • University College London. (n.d.).
  • Chemspace. (2025).
  • Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
  • PMC - NIH. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery.
  • PMC - NIH. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents...
  • PubMed. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery.
  • PMC - NIH. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)
  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)
  • UKM Medical Molecular Biology Institute. (2022).
  • LIVV Natural. (2025). 5-Amino-1MQ: The Game Changer Peptide.
  • The Peptide Report. (2025). 5-Amino-1MQ: Optimal Dosing.
  • PubMed. (2024). Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging.
  • PMC - NIH. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • SciELO Brazil. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step procedures for the safe handling and disposal of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 1002097-16-6). As a member of the quinazolinone class of compounds, this chemical requires careful management to ensure the safety of laboratory personnel and maintain environmental compliance.[1] While comprehensive toxicological data for this specific compound is limited, information from structurally related quinazoline derivatives necessitates treating it as hazardous chemical waste.[2][3] This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Core Principles: Hazard Assessment and Essential Safety Precautions

Before any handling or disposal operations commence, a thorough understanding of the potential hazards is paramount. Based on data from analogous quinazoline compounds, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione should be presumed to be an irritant and potentially harmful if ingested or inhaled.[4][5]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against chemical exposure. All handling and disposal procedures must be conducted while wearing the following equipment.[2][4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact, which can lead to irritation and potential absorption.[4]
Body Protection A full-length laboratory coat and closed-toe shoes.Protects against contamination of personal clothing and skin.[4]
Respiratory Protection Work in a certified chemical fume hood.Minimizes the risk of inhaling fine dust particles or aerosols, which may cause respiratory irritation.[2][5]
Emergency Preparedness

Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[4] All personnel handling the compound must be familiar with their locations and proper operation.

The Primary Disposal Pathway: Professional Waste Management

The safest and most compliant method for the disposal of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and its associated waste is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2][6] Under no circumstances should this chemical or its rinsate be disposed of down the drain or in standard municipal trash. [2][3]

Step-by-Step Protocol for Waste Collection and Disposal:
  • Waste Identification and Segregation: All materials that have come into contact with 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione must be classified as "Hazardous Chemical Waste."[2] This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, filter paper).

    • Used Personal Protective Equipment (PPE).

    This waste stream must be kept separate from other chemical wastes to prevent unintended and potentially dangerous reactions.[4]

  • Containerization:

    • Solid Waste: Collect all contaminated solids in a dedicated, sealable hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene).

    • Liquid Waste: Collect solutions and solvent rinsates in a separate, clearly labeled, and sealable liquid waste container.

  • Labeling: All waste containers must be accurately and clearly labeled.[7] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione."

    • Approximate concentrations and volumes.

    • Associated hazard pictograms (e.g., GHS07 exclamation mark for irritant).[4]

    • The date the waste was first added to the container.

  • Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area. This location should be secure and away from incompatible materials.[8]

  • Arrange for Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[2] Provide them with a complete and accurate description of the waste. The most appropriate final disposal technique is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][6]

Management of Spills and Contaminated Materials

Accidental spills and contaminated materials must be managed with the same level of caution as the primary compound.

Disposal of Contaminated Labware and PPE

Any disposable item used in the handling process, such as gloves, weighing paper, and pipette tips, is considered contaminated.[4] These items must be placed directly into the designated solid hazardous waste container for professional disposal.[2] Empty containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); this rinsate must be collected as hazardous liquid waste.[7]

Small Spill Cleanup Procedure
  • Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.

  • Containment: Prevent the spill from spreading.

  • Cleanup (Dry Spill): Use dry cleanup procedures to avoid generating dust.[6] Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, following institutional protocols.

In-Lab Chemical Treatment: A Word of Caution

While some chemical waste can be neutralized or degraded in the lab prior to disposal, this practice is not recommended for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione without a specifically validated and peer-reviewed protocol. Attempting degradation through methods like hydrolysis with strong acids or bases can be dangerous, as the reactivity and the byproducts of this specific compound are not well-documented.[2] Such procedures could lead to the generation of unknown, potentially more hazardous substances or result in an uncontrolled reaction. Therefore, professional disposal remains the most authoritative and safest option.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

G cluster_0 Initial Assessment cluster_1 Containerization cluster_2 Final Disposal A Waste Generation (Solid, Liquid, or Labware) B Is it contaminated with 5-Amino-1,2,3,4-tetrahydro- quinazoline-2,4-dione? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Non-Hazardous Waste (Follow standard lab procedures) B->D No E Waste Type? C->E F Place in Labeled SOLID Hazardous Waste Container E->F Solid / PPE G Place in Labeled LIQUID Hazardous Waste Container E->G Liquid / Rinsate H Store Sealed Container in Designated Satellite Accumulation Area F->H G->H I Contact EHS or Licensed Waste Disposal Company for Pickup H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Disposal Decision Workflow for Quinazolinone Waste.

References

  • BenchChem. (2025). Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. 9

  • BenchChem. (2025). Proper Disposal of 2,4-Diamino-5-fluoroquinazoline: A Guide for Laboratory Professionals. 2

  • Szabo-Scandic. Quinazoline Safety Data Sheet. 6

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. 7

  • Fisher Scientific. (2025). Quinazoline Safety Data Sheet. 3

  • BenchChem. 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione Product Page. 1

  • Sigma-Aldrich. 5-Amino-1,2,3,4-tetrahydroisoquinoline Safety Information. Link

  • Fisher Scientific. (2025). 2,4-Diamino-6-nitroquinazoline Safety Data Sheet. 8

  • PubChem. Quinazolinedione (Compound). 5

Sources

A Researcher's Guide to the Safe Handling of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: Personal Protective Equipment (PPE) and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold and its derivatives are of significant interest in medicinal chemistry, with some demonstrating potent biological activities.[1][2][3][4] This inherent bioactivity necessitates a cautious and well-documented approach to laboratory handling. The procedures outlined below are designed to be a self-validating system, grounded in the principles of risk minimization and procedural clarity.

Core Principles of Safe Handling: A Proactive Stance

Given the absence of specific toxicity data for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, we must adopt the precautionary principle. This means treating the compound with a high degree of caution, assuming it may possess irritant, and potentially harmful, properties if inhaled, ingested, or absorbed through the skin.[5]

All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, with a preference for a certified chemical fume hood to minimize the risk of inhalation.[5][6] Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to ensuring personal safety.[7][8] The following is a comprehensive guide to the minimum required PPE for handling 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Eye and Face Protection: Shielding from Splashes and Aerosols

Chemical safety goggles are mandatory at all times when handling this compound.[5][7] They provide a crucial barrier against accidental splashes of solutions or the aerosolization of fine powders. For procedures with a higher risk of splashing, such as when transferring large quantities of a solution, the use of a full-face shield in conjunction with safety goggles is strongly recommended.[8][9]

Hand Protection: Preventing Dermal Absorption

Chemical-resistant gloves are essential to prevent skin contact.[6][7] Nitrile gloves are a suitable choice for handling many chemical compounds. It is critical to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected.[7] For prolonged handling or when working with larger quantities, consider double-gloving.

Body Protection: Minimizing Exposure

A standard laboratory coat is required to protect against incidental contact and spills.[5] For operations with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8]

Respiratory Protection: A Precautionary Measure

Due to the powdered nature of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, the potential for inhalation of airborne particles is a primary concern.[6] All weighing and initial dilutions of the solid compound must be performed within a chemical fume hood.[5] If a fume hood is not available, a properly fitted N95 dust mask or a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, should be used.[7][10]

Table 1: Recommended PPE for Handling 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing stock solutions (in fume hood) Safety GogglesNitrile GlovesLab CoatNot required if in fume hood
Handling dilute solutions at the bench Safety GogglesNitrile GlovesLab CoatNot generally required
Large-scale solution transfer (>1L) Face Shield & GogglesNitrile GlovesLab Coat & ApronNot generally required
Cleaning spills of solid material Safety GogglesNitrile GlovesLab CoatN95 Dust Mask (minimum)

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for both the handling and disposal of chemical waste is crucial for maintaining a safe laboratory environment.

Operational Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, from preparation to use.

G cluster_prep Preparation Phase cluster_use Experimental Phase cluster_cleanup Post-Experiment A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Carefully Weigh Solid Compound B->C D Prepare Stock Solution C->D E Use in Experimental Protocol D->E F Maintain PPE Throughout E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Properly Dispose of Waste H->I

Figure 1: Safe Handling Workflow
Disposal of Contaminated Materials

All materials that come into contact with 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, including gloves, weigh boats, and pipette tips, should be considered contaminated and disposed of as hazardous waste.[5]

Step-by-Step Disposal Procedure:

  • Segregation: Isolate all waste containing 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione from other waste streams.[5]

  • Labeling: Clearly label the hazardous waste container with the chemical name and appropriate hazard warnings.[5]

  • Containment: Place all contaminated solid waste into a designated hazardous waste bag or container.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour any solutions down the drain.[6][11]

  • Final Disposal: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company, following all local, state, and federal regulations.[5]

Conclusion: A Culture of Safety

The responsible and safe handling of chemical compounds is a cornerstone of scientific integrity and professional practice. By adhering to the guidelines outlined in this document, researchers can confidently work with 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione while minimizing personal and environmental risks. This proactive approach to safety not only protects individuals but also fosters a robust and responsible research environment.

References

  • Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Labor
  • Quinazoline - Szabo-Scandic. Szabo-Scandic.
  • The importance of Personal Protective Equipment in the handling of chemicals. Unknown Source.
  • Quinazoline SDS, 253-82-7 Safety D
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Personal Protective Equipment | US EPA. US EPA.
  • 5-Amino-1,2,3,4-tetrahydroisoquinoline 98 115955-90-3. Sigma-Aldrich.
  • SAFETY DATA SHEET.
  • Synthesis of Quinazoline and Quinazolinone Deriv
  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.
  • Repositioning of Quinazolinedione-Based Compounds on Soluble Epoxide Hydrolase (sEH)
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。